molecular formula C3H9B B1581522 Trimethylborane CAS No. 593-90-8

Trimethylborane

货号: B1581522
CAS 编号: 593-90-8
分子量: 55.92 g/mol
InChI 键: WXRGABKACDFXMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Trimethylborane is a useful research compound. Its molecular formula is C3H9B and its molecular weight is 55.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

trimethylborane
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InChI

InChI=1S/C3H9B/c1-4(2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WXRGABKACDFXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9B
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90208038
Record name Trimethylborane
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Molecular Weight

55.92 g/mol
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Physical Description

Colorless gas with a repulsive odor; [Matheson Tri-Gas MSDS]
Record name Trimethylborane
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CAS No.

593-90-8
Record name Trimethylboron
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Record name Trimethylborane
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Foundational & Exploratory

A Technical Guide to the Synthesis of Trimethylborane: History, Discovery, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylborane (B(CH₃)₃), a pyrophoric gas with a significant role in organic synthesis and materials science, has a rich history of discovery and synthetic development. This technical guide provides an in-depth exploration of the key synthetic methodologies for this compound, from its initial discovery in the 19th century to modern, high-yield procedures. Detailed experimental protocols for seminal and contemporary syntheses are provided, alongside a comparative analysis of their efficiencies. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the chemical principles involved.

A Historical Journey: The Discovery and Early Synthesis of this compound

The story of this compound begins in 1862 with the pioneering work of English chemist Edward Frankland. While investigating organozinc compounds, Frankland conducted the first documented synthesis of this simple organoborane.[1] He also noted the formation of an adduct with ammonia.[1] However, the hazardous and spontaneously flammable nature of this compound discouraged further investigation for several decades.

It was not until 1921 that the German chemist Alfred Stock, renowned for his work on boron hydrides, along with his colleague Friedrich Zeidler, revisited this volatile compound. They developed a more practical synthetic route involving the reaction of gaseous boron trichloride with dimethylzinc.[1] This work laid the foundation for a more systematic study of the properties and reactions of this compound.

In the 1930s, the understanding of methylboranes was further advanced by the research of H. I. Schlesinger and A. O. Walker, who made significant contributions to the broader field of organoboron chemistry.

Key Synthetic Methodologies for this compound

Several methods have been developed for the synthesis of this compound, each with its own advantages and limitations. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthesis via Grignard Reagents

The use of Grignard reagents represents a common and versatile approach to the synthesis of organoboranes. For this compound, a methyl Grignard reagent, such as methylmagnesium iodide or bromide, is reacted with a suitable boron source, typically boron trifluoride etherate.

This procedure, adapted from the work of H.C. Brown, first prepares the ammonia adduct of this compound, which is a stable, crystalline solid. The free this compound can then be liberated by treatment with a strong acid.[2]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Methyl iodide

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous ammonia (gas)

  • Anhydrous n-butyl ether

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Preparation of Methylmagnesium Iodide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine to activate the magnesium surface.

  • Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required. Once initiated, maintain a gentle reflux by controlling the rate of addition of the methyl iodide solution.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. Cool the Grignard reagent to room temperature.

  • Synthesis of this compound: In a separate flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place a solution of boron trifluoride etherate in anhydrous n-butyl ether.

  • Cool the BF₃·OEt₂ solution in an ice bath. Slowly add the prepared methylmagnesium iodide solution from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Formation of the Ammonia Adduct: Cool the reaction mixture in an ice bath. Pass a stream of dry ammonia gas through the solution. The this compound-ammonia adduct will precipitate as a white solid.

  • Filter the precipitate under a nitrogen atmosphere and wash with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the this compound-ammonia adduct under vacuum.

Liberation of Free this compound:

The purified this compound-ammonia adduct can be treated with a strong, non-volatile acid, such as concentrated sulfuric acid, or reacted with hydrogen chloride to liberate gaseous this compound, which can be collected in a cold trap.[2]

Synthesis using Organoaluminum Compounds

A high-yield synthesis of this compound can be achieved using organoaluminum reagents. The reaction of trimethylaluminium with boron tribromide is particularly effective, offering a reported yield of up to 98%.[1]

Materials:

  • Trimethylaluminium (Al(CH₃)₃) in hexane

  • Boron tribromide (BBr₃) in dibutyl ether

  • Anhydrous hexane

  • Anhydrous dibutyl ether

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • In a flame-dried, Schlenk flask equipped with a magnetic stir bar and a septum, place a solution of trimethylaluminium in hexane under an inert atmosphere.

  • In a separate Schlenk flask, prepare a solution of boron tribromide in dibutyl ether.

  • Cool the trimethylaluminium solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the boron tribromide solution to the cooled trimethylaluminium solution via a cannula with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully monitored.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • The volatile this compound can be isolated from the reaction mixture by vacuum distillation and collected in a cold trap cooled with liquid nitrogen.

Trimethylaluminium_Synthesis

Historical Synthesis: Stock and Zeidler's Method

Alfred Stock and Friedrich Zeidler's 1921 synthesis utilized the reaction between boron trichloride and dimethylzinc. While historically significant, the use of the highly toxic and pyrophoric dimethylzinc makes this method less common in modern laboratories.

2 BCl₃ + 3 Zn(CH₃)₂ → 2 B(CH₃)₃ + 3 ZnCl₂

Stock_Zeidler_Synthesis

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic methods of this compound. It is important to note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

Synthesis MethodBoron SourceMethylating AgentSolvent(s)Reported YieldReference(s)
Grignard Reaction (forming ammonia adduct)Boron trifluoride etherateMethylmagnesium iodideDiethyl ether, n-butyl etherGood[2]
Organoaluminum ReactionBoron tribromideTrimethylaluminiumHexane, Dibutyl ether98%[1]
Stock and Zeidler MethodBoron trichlorideDimethylzincNot specified in abstract-[1]
Reaction with Tributyl borateTributyl borateTrimethylaluminium chlorideNot specified in abstract-[1]
Reaction with Potassium tetrafluoroboratePotassium tetrafluoroborateTrimethylaluminiumNot specified in abstract-[1]

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and isolation of this compound involves several key stages, from the preparation of the reagents to the final purification of the product. The following diagram illustrates the logical relationship between these stages for a typical Grignard-based synthesis.

Grignard_Workflow

Conclusion

The synthesis of this compound has evolved significantly since its discovery over 150 years ago. From the hazardous early methods to more controlled and high-yield modern syntheses, the development of these protocols has been crucial for the advancement of organoboron chemistry. The choice of synthetic route today is guided by factors such as safety, scale, and desired purity. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize and utilize this important chemical building block.

References

Trimethylborane: A Technical Guide to Molecular Geometry and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylborane, B(CH₃)₃, is a fundamental organoboron compound with significant utility in organic synthesis and materials science. Its trigonal planar geometry and electron-deficient nature give rise to unique bonding characteristics and reactivity. This technical guide provides a comprehensive examination of the molecular geometry and bonding of this compound, presenting quantitative structural data, detailed experimental methodologies for its characterization, and a logical visualization of its bonding principles.

Molecular Geometry

The geometry of this compound is characterized by a central boron atom bonded to three methyl groups. Gas-phase electron diffraction studies have confirmed that the BC₃ skeleton is planar, with the boron atom at the center of an equilateral triangle formed by the three carbon atoms[1]. This arrangement is a direct result of the electronic configuration of the boron atom.

The central boron atom undergoes sp² hybridization, forming three sigma (σ) bonds with the carbon atoms of the methyl groups. This hybridization leads to a trigonal planar arrangement of these bonds, with ideal C-B-C bond angles of 120°. The methyl groups are oriented with one C-H bond in the BC₃ plane pointing away from the boron, and they are able to rotate freely.

Quantitative Structural Parameters

The precise geometric parameters of this compound have been determined with high accuracy through experimental techniques and computational methods. The data presented below allows for a clear comparison between values obtained from gas-phase electron diffraction (GED) and Density Functional Theory (DFT) calculations.

ParameterGas-Phase Electron DiffractionComputational (DFT)
B-C Bond Length (Å)1.578 ± 0.001[2]1.571
C-H Bond Length (Å)1.114 ± 0.015 (average)[2]1.092
C-B-C Bond Angle (°)120.0 ± 2.0[2]120.0
B-C-H Bond Angle (°)112.5 ± 1.0 (average)[2]111.4
Table 1: Comparison of experimental and computed geometric parameters for this compound.

Bonding Principles

The bonding in this compound is a classic example of electron deficiency, which profoundly influences its structure and reactivity.

Hybridization and Lewis Acidity

As a Group 13 element, boron has three valence electrons. In this compound, the boron atom uses these electrons to form three sp² hybrid orbitals, which create σ-bonds with the carbon atoms. This leaves one unhybridized 2p orbital on the boron atom that is perpendicular to the molecular plane and is empty of electrons. This vacant p-orbital makes this compound a potent Lewis acid, capable of accepting a pair of electrons from a Lewis base.

Hyperconjugation

The electron deficiency of the boron center is partially mitigated by a stabilizing interaction known as hyperconjugation. This involves the donation of electron density from the filled C-H σ-bonds of the methyl groups into the vacant 2p orbital of the boron atom. This delocalization of electrons strengthens and shortens the B-C bond and imparts some double-bond character.

bonding_concepts cluster_structure Structural & Electronic Foundation cluster_consequences Resulting Properties Boron Boron (3 Valence e⁻) Hybrid sp² Hybridization Boron->Hybrid undergoes Geometry Trigonal Planar Geometry Hybrid->Geometry determines EmptyP Vacant p-orbital Hybrid->EmptyP results in LewisAcid Lewis Acidity EmptyP->LewisAcid causes Hyperconj Hyperconjugation (Stabilization) EmptyP->Hyperconj enables

Figure 1: Logical workflow of bonding in this compound.

Experimental Protocols

The determination of the molecular structure of gaseous molecules like this compound relies on highly specialized experimental techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful method for determining the precise bond lengths, angles, and overall geometry of molecules in the vapor state, free from intermolecular forces.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is effused through a fine nozzle into a high-vacuum chamber (typically 10⁻⁷ mbar)[3].

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas stream, perpendicular to its flow[3].

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules. The scattering creates a diffraction pattern of concentric rings, which is dependent on the internuclear distances within the molecules.

  • Detection: The diffraction pattern is recorded on a detector, such as a photographic plate or a modern CCD/CMOS detector, placed at a known distance from the interaction point[3].

  • Data Analysis:

    • The radially symmetric diffraction pattern is converted into a one-dimensional intensity profile as a function of the scattering angle.

    • The intensity data is used to generate a molecular scattering curve.

    • A theoretical model of the molecule's geometry is constructed, and a corresponding theoretical scattering curve is calculated.

    • The theoretical model is refined using a least-squares fitting process to achieve the best possible match between the theoretical and experimental scattering curves. This refinement yields the equilibrium internuclear distances (bond lengths) and bond angles.

Microwave Spectroscopy

Microwave spectroscopy provides information about the rotational energy levels of a molecule. From these, the moments of inertia can be calculated, which are directly related to the molecule's bond lengths and angles.

Methodology:

  • Sample Introduction: A low-pressure gaseous sample of this compound is introduced into a sample cell or waveguide.

  • Microwave Radiation: The sample is irradiated with monochromatic microwave radiation, typically in the GHz frequency range. The frequency of the radiation is swept over a range.

  • Absorption: When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This requires the molecule to have a permanent dipole moment. Although this compound is a non-polar symmetric top, isotopic substitution (e.g., ¹⁰B/¹¹B, ¹²C/¹³C, H/D) can induce a small dipole moment or sufficiently alter the moments of inertia to allow for structural determination.

  • Detection: A detector measures the intensity of the microwave radiation that has passed through the sample. A plot of absorption versus frequency constitutes the microwave spectrum.

  • Spectral Analysis:

    • The frequencies of the absorption lines are measured with very high precision.

    • These frequencies are used to determine the rotational constants (A, B, C) of the molecule.

    • The rotational constants are related to the principal moments of inertia (Iₐ, Iₑ, Iₑ) of the molecule.

    • By measuring the rotational spectra of several different isotopic species (isotopologues), a set of simultaneous equations is generated. Solving these equations allows for the precise calculation of the coordinates of each atom and thus the determination of the molecule's complete geometric structure[4][5].

References

The Lewis Acidity of Trimethylborane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylborane (B(CH₃)₃), a pyrophoric gas, is a potent Lewis acid owing to the electron-deficient nature of its central boron atom. This characteristic drives its reactivity and its propensity to form stable adducts with a wide array of Lewis bases. This in-depth technical guide explores the fundamental Lewis acid characteristics of this compound, presenting quantitative data on its thermodynamic properties and adduct formation. Detailed experimental protocols for the characterization of its Lewis acidity are provided, alongside visualizations of key chemical processes, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Lewis Acidity and this compound

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct[1]. The strength of a Lewis acid is determined by its ability to accept this electron pair, a property influenced by factors such as the electronic nature and steric bulk of its substituents.

This compound is a classic example of a simple organoborane that exhibits strong Lewis acidity. The boron atom in this compound is sp² hybridized and possesses a vacant p-orbital, making it a prime target for nucleophilic attack by Lewis bases. The three methyl groups are electron-donating through inductive effects, which slightly tempers the Lewis acidity compared to boron trihalides[2]. However, its trigonal planar geometry and the accessibility of the empty p-orbital allow for facile adduct formation with a variety of Lewis bases, including amines, phosphines, and ethers.

Quantitative Analysis of this compound's Lewis Acidity

The Lewis acidity of this compound can be quantified through various thermodynamic and spectroscopic parameters.

Thermodynamic Data

The stability of Lewis acid-base adducts is a direct measure of the strength of the interaction. Key thermodynamic parameters include the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of adduct formation.

PropertyValueUnitsReference
Standard Heat of Formation (liquid)-145.56 ± 22.6kJ/mol[Heats of combustion and formation... (1961)]
Standard Heat of Formation (gas)-125.23 ± 22.6kJ/mol[Heats of combustion and formation... (1961)]
Heat of Vaporization (25 °C)20.21kJ/mol[Heats of combustion and formation... (1961)]
Adduct Formation Data
Heat of Formation (Me₃P-BMe₃)-171.5kJ/mol[this compound - Wikipedia]
ECW Model Parameters
EA2.90[this compound - Wikipedia]
CA3.60[this compound - Wikipedia]

Table 1: Thermodynamic Data for this compound and its Trimethylphosphine Adduct.

The ECW model is a quantitative model that describes Lewis acid-base interactions with two parameters: E and C. EA and CA are the acid parameters, representing the electrostatic and covalent contributions to the interaction energy, respectively.

Spectroscopic Data

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing the electronic environment of the boron nucleus upon adduct formation.

NucleusChemical Shift (δ) of Free B(CH₃)₃Chemical Shift (δ) in AdductsComments
¹¹B~86 ppmVaries significantly upon adduct formationThe upfield shift upon adduct formation is indicative of the change in coordination from trigonal to tetrahedral. The magnitude of the shift can correlate with adduct stability.
¹HSinglet for the methyl protonsShifts upon adduct formationThe change in the chemical shift of the methyl protons provides information about the electronic changes occurring upon coordination.
¹³CSignal for the methyl carbonsShifts upon adduct formationSimilar to ¹H NMR, changes in the ¹³C chemical shift can be used to study the electronic effects of adduct formation.

Table 2: Typical NMR Spectroscopic Data for this compound and its Adducts.

Experimental Protocols for Characterizing Lewis Acidity

Several experimental techniques can be employed to quantitatively assess the Lewis acidity of this compound.

Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used NMR-based technique to determine the acceptor number (AN) of a Lewis acid, which is a measure of its Lewis acidity[3][4].

Materials:

  • This compound solution in a dry, non-coordinating solvent (e.g., deuterated benzene or dichloromethane).

  • Triethylphosphine oxide (Et₃PO) as the probe molecule.

  • NMR tubes and a high-resolution NMR spectrometer equipped with a ³¹P probe.

Procedure:

  • Prepare a solution of Et₃PO in the chosen deuterated solvent and record its ³¹P NMR spectrum. The chemical shift of free Et₃PO (δ_free) serves as the reference.

  • In a separate NMR tube, prepare a solution of this compound of known concentration in the same solvent.

  • Add a stoichiometric equivalent of Et₃PO to the this compound solution.

  • Record the ³¹P NMR spectrum of the resulting this compound-Et₃PO adduct. The new chemical shift is δ_adduct.

  • The change in chemical shift (Δδ = δ_adduct - δ_free) is then used to calculate the acceptor number.

Gutmann_Beckett_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation Et3PO_sol Prepare Et3PO solution Mix Mix Et3PO and B(CH3)3 Et3PO_sol->Mix NMR_free Record 31P NMR of free Et3PO (δ_free) Et3PO_sol->NMR_free TMB_sol Prepare B(CH3)3 solution TMB_sol->Mix NMR_adduct Record 31P NMR of adduct (δ_adduct) Mix->NMR_adduct Calc_delta Calculate Δδ = δ_adduct - δ_free NMR_free->Calc_delta NMR_adduct->Calc_delta Calc_AN Calculate Acceptor Number (AN) Calc_delta->Calc_AN

Workflow for the Gutmann-Beckett method.

NMR Titration

NMR titration is a powerful method to determine the binding constant (K) and stoichiometry of the interaction between a Lewis acid and a Lewis base.

Materials:

  • Solution of this compound of known concentration in a dry, deuterated, non-coordinating solvent.

  • Solution of the Lewis base of known concentration in the same solvent.

  • NMR tubes and a high-resolution NMR spectrometer.

Procedure:

  • Record the NMR spectrum (e.g., ¹H or ¹¹B) of the free this compound solution.

  • Incrementally add small aliquots of the Lewis base solution to the this compound solution in the NMR tube.

  • After each addition, record the NMR spectrum.

  • Monitor the chemical shift changes of a specific nucleus (e.g., the methyl protons of this compound or the boron atom itself).

  • Plot the change in chemical shift as a function of the molar ratio of the Lewis base to this compound.

  • Fit the resulting binding isotherm to a suitable binding model to extract the binding constant and stoichiometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction[5][6].

Materials:

  • Solution of this compound of known concentration in a suitable dry, non-coordinating solvent.

  • Solution of the Lewis base of known concentration in the same solvent.

  • An isothermal titration calorimeter.

Procedure:

  • Fill the sample cell of the calorimeter with the this compound solution.

  • Fill the injection syringe with the Lewis base solution.

  • Set the desired temperature and allow the system to equilibrate.

  • Perform a series of small, sequential injections of the Lewis base solution into the sample cell.

  • The instrument measures the heat change associated with each injection.

  • The data is plotted as heat change per injection versus the molar ratio of the Lewis base to this compound.

  • Fitting this data to a binding model yields the binding constant (K), enthalpy of binding (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

This compound in Catalysis

The Lewis acidity of this compound enables its use as a catalyst in various organic transformations.

Frustrated Lewis Pairs (FLPs)

When this compound is combined with a sterically hindered Lewis base, the formation of a classical adduct is prevented. This "frustrated" combination can activate small molecules like H₂, CO₂, and olefins, leading to novel reactivity.

FLP_Activation TMB B(CH3)3 (Lewis Acid) FLP Frustrated Lewis Pair (FLP) TMB->FLP Base Sterically Hindered Lewis Base Base->FLP Activated_H2 [Base-H]+[H-B(CH3)3]- FLP->Activated_H2 H2 activation H2 H2 H2->Activated_H2

Activation of H₂ by a Frustrated Lewis Pair.

Polymerization Catalyst

Boranes, including this compound, can act as catalysts for the polymerization of monomers such as epoxides[7][8]. The Lewis acid activates the monomer, making it more susceptible to nucleophilic attack.

Polymerization_Cycle Catalyst B(CH3)3 Activated_Monomer Activated Epoxide (Epoxide-B(CH3)3 adduct) Catalyst->Activated_Monomer Activation Monomer Epoxide Monomer->Activated_Monomer Propagating_Chain Propagating Polymer Chain Activated_Monomer->Propagating_Chain Propagation Initiator Initiator (e.g., R-OH) Initiator->Propagating_Chain Initiation Propagating_Chain->Propagating_Chain Polymer Polymer Propagating_Chain->Polymer Termination

References

An In-depth Technical Guide to the Gas-Phase Decomposition Chemistry of Trimethylborane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the gas-phase decomposition chemistry of trimethylborane (B(CH₃)₃, TMB). This compound is a significant precursor material in the semiconductor industry and various chemical synthesis processes, making a thorough understanding of its thermal stability and decomposition pathways critical. This document details the primary decomposition mechanisms in both inert and hydrogen-rich environments, summarizes key quantitative data, and outlines the experimental protocols used to study these processes. The information is intended for researchers, scientists, and professionals in chemistry and materials science who are working with or studying organoboron compounds.

Introduction

This compound (TMB) is a colorless, toxic, and pyrophoric gas at standard conditions.[1] Its primary application lies in the chemical vapor deposition (CVD) of boron-containing thin films, which are utilized in the fabrication of semiconductors and other advanced materials.[2][3] The thermal decomposition of TMB in the gas phase is the fundamental process that underpins its use in these applications. A detailed understanding of the reaction mechanisms, kinetics, and products of TMB decomposition is therefore essential for optimizing deposition processes and controlling film properties. This guide synthesizes the current knowledge on the gas-phase decomposition chemistry of TMB.

Gas-Phase Decomposition Chemistry

The gas-phase decomposition of this compound is highly dependent on the surrounding atmosphere, with distinct pathways observed in inert and reactive (e.g., dihydrogen) environments.

Decomposition in an Inert Atmosphere

In an inert atmosphere, such as argon, the thermal decomposition of TMB is primarily dominated by a unimolecular α-hydrogen elimination of methane.[2][4] This process leads to the formation of methyl(methylene)borane (H₂CBCH₃), which is a key film-forming species in the CVD of boron-carbon films.[2][5] At temperatures exceeding 900°C, further decomposition of methyl(methylene)borane to methylborane (H₂BCH₃) is anticipated.[2][5]

The primary reaction step is:

B(CH₃)₃ → H₂CBCH₃ + CH₄

At higher temperatures, the subsequent decomposition is:

H₂CBCH₃ → H₂BCH₃ + other products

G TMB This compound B(CH₃)₃ Intermediate1 Methyl(methylene)borane H₂CBCH₃ TMB->Intermediate1 α-H elimination Product1 Methane CH₄ TMB->Product1 Intermediate2 Methylborane H₂BCH₃ Intermediate1->Intermediate2 > 900°C FurtherProducts Further Decomposition Products Intermediate2->FurtherProducts

Decomposition in a Dihydrogen Atmosphere

In the presence of dihydrogen (H₂), an alternative bimolecular decomposition pathway becomes accessible, complementing the unimolecular methane elimination.[2][4] This route involves the dihydrogen-assisted elimination of methane to produce dimethylborane (HB(CH₃)₂).[2] While this pathway is available, it has a higher energy barrier compared to the unimolecular α-hydrogen elimination.[4] Subsequent decomposition steps can lead to the formation of methylborane (H₂BCH₃) and eventually borane (BH₃).[2]

The key reaction steps are:

B(CH₃)₃ + H₂ → HB(CH₃)₂ + CH₄ HB(CH₃)₂ + H₂ → H₂BCH₃ + CH₄ H₂BCH₃ + H₂ → BH₃ + CH₄

G TMB This compound B(CH₃)₃ Intermediate1 Dimethylborane HB(CH₃)₂ TMB->Intermediate1 Methane Elimination H2_1 H₂ Product1 Methane CH₄ Intermediate1->Product1 Intermediate2 Methylborane H₂BCH₃ Intermediate1->Intermediate2 Methane Elimination H2_2 H₂ Product2 Methane CH₄ Intermediate2->Product2 FinalProduct Borane BH₃ Intermediate2->FinalProduct Methane Elimination H2_3 H₂ Product3 Methane CH₄ FinalProduct->Product3

Pyrolytic Decomposition and Higher-Order Products

The pyrolysis of this compound at elevated temperatures can lead to the formation of more complex boron-containing compounds.[6][7] Experimental studies have identified products such as ethylthis compound (BMe₂Et), bis(dimethylboryl)methane (Me₂BCH₂BMe₂), and various carbaboranes.[6] One notable product formed in high yield is 2,4,6,8,9,10-hexamethyl-2,4,6,8,9,10-hexabora-adamantane.[7] The pyrolysis of TMB in the presence of hydrogen can yield a mixture of methylated carbaboranes.[6] These reactions are thought to involve methyl radical intermediates.[6]

Quantitative Data

Quantitative kinetic and thermodynamic data for the gas-phase decomposition of this compound are crucial for accurate process modeling. While comprehensive experimental data on the elementary reaction steps are sparse, computational studies and calorimetric measurements provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaB(CH₃)₃
Molar Mass55.92 g/mol [1]
Boiling Point-20.2 °C[1]
Melting Point-161.5 °C[1]
AppearanceColorless gas[1]

Table 2: Bond Dissociation Energy of this compound

BondBond Dissociation Energy (kcal/mol)
(CH₃)₂B-CH₃84.4

Table 3: Summary of Key Gas-Phase Decomposition Products of this compound

ProductChemical FormulaConditions of Formation
MethaneCH₄Inert and H₂ atmospheres[2]
Methyl(methylene)boraneH₂CBCH₃Inert atmosphere[2][5]
DimethylboraneHB(CH₃)₂H₂ atmosphere[2]
MethylboraneH₂BCH₃Higher temperatures in inert and H₂ atmospheres[2]
Carbaboranese.g., Me₃B₃C₂H₂Pyrolysis[6]
Hexamethyl-hexabora-adamantane(MeB)₆(CH)₄Pyrolysis[7]

Experimental Protocols

The study of this compound's gas-phase decomposition employs several advanced experimental techniques.

G cluster_prep Precursor Preparation cluster_reaction Decomposition Reaction cluster_analysis Product Analysis Prep Prepare TMB and Carrier Gas Mixture CVD Thermal CVD Reactor Prep->CVD Pyrolysis Pyrolysis Furnace Prep->Pyrolysis ShockTube Shock Tube Prep->ShockTube MS Mass Spectrometry CVD->MS GC Gas Chromatography CVD->GC Spectroscopy Spectroscopy (e.g., FTIR) CVD->Spectroscopy Pyrolysis->MS Pyrolysis->GC Pyrolysis->Spectroscopy ShockTube->MS ShockTube->GC ShockTube->Spectroscopy

Thermal Chemical Vapor Deposition (CVD)

This technique is used to deposit thin films from gaseous precursors and is a primary method for studying TMB decomposition in a practical setting.

  • Reactor Setup: A typical setup consists of a horizontal hot-wall CVD reactor with a base pressure in the range of 10⁻⁷ mbar.[2] The substrate, often Si(100), is placed on a SiC-coated graphite susceptor.[2]

  • Precursor Delivery: this compound (e.g., 1.4 sccm) is diluted in a carrier gas, which can be either inert (e.g., 2000 sccm Argon) or reactive (e.g., 2000 sccm Dihydrogen).[2] Mass flow controllers are used to precisely regulate the gas flow.

  • Reaction Conditions: The deposition temperature is typically varied between 700 and 1100 °C, and the pressure is maintained at a constant value (e.g., 5.0 kPa) using a throttle valve.[2]

  • Analysis: The composition and structure of the deposited films are analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) and X-ray diffraction (XRD) to infer the nature of the film-forming species from the gas phase.[2]

Pyrolysis

Pyrolysis experiments are designed to study thermal decomposition in the absence of a substrate-driven deposition process.

  • Reactor Setup: A flow-through or static reactor made of an inert material (e.g., quartz) is heated to the desired pyrolysis temperature.

  • Precursor Introduction: A known concentration of TMB, often diluted in an inert gas, is introduced into the heated reactor for a defined residence time.

  • Product Trapping and Analysis: The product stream exiting the reactor is rapidly cooled to quench the reaction and then analyzed. Gas chromatography (GC) is used to separate the various products, which are then identified and quantified using mass spectrometry (MS).[6]

  • Investigative Parameters: The effects of temperature and reaction time on the product distribution are investigated to elucidate the decomposition mechanism.[6]

Shock Tube Studies

Shock tubes are specialized apparatuses for studying chemical kinetics at high temperatures and pressures over very short timescales.

  • Apparatus: A shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.[8] The test gas mixture (TMB diluted in a bath gas like argon) is introduced into the driven section.

  • Heating Mechanism: The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly heating and compressing it to the desired reaction conditions in microseconds.[8]

  • In-situ Monitoring: The progress of the decomposition reaction is monitored in real-time using techniques such as time-of-flight mass spectrometry or laser absorption spectroscopy through optical ports located near the end wall of the shock tube.[9]

  • Data Acquisition: By measuring the concentration of reactants and products as a function of time, rate constants for the elementary decomposition reactions can be determined.

Conclusion

The gas-phase decomposition of this compound is a complex process influenced by temperature and the chemical environment. The primary decomposition pathways involve the elimination of methane, either through a unimolecular α-hydrogen elimination in inert atmospheres or a bimolecular dihydrogen-assisted process in hydrogen-rich environments. At higher temperatures, pyrolysis leads to the formation of a variety of complex carbaborane structures. While a qualitative understanding of these pathways is well-established through experimental and computational studies, a more detailed quantitative picture of the kinetics of the elementary reaction steps would be beneficial for the continued optimization of TMB-based material deposition processes.

References

An In-depth Technical Guide on the Spontaneous Ignition of Trimethylborane in Air

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylborane (B(CH₃)₃), a colorless and toxic gas, is a highly pyrophoric compound that ignites spontaneously upon contact with air. This property, while posing significant handling challenges, is of interest in various chemical synthesis and industrial applications. This technical guide provides a comprehensive overview of the core principles underlying the spontaneous ignition of this compound. It details the physicochemical properties of this compound, the mechanism of its autoignition, and the products of its combustion. Furthermore, this guide outlines detailed experimental protocols for the safe handling and analysis of this pyrophoric material, intended to support research and development activities. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound (TMB) is an organoboron compound with the chemical formula B(CH₃)₃.[1] Its high reactivity, particularly its pyrophoricity, stems from the electron-deficient nature of the boron atom, making it a strong Lewis acid and highly susceptible to oxidation.[1] The spontaneous ignition of TMB in air is a rapid, exothermic reaction that produces a characteristic green flame and a mixture of combustion products.[1][2] Understanding the fundamental aspects of this phenomenon is critical for its safe handling in laboratory and industrial settings, as well as for its potential applications, such as a rocket propellant igniter, a precursor in chemical vapor deposition, and a reagent in organic synthesis.[3][4]

Physicochemical and Combustion Properties of this compound

A summary of the key physicochemical and combustion properties of this compound is presented in Table 1. This data is essential for assessing the hazards and for designing appropriate experimental and handling procedures.

PropertyValueReferences
Chemical Formula B(CH₃)₃[1]
Molar Mass 55.91 g/mol [1]
Appearance Colorless gas[5]
Boiling Point -20.2 °C[1]
Melting Point -161.5 °C[1]
Autoignition Temperature -40 °C in air[1]
Heat of Combustion (liquid, at 25°C) -2989.4 ± 22.4 kJ/mol[6]
Combustion Products Boron oxide (B₂O₃), Carbon dioxide (CO₂), Water (H₂O), Soot (C)[1][5][6]

Mechanism of Spontaneous Ignition

The spontaneous ignition of this compound in air is a complex process initiated by its rapid reaction with molecular oxygen. While the complete, detailed mechanism is a subject of ongoing research, it is understood to proceed through a radical chain reaction.

Initiation

The process is believed to be initiated by the heterogeneous reaction of gaseous oxygen with this compound. This initial interaction leads to the formation of radical species, which are highly reactive and start the combustion chain reaction. A plausible initiation step involves the formation of a peroxide intermediate.[1] Slower oxidation in the gas phase can lead to the formation of dimethylborylmethylperoxide.[1]

Propagation

Once initiated, the reaction proceeds through a series of propagation steps involving various radical species. These steps are responsible for the rapid consumption of this compound and oxygen, leading to a rapid increase in temperature and ignition. In slower, controlled gas-phase oxidation at elevated temperatures (125°C), a cyclic intermediate with the formula (CH₃)₂B₂O₃ has been identified.[4] However, in the case of spontaneous ignition at ambient temperatures, the reaction pathway is likely dominated by more rapid, less structured radical chain reactions.

Termination

The chain reaction is terminated when radical species combine to form stable, non-radical products.

A simplified, proposed signaling pathway for the spontaneous ignition of this compound in air is depicted in the following diagram:

Spontaneous_Ignition_Pathway TMB B(CH₃)₃ (this compound) Initiation Initiation (Heterogeneous Reaction) TMB->Initiation Propagation Propagation (Chain Reaction) TMB->Propagation O2 O₂ (Oxygen) O2->Initiation O2->Propagation Radicals Radical Pool (e.g., •CH₃, •OH, •OOH) Initiation->Radicals Formation of peroxide intermediates Radicals->Propagation Propagation->Radicals Radical regeneration Combustion Combustion Products (B₂O₃, CO₂, H₂O, Soot) Propagation->Combustion

A simplified proposed pathway for the spontaneous ignition of this compound.

Experimental Protocols

The study of this compound's spontaneous ignition requires strict adherence to safety protocols for handling pyrophoric materials. The following sections outline a general methodology for such investigations.

General Safety Precautions for Handling this compound
  • Work in an inert atmosphere: All manipulations of this compound must be carried out in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., nitrogen or argon).

  • Use appropriate Personal Protective Equipment (PPE): This includes a flame-retardant lab coat, safety glasses with side shields, and appropriate gloves.

  • Work in a well-ventilated area: All experiments should be conducted in a certified chemical fume hood.

  • Have fire extinguishing materials readily available: A Class D fire extinguisher (for combustible metals) and a container of sand should be within arm's reach. Do not use water or carbon dioxide-based extinguishers.

  • Never work alone: Always have a trained colleague present when working with pyrophoric materials.

A logical workflow for the safe handling of pyrophoric materials is presented below:

Safe_Handling_Workflow start Start: Plan Experiment prep Prepare Work Area (Inert atmosphere, clear of flammables) start->prep ppe Don Appropriate PPE (FR lab coat, safety glasses, gloves) prep->ppe handling Handle Pyrophoric Material (Glovebox or Schlenk line) ppe->handling reaction Conduct Experiment handling->reaction quench Quench Residual Reagent reaction->quench cleanup Clean Glassware (Under inert atmosphere initially) quench->cleanup end End cleanup->end

A generalized workflow for the safe handling of pyrophoric materials.
Experimental Setup for Studying Spontaneous Ignition

A controlled environment is necessary to study the spontaneous ignition of this compound. A gas-phase reaction chamber can be utilized for this purpose.

Materials:

  • Lecture bottle of pure this compound

  • Cylinders of dry air, nitrogen, and oxygen

  • Mass flow controllers

  • Stainless steel gas mixing chamber

  • Quartz or borosilicate glass reaction vessel

  • High-speed camera

  • Thermocouples

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • System Purge: The entire gas handling system, including the mixing and reaction chambers, must be thoroughly purged with an inert gas (nitrogen) to remove any residual air and moisture.

  • Gas Mixture Preparation: Using mass flow controllers, a precise mixture of this compound and air (or a synthetic air mixture of oxygen and nitrogen) is prepared in the mixing chamber. The concentration of this compound should be carefully controlled.

  • Introduction into Reaction Vessel: The prepared gas mixture is introduced into the reaction vessel.

  • Observation of Ignition: The reaction vessel is monitored for spontaneous ignition. A high-speed camera can be used to capture the ignition event and flame propagation. Thermocouples will record the temperature profile of the reaction.

  • Product Analysis: The combustion products are collected and analyzed using GC-MS to identify and quantify the species present.

An illustrative diagram of the experimental workflow is provided below:

Experimental_Workflow start Start purge Purge System (with N₂) start->purge prepare_gas Prepare Gas Mixture (TMB + Air/O₂/N₂) purge->prepare_gas introduce_gas Introduce Mixture to Reaction Vessel prepare_gas->introduce_gas observe Observe for Ignition (High-speed camera, Thermocouples) introduce_gas->observe analyze Analyze Products (GC-MS) observe->analyze end End analyze->end

References

An In-depth Technical Guide to the Reaction of Trimethylborane with Protic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Trimethylborane (B(CH₃)₃), a potent Lewis acid, exhibits significant reactivity towards a wide range of protic agents (H-X). This reactivity is fundamental to its application and handling in synthetic chemistry. This technical guide provides a comprehensive overview of the reactions between this compound and common protic agents, including water, alcohols, amines, and thiols. The core of these reactions involves an initial Lewis acid-base adduct formation, followed by the protonolysis of one or more boron-carbon bonds, resulting in the evolution of methane gas and the formation of a new boron-heteroatom bond. This document details the underlying mechanisms, reaction products, and quantitative data where available. Furthermore, it supplies generalized experimental protocols for conducting these reactions safely and efficiently, alongside visualizations of reaction pathways and experimental workflows to aid in conceptual understanding and practical implementation.

Introduction to this compound

This compound (TMB) is a colorless, toxic, and pyrophoric gas at standard temperature and pressure.[1] It is a monomeric organoboron compound with a trigonal planar structure. The boron atom in TMB possesses a vacant p-orbital, rendering it a strong Lewis acid, eager to accept a pair of electrons from a Lewis base.[1][2] This inherent electrophilicity is the driving force behind its reactivity with nucleophilic and protic reagents. While its B-C bonds are predominantly covalent, they are susceptible to cleavage by sufficiently acidic protons.[2] TMB's spontaneous flammability in air necessitates handling under an inert atmosphere using specialized techniques.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaB(CH₃)₃[1]
Molar Mass55.92 g/mol [1]
AppearanceColorless gas[1]
Boiling Point-20.2 °C[1]
Melting Point-161.5 °C[1]
Molecular ShapeTrigonal Planar[1]
Key HazardsPyrophoric, Toxic, Corrosive[1]

General Reaction Mechanism with Protic Agents

The reaction between this compound and a generic protic agent (H-X) typically proceeds via a two-step mechanism. This pathway is governed by the Lewis acidic nature of the boron center and the acidity of the protic agent.

Lewis Acid-Base Adduct Formation

The initial step is a rapid and often exothermic reaction where the lone pair of electrons on the heteroatom (X) of the protic agent coordinates to the electron-deficient boron atom of TMB. This forms a transient Lewis acid-base adduct.[1][2] The stability of this adduct is influenced by the basicity of the protic agent and steric hindrance around the boron and heteroatom centers.[1]

Equation 1: Adduct Formation

Protonolysis of the Boron-Carbon Bond

Following adduct formation, an intramolecular or intermolecular proton transfer occurs from the heteroatom to one of the methyl groups. This step involves the cleavage of a boron-carbon bond and the formation of a new boron-heteroatom bond, with the concurrent release of methane gas. This protonolysis step is generally irreversible due to the thermodynamic stability of the evolved methane.

Equation 2: Protonolysis and Product Formation

Caption: General reaction pathway of this compound with protic agents.

Reactions with Specific Protic Agents

Hydrolysis: Reaction with Water

This compound reacts readily with water at room temperature. [1]The initial product is dimethylborinic acid, (CH₃)₂BOH. However, this species is typically unstable and undergoes further hydrolysis, ultimately yielding boric acid and methane as the final products. This reaction is often vigorous and highlights the need to rigorously exclude moisture when handling TMB.

Table 2: Products of this compound Hydrolysis

ReactantProduct(s)ConditionsReference
B(CH₃)₃ + 1 H₂O(CH₃)₂BOH + CH₄Room Temperature[1]
B(CH₃)₃ + 3 H₂OB(OH)₃ + 3 CH₄Excess Water[1][5]

Experimental Protocol: Controlled Hydrolysis of this compound Note: This procedure is for illustrative purposes. Deliberate hydrolysis is rarely performed due to its vigor; this protocol emphasizes controlled quenching.

  • Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a gas inlet/outlet. Dry all glassware in an oven at >120 °C and cool under a stream of dry argon or nitrogen.

  • Inert Atmosphere: Purge the assembled apparatus with inert gas for at least 30 minutes.

  • Solvent Introduction: Introduce a dry, inert solvent (e.g., 20 mL of hexane) via cannula transfer. Cool the flask to -78 °C using a dry ice/acetone bath.

  • TMB Introduction: Slowly bubble a known quantity of this compound gas through the cooled solvent or add a standardized solution of TMB in an inert solvent.

  • Reagent Addition: While maintaining the low temperature and vigorous stirring, slowly add a stoichiometric amount of degassed water dropwise via a gas-tight syringe.

  • Reaction: Allow the mixture to slowly warm to room temperature. Methane evolution will be observed. The reaction progress can be monitored by observing the cessation of gas evolution.

  • Workup: The resulting solution/mixture contains the boron-containing products. For quenching purposes, a large excess of a protic solvent like isopropanol is often used before exposure to air.

Alcoholysis: Reaction with Alcohols

The reaction of TMB with alcohols (ROH) is analogous to hydrolysis and is termed alcoholysis. It proceeds through an initial alcohol adduct to yield alkoxy(dimethyl)boranes, ((CH₃)₂BOR), and methane. [6]This reaction can be a useful synthetic route to various borate esters.

Table 3: Products of this compound Alcoholysis

AlcoholProductConditionsReference
Methanol (CH₃OH)Methoxy(dimethyl)borane ((CH₃)₂BOCH₃)Reflux[7]
General (ROH)Alkoxy(dimethyl)borane ((CH₃)₂BOR)Varies[6]

Experimental Protocol: Synthesis of Methoxy(dimethyl)borane

  • Preparation & Inert Atmosphere: Follow steps 1-2 as described in the hydrolysis protocol.

  • Solvent & TMB: Introduce a dry, high-boiling inert solvent (e.g., 15 mL of dibutyl ether) into the Schlenk flask. Add a known amount of this compound at low temperature (-78 °C).

  • Reagent Addition: Slowly add one equivalent of anhydrous methanol via a gas-tight syringe to the stirred solution at -78 °C.

  • Reaction: Attach a reflux condenser (purged with inert gas). Allow the flask to warm to room temperature and then gently heat to reflux for 1-2 hours to drive the reaction to completion.

  • Isolation: The product, methoxy(dimethyl)borane, can be isolated from the solvent by fractional distillation under an inert atmosphere.

  • Characterization: Confirm the product identity using NMR spectroscopy (¹¹B, ¹H, ¹³C) and mass spectrometry.

Aminolysis: Reaction with Amines

This compound readily forms stable adducts with amines. [1]For primary (RNH₂) and secondary (R₂NH) amines, heating the adduct can induce protonolysis, eliminating methane to form aminodimethylboranes, (CH₃)₂BNHR or (CH₃)₂BNR₂. [8]Ammonia forms a stable adduct, NH₃:B(CH₃)₃, which is a white crystalline solid and is often used as a convenient way to handle and purify TMB. [3][4] Table 4: Products of this compound Aminolysis

AmineProductConditionsReference
Ammonia (NH₃)Ammonia-trimethylborane adduct (H₃N:B(CH₃)₃)Low Temperature[1][3]
Dimethylamine (HNMe₂)(Dimethylamino)dimethylborane ((CH₃)₂BN(CH₃)₂)Heating[8]

Experimental Protocol: Formation of the Trimethylamine Adduct

  • Preparation & Inert Atmosphere: Follow steps 1-2 as described in the hydrolysis protocol.

  • TMB Introduction: In a Schlenk flask cooled to -78 °C, condense a known volume of this compound gas.

  • Reagent Addition: Slowly condense an equimolar amount of trimethylamine gas into the same flask.

  • Reaction: A white solid adduct will form immediately. The reaction is highly exothermic.

  • Isolation: Once the addition is complete, the flask can be slowly warmed to room temperature under a positive pressure of inert gas. The resulting white solid is the trimethylamine-trimethylborane adduct and can be stored and handled under inert conditions.

Thiolysis: Reaction with Thiols

Thiols (RSH) are more acidic than their alcohol counterparts and react with TMB to form thioborates. [6][9]The reaction mechanism is similar, involving an initial adduct followed by the elimination of methane to yield (alkylthio)dimethylboranes, (CH₃)₂BSR.

Table 5: Products of this compound Thiolysis

ThiolProductConditionsReference
General (RSH)(Alkylthio)dimethylborane ((CH₃)₂BSR)Varies[6][9]

Experimental Protocol: Synthesis of (Methylthio)dimethylborane

The protocol is highly similar to that for alcoholysis.

  • Preparation & Inert Atmosphere: Follow steps 1-2 as described in the hydrolysis protocol.

  • Solvent & TMB: Use an inert solvent such as hexane or toluene. Introduce a known quantity of TMB at low temperature.

  • Reagent Addition: Slowly add one equivalent of methanethiol (as a condensed gas or a solution) to the stirred TMB solution at -78 °C.

  • Reaction: Allow the mixture to warm to room temperature. The reaction is often complete without heating due to the higher acidity of thiols.

  • Isolation & Characterization: The product can be isolated by removing the solvent under reduced pressure (if the product is non-volatile) or by distillation. Characterize using appropriate spectroscopic methods.

Experimental and Logical Visualizations

Experimental_Workflow A 1. Dry Glassware (Oven, >120°C) B 2. Assemble Apparatus (Schlenk Line / Glovebox) A->B C 3. Establish Inert Atmosphere (Argon / Nitrogen Purge) B->C D 4. Introduce Dry Solvent & TMB (Cannula / Gas Transfer at -78°C) C->D E 5. Add Protic Agent (H-X) (Slow, Dropwise Addition) D->E F 6. Reaction Monitoring (Temperature, Gas Evolution, TLC, NMR) E->F G 7. Workup & Isolation (Distillation / Crystallization) F->G H 8. Product Characterization (NMR, MS, IR) G->H

Caption: A typical experimental workflow for TMB reactions.

Logical_Relationships Acidity Acidity of H-X (pKa) Rate Reaction Rate Acidity->Rate Increases Sterics Steric Hindrance (at B and X) Sterics->Rate Decreases Adduct Adduct Stability Sterics->Adduct Decreases Temp Temperature Temp->Rate Increases Yield Product Yield Rate->Yield Adduct->Rate Affects

Caption: Factors influencing the reaction of TMB with protic agents.

Safety and Handling

  • Pyrophoricity: this compound is pyrophoric and ignites spontaneously upon contact with air. [3]All manipulations must be conducted under a strictly inert atmosphere of argon or nitrogen using either a glovebox or Schlenk line techniques.

  • Toxicity: TMB is a toxic gas. [3]Inhalation can cause irritation and potential systemic effects. All operations should be performed in a well-ventilated fume hood.

  • Reactivity: Reactions with protic agents, especially water and lower alcohols, can be highly exothermic and lead to rapid gas evolution (methane), which can over-pressurize a closed system. Additions should always be performed slowly and with adequate cooling.

  • Quenching: Unused TMB should be quenched carefully. A common method is to pass the gas through a solution of a high-boiling alcohol, such as isopropanol or butanol, at a controlled rate.

Conclusion

The reactions of this compound with protic agents are a cornerstone of its chemistry, defined by a predictable pathway of adduct formation followed by protonolysis. The vigor and outcome of these reactions are dictated by the nature of the protic agent, steric factors, and the reaction conditions. For researchers in synthetic and medicinal chemistry, a thorough understanding of this reactivity is crucial for both the intentional synthesis of organoboron compounds and the prevention of undesirable side reactions. The protocols and safety information provided herein serve as a foundational guide for the proficient and safe handling of this versatile and reactive molecule.

References

An In-Depth Technical Guide to the Infrared Spectrum Analysis of Trimethylborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylborane (B(CH₃)₃), a colorless, pyrophoric gas, is a fundamental organoboron compound with significant applications in organic synthesis and materials science. Its molecular structure and vibrational dynamics, probed effectively by infrared (IR) spectroscopy, provide crucial insights into its chemical behavior. This technical guide offers a comprehensive overview of the infrared spectrum analysis of this compound, detailing its vibrational modes, experimental protocols for spectral acquisition, and a systematic workflow for data interpretation.

Data Presentation: Vibrational Assignments of this compound

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of the molecule. The assignments of these bands have been a subject of study, with the molecule often considered to possess a planar C₃h or a closely related D₃h symmetry. The following table summarizes the key infrared absorption bands and their corresponding vibrational assignments.[1][2]

Frequency (cm⁻¹)IntensityAssignment DescriptionSymmetry Species (assuming C₃h)
2986Very StrongAsymmetric C-H Stretcha"
2975Very StrongAsymmetric C-H Stretcha'
2921StrongSymmetric C-H Stretche'
2875StrongSymmetric C-H Stretcha'
1459MediumAsymmetric CH₃ Deformationa"
1440MediumAsymmetric CH₃ Deformationa'
1309StrongAsymmetric B-C Stretche'
1149StrongSymmetric CH₃ Deformatione'
968MediumCH₃ Rocka"
906MediumCH₃ Rocka'
855WeakCH₃ Rocke"
675WeakSymmetric B-C Stretcha'
336WeakCBC Benda"
320WeakCBC Bende'

Experimental Protocols

The acquisition of a high-quality infrared spectrum of this compound necessitates meticulous handling due to its pyrophoric nature and careful control of experimental parameters. The following protocol outlines the key steps for gas-phase Fourier Transform Infrared (FTIR) spectroscopy of this compound.

Sample Preparation and Handling
  • Purification: High-purity this compound (99.9 mole percent or higher) is essential to avoid interference from impurity bands.[3] Purification can be achieved by fractionation of the ammonia adduct, NH₃:B(CH₃)₃, followed by regeneration of this compound using high-purity hydrogen chloride in a stainless steel vacuum system.[3]

  • Handling: Due to its spontaneous flammability in air, all handling of this compound must be conducted in an inert atmosphere (e.g., nitrogen or argon) using a vacuum line or a glovebox. Stainless steel cylinders are recommended for storage.[3]

Instrumentation and Setup
  • Spectrometer: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is required.

  • Gas Cell: A gas cell with windows transparent in the mid-infrared region (e.g., KBr or CsI) is used. The path length of the cell can be varied depending on the desired absorbance. For continuous monitoring, a multi-pass "White" cell can be employed to achieve a long effective path length.

  • Vacuum Line: A vacuum line is necessary for evacuating the gas cell and introducing the this compound sample at a controlled pressure. The system should be equipped with pressure gauges (e.g., a mercury manometer) to accurately measure the sample pressure.

  • Detector: A sensitive detector, such as a mercury cadmium telluride (MCT) detector, is suitable for mid-infrared measurements.

Data Acquisition
  • Background Spectrum: Evacuate the gas cell to a high vacuum and collect a background spectrum. This spectrum will account for the absorbance of the instrument optics, any residual atmospheric gases, and the cell windows.

  • Sample Introduction: Introduce the purified this compound gas into the evacuated cell to the desired pressure. The pressure should be carefully controlled to obtain optimal absorbance values (typically within the linear range of the detector).

  • Sample Spectrum: Collect the infrared spectrum of the this compound sample.

  • Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mandatory Visualization

Logical Workflow for Infrared Spectrum Analysis of this compound

IR_Analysis_Workflow cluster_prep Sample Preparation & Handling cluster_acq Spectral Acquisition (FTIR) cluster_analysis Data Analysis & Interpretation Purification Purification of this compound (e.g., via NH3 adduct) Handling Inert Atmosphere Handling (Vacuum Line/Glovebox) Purification->Handling Storage Storage in Stainless Steel Cylinder Handling->Storage Sample_Intro Introduce Gaseous TMB to Gas Cell Storage->Sample_Intro Background Record Background Spectrum (Evacuated Gas Cell) Background->Sample_Intro Sample_Spec Record Sample Spectrum Sample_Intro->Sample_Spec Processing Generate Absorbance Spectrum (Sample/Background) Sample_Spec->Processing Peak_ID Peak Identification (Wavenumber, Intensity, Shape) Processing->Peak_ID Vib_Assign Vibrational Mode Assignment (Comparison to Literature/Theory) Peak_ID->Vib_Assign Struct_Elucid Structural Elucidation (Symmetry, Bond Strengths) Vib_Assign->Struct_Elucid Final_Report Final Report Generation Struct_Elucid->Final_Report

Caption: A logical workflow for the infrared spectrum analysis of this compound.

Interpretation Pathway for this compound IR Spectrum

IR_Interpretation_Pathway cluster_regions Spectral Regions of Interest Start Start with Absorbance Spectrum CH_Stretch ~3000-2800 cm⁻¹ C-H Stretching Region Start->CH_Stretch CH_Deform ~1460-1150 cm⁻¹ CH₃ Deformation Region Start->CH_Deform BC_Stretch ~1310 cm⁻¹ (asym) ~675 cm⁻¹ (sym) B-C Stretching Region Start->BC_Stretch Skeletal_Bend < 400 cm⁻¹ CBC Bending Region Start->Skeletal_Bend Identify_CH Identify Strong C-H Stretching Bands CH_Stretch->Identify_CH Identify_CH_Def Identify CH₃ Deformation and Rocking Modes CH_Deform->Identify_CH_Def Identify_BC Identify Characteristic B-C Stretching Frequencies BC_Stretch->Identify_BC Identify_Bend Identify Skeletal Bending Modes Skeletal_Bend->Identify_Bend Final_Assignment Correlate and Finalize Vibrational Assignments Identify_CH->Final_Assignment Identify_CH_Def->Final_Assignment Identify_BC->Final_Assignment Identify_Bend->Final_Assignment

Caption: A systematic pathway for interpreting the key regions of the this compound IR spectrum.

References

An In-depth Technical Guide to Trimethylborane Adduct Formation with Lewis Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of adducts between trimethylborane (TMB), a potent Lewis acid, and various Lewis bases. The document delves into the thermodynamic, structural, and spectroscopic aspects of these interactions, offering valuable data and methodologies for researchers in synthetic chemistry, materials science, and drug development.

Introduction to this compound as a Lewis Acid

This compound, B(CH₃)₃, is a pyrophoric and toxic gas that serves as a archetypal trigonal planar Lewis acid.[1] The boron atom in TMB possesses a vacant p-orbital, making it a strong electron pair acceptor. This inherent Lewis acidity drives its reactivity towards a wide array of Lewis bases, which are molecules or ions with available lone pairs of electrons.[2] The formation of a Lewis acid-base adduct involves the donation of the electron pair from the base to the empty orbital of the acid, resulting in the formation of a dative covalent bond.[2]

Upon adduct formation, the geometry around the boron atom in this compound changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized).[3] This structural reorganization is a key characteristic of the adduct formation process. The strength of the interaction and the stability of the resulting adduct are influenced by both electronic and steric factors.[4]

Thermodynamics of Adduct Formation

The ECW Model

The ECW model is a semi-quantitative model that describes the strength of Lewis acid-base interactions with the following equation[5][6]:

-ΔH = EAEB + CACB + W

Where:

  • -ΔH is the enthalpy of adduct formation.

  • EA and CA are the electrostatic and covalent parameters for the acid (TMB).

  • EB and CB are the electrostatic and covalent parameters for the base.

  • W is a term that accounts for any constant energy contribution to the reaction, which is typically zero for simple adduct formation.[7]

For this compound, the established ECW parameters are[1]:

  • EA = 2.90

  • CA = 3.60

Calculated Enthalpies of Adduct Formation

Using the ECW model and published EB and CB parameters for various Lewis bases, the enthalpies of adduct formation with this compound can be calculated, allowing for a systematic comparison of their relative stabilities.

Lewis BaseDonor AtomEBCBCalculated -ΔH (kcal/mol)
Ammonia (NH₃)N1.363.4616.39
Pyridine (C₅H₅N)N1.176.4026.43
Trimethylamine (N(CH₃)₃)N0.8011.5443.86
Trimethylphosphine (P(CH₃)₃)P0.846.5325.94
Diethyl ether ((C₂H₅)₂O)O0.993.2514.57
Diethyl sulfide ((C₂H₅)₂S)S0.247.4027.34

Note: EB and CB values are taken from established literature. The calculated -ΔH values provide a comparative measure of the adduct stability.

Experimental Enthalpy Data

Experimentally determined enthalpies of formation for a limited number of this compound adducts are available and serve as important benchmarks.

AdductExperimental -ΔH (kcal/mol)
(CH₃)₃B-NH₃13.7
(CH₃)₃B-P(CH₃)₃17.6[1]

Discrepancies between calculated and experimental values can often be attributed to steric hindrance, as is the case with the bulky trimethylamine and trimethylphosphine adducts.

Structural and Spectroscopic Characterization

The formation of a TMB adduct leads to distinct changes in the structural and spectroscopic properties of the interacting molecules.

Structural Parameters

Microwave spectroscopy and gas-phase electron diffraction are powerful techniques for determining the precise molecular structure of these adducts.[8]

Table of Structural Data:

AdductB-L Bond Length (Å)Other Key Parameters
(CH₃)₃B-N(CH₃)₃1.698 ± 0.01[8]d(N-C) = 1.470 ± 0.01 Å[8]
d(B-C) = 1.69 ± 0.04 Å[8]
∠NBC = 108.0 ± 1.5°[8]
∠BNC = 111.6 ± 0.5°[8]

For comparison, the B-C bond length in free this compound is 1.578 Å.[9]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 11B NMR is particularly informative for studying TMB adducts. The chemical shift of the boron nucleus is highly sensitive to its coordination environment. In free TMB (a tricoordinate species), the 11B NMR signal appears at a low field (around +86 ppm relative to BF₃·OEt₂). Upon adduct formation, the boron becomes tetracoordinate, resulting in a significant upfield shift to a range of +10 to -20 ppm.[10]

Vibrational Spectroscopy (IR and Raman): The formation of the B-L (L = Lewis base) bond gives rise to new vibrational modes that can be observed in the IR and Raman spectra. The B-N stretching frequency, for instance, is a key diagnostic peak for the formation of amine adducts.

Experimental Protocols

Synthesis and Purification of this compound Adducts

A common method for preparing and purifying this compound involves the formation and subsequent decomposition of its ammonia adduct.[11][12][13]

Protocol: Purification of this compound via the Ammonia Adduct [11][12][13]

  • Adduct Formation: Crude this compound is reacted with ammonia to form the solid (CH₃)₃B-NH₃ adduct. This non-volatile solid can be easily separated from volatile impurities.

  • Purification of the Adduct: The (CH₃)₃B-NH₃ adduct is purified by fractional sublimation under vacuum.

  • Regeneration of TMB: The purified adduct is then reacted with a strong acid, such as anhydrous HCl, to liberate pure this compound gas. (CH₃)₃B-NH₃(s) + HCl(g) → (CH₃)₃B(g) + NH₄Cl(s)

  • Collection: The gaseous TMB is collected by condensation in a cold trap.

experimental_workflow crude_tmb Crude this compound adduct_formation Adduct Formation crude_tmb->adduct_formation nh3 Ammonia (NH3) nh3->adduct_formation solid_adduct Solid (CH3)3B-NH3 Adduct adduct_formation->solid_adduct purification Fractional Sublimation solid_adduct->purification purified_adduct Purified Adduct purification->purified_adduct regeneration Regeneration purified_adduct->regeneration hcl Anhydrous HCl hcl->regeneration pure_tmb Pure this compound Gas regeneration->pure_tmb nh4cl NH4Cl(s) regeneration->nh4cl adduct_formation cluster_reactants Reactants cluster_adduct Adduct TMB This compound (Lewis Acid) B(CH3)3 (sp2 hybridized, trigonal planar) Adduct This compound Adduct (CH3)3B-L (sp3 hybridized, tetrahedral) TMB->Adduct Formation of dative bond LB Lewis Base :L (e.g., :NH3, :P(CH3)3) LB->Adduct ecw_relationship cluster_acid Lewis Acid (TMB) title Predicting Adduct Stability with the ECW Model equation -ΔH = EA * EB + CA * CB H_Ammonia 16.39 kcal/mol equation->H_Ammonia H_Pyridine 26.43 kcal/mol equation->H_Pyridine H_TMA 43.86 kcal/mol equation->H_TMA TMB_params EA = 2.90 CA = 3.60 TMB_params->equation Ammonia Ammonia EB = 1.36, CB = 3.46 Ammonia->equation Pyridine Pyridine EB = 1.17, CB = 6.40 Pyridine->equation TMA Trimethylamine EB = 0.80, CB = 11.54 TMA->equation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity Trimethylborane for Neutron Counters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylborane (TMB), particularly when enriched with the ¹⁰B isotope, is a critical gas for the fabrication of high-sensitivity thermal neutron detectors. These detectors are indispensable in various fields, including nuclear safeguarding, reactor monitoring, and medical applications like Boron Neutron Capture Therapy (BNCT). The efficiency and stability of these neutron counters are directly dependent on the purity of the TMB used. Impurities can lead to signal degradation, decreased detector lifetime, and inaccurate neutron counting. This document provides a detailed protocol for the synthesis and purification of high-purity this compound suitable for use in proportional neutron counters, based on established methodologies.[1][2]

Principle

The synthesis of high-purity this compound is a multi-step process that begins with the formation of a stable intermediate, the ammonia adduct of this compound (NH₃:B(CH₃)₃). This adduct is a solid, which allows for rigorous purification through fractionation. The purified adduct is then reacted with high-purity hydrogen chloride (HCl) in a controlled environment to liberate this compound gas. The final purification of the TMB is achieved through fractional distillation. This method has been demonstrated to yield TMB with a purity of 99.9 mole percent.[1][2]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis and purification of high-purity this compound.

ParameterValueReference
Initial Purity of TMB (before purification)Unsatisfactory for neutron counters[1][2]
Purity of NH₃:B(CH₃)₃ adductRigorously purified[1]
Purity of Hydrogen ChlorideHigh-purity[1]
Final Purity of this compound99.9 mole percent[2]
Yield (Purified TMB)180 g (first series), 176 g (second series)[2]
Boiling Point of this compound-20 °C[1]

Experimental Protocols

Materials and Reagents
  • Crude this compound-ammonia adduct (NH₃:B(CH₃)₃)

  • High-purity Hydrogen Chloride (HCl)

  • Liquid Nitrogen

  • Dry Ice / Acetone bath

  • Stainless steel reaction and distillation system

  • Mass spectrometer for impurity analysis

  • Cryoscopic-calorimetric apparatus for purity determination

Synthesis of the this compound-Ammonia Adduct (Starting Material)

The initial this compound is typically prepared via the reaction of a methyl Grignard reagent (e.g., methylmagnesium iodide) with boron trifluoride in an ether solution under a nitrogen atmosphere.[1] This crude TMB is then complexed with ammonia to form the solid adduct, NH₃:B(CH₃)₃, which is more stable and easier to handle for purification.

Purification of the this compound-Ammonia Adduct

The purification of the NH₃:B(CH₃)₃ adduct is a critical step to remove volatile and non-volatile impurities.

  • Fractionation: The crude adduct is subjected to fractional distillation under vacuum. The system is first evacuated to a pressure of 10⁻⁵ mm Hg.

  • Impurity Removal:

    • Volatile impurities are removed by collecting the initial fractions, which are monitored by mass spectrometry.

    • The main fraction containing the purified adduct is then collected.

    • Non-volatile impurities remain as a residue.

  • Storage: The purified, white crystalline adduct is stored in sealed glass ampoules under its own dissociation pressure.[1]

Generation and Purification of High-Purity this compound

This stage involves the reaction of the purified adduct with HCl and the subsequent purification of the liberated TMB gas. The entire process is carried out in a stainless steel system to prevent contamination.[1][2]

  • System Preparation: The stainless steel reaction and distillation apparatus (see diagram below) is thoroughly cleaned, dried, and evacuated.

  • Reaction Setup:

    • A known quantity of the purified NH₃:B(CH₃)₃ adduct is placed in the reactor.

    • High-purity hydrogen chloride is condensed in a separate cylinder and then introduced into the reactor containing the adduct. An amount of HCl sufficient to react with approximately 95% of the adduct is used.[1]

  • Reaction: The reaction between the adduct and HCl proceeds to form this compound and ammonium chloride: NH₃:B(CH₃)₃ (s) + HCl (g) → B(CH₃)₃ (g) + NH₄Cl (s)

  • Distillation and Purification:

    • The reactor is maintained at approximately 0 °C, while a reflux column is kept near -40 °C.[1]

    • A collection trap is cooled with liquid nitrogen (-196 °C).[1]

    • The system is continuously evacuated on the collection side.

    • This compound gas distills from the reactor, passes through the reflux column, and is collected in the cold trap.

    • The process is carefully controlled to separate the TMB from any unreacted HCl or other volatile impurities.

  • Final Product: The purified this compound is collected and can be stored as a liquid in stainless steel cylinders.[1][2] The purity is verified to be 99.9 mole percent using cryoscopic-calorimetric methods.[2]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Adduct Synthesis & Purification cluster_1 Step 2: TMB Generation & Final Purification Grignard Methyl Grignard Reagent Crude_TMB Crude this compound Grignard->Crude_TMB BF3 Boron Trifluoride BF3->Crude_TMB Crude_Adduct Crude NH3:B(CH3)3 Adduct Crude_TMB->Crude_Adduct Ammonia Ammonia Ammonia->Crude_Adduct Purified_Adduct Purified NH3:B(CH3)3 Adduct Crude_Adduct->Purified_Adduct Fractional Distillation Reaction Reaction in Stainless Steel Reactor Purified_Adduct->Reaction HCl High-Purity HCl HCl->Reaction Distillation Fractional Distillation (-40°C Reflux, -196°C Trap) Reaction->Distillation High_Purity_TMB High-Purity this compound (99.9%) Distillation->High_Purity_TMB

Caption: Workflow for the synthesis and purification of high-purity this compound.

Safety Precautions

This compound is a toxic and pyrophoric gas that ignites spontaneously in air.[1] All manipulations must be carried out in a well-ventilated fume hood or glovebox under an inert atmosphere. Appropriate personal protective equipment, including flame-retardant clothing, safety glasses, and gloves, must be worn. The reaction and distillation system should be pressure-tested and leak-checked before use.

References

Application Notes: Trimethylborane as a Single-Source Precursor for Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile technique for synthesizing thin films at temperatures significantly lower than those required for conventional thermal CVD.[1] Trimethylborane (TMB), with the chemical formula B(CH₃)₃, has emerged as a promising single-source precursor for this process.[1] It provides both boron and carbon, simplifying the deposition of boron-carbon (BₓC) films.[2] This is particularly advantageous for applications involving temperature-sensitive substrates, such as certain electronics and biomedical devices.[3][4] TMB's high B/C and B/H ratios make it an excellent candidate for producing boron-rich films with minimized hydrogen content.[1] While primarily studied for materials science applications like neutron detectors, the low-temperature and solvent-free nature of the TMB-PECVD process suggests potential in the biomedical field for creating biocompatible or drug-eluting coatings.[3][5]

Application Notes

Overview of the TMB-PECVD Process

The PECVD process utilizes an electromagnetic field (typically radio frequency or microwave) to generate a plasma from a carrier gas, such as Argon (Ar).[3] This plasma consists of a high-energy mixture of ions, electrons, and radicals. When TMB is introduced into the chamber, the energetic plasma species activate the precursor molecules, causing them to decompose into film-forming radicals like BH and CH.[3][4] These reactive species then adsorb onto a substrate, leading to the growth of a thin film. A key advantage of this method is that the substrate temperature can be kept relatively low (e.g., ~300 °C), as the energy for the reaction is supplied by the plasma rather than thermal heating.[2][3]

Properties of TMB-Derived Films

Films deposited using TMB are typically amorphous boron-carbon (BₓC) with some hydrogen incorporation.[3]

  • Composition : The boron-to-carbon (B/C) ratio in the films is highly tunable through process parameters. Boron-rich films with a B/C ratio as high as 1.9 have been successfully synthesized.[3] The hydrogen content is often significant, around 15 ± 5 atomic %, which can influence film density.[3][4] Oxygen is also commonly detected, primarily on the film surface due to post-deposition exposure to air.[1]

  • Chemical Bonding : X-ray Photoelectron Spectroscopy (XPS) analysis reveals that the films are predominantly composed of B-C bonds.[1] The presence of C-C bonds is also observed, which is attributed to the formation of amorphous carbon phases within the film.[1]

  • Morphology and Density : The microstructure of the films is strongly dependent on deposition conditions. At higher TMB partial pressures, a coarse, columnar growth can be observed.[1] By lowering the TMB partial pressure and increasing the Ar flow, denser and smoother films can be achieved.[1] The density of these films has been measured at approximately 2.16 g/cm³.[3]

Influence of Deposition Parameters

The final properties of the BₓC films are a direct result of the chosen deposition parameters.

  • Plasma Power : Increasing plasma power generally leads to more efficient decomposition of the TMB precursor. At lower TMB flow rates (e.g., 5 sccm), higher plasma power (from 700 to 1750 W) has been shown to decrease the hydrogen content in the films from 19 to 10 at. %.[1]

  • Precursor and Carrier Gas Flow (TMB/Ar Ratio) : The partial pressure of TMB is a critical factor.[1] Dense and boron-rich films are best achieved with a high TMB flow rate combined with a low total pressure.[3] Adjusting the TMB/Ar flow ratio allows for fine-tuning of the film's stoichiometry and morphology. Increasing the Ar dilution can shift the microstructure from columnar to smooth.[1]

  • Total Pressure : Lowering the total pressure in the chamber (e.g., by an order of magnitude) while maintaining a high TMB flow contributes to the formation of denser, higher-quality films.[1]

Potential Applications
  • Materials Science : The primary application is in the creation of 10B-enriched boron carbide films for solid-state neutron detectors.[2] The low deposition temperature makes it compatible with common detector materials that cannot withstand temperatures above 500 °C.[3] The material's inherent hardness and wear resistance also make it suitable for protective coatings.[2]

  • Biomedical and Drug Development : While less explored, the TMB-PECVD process holds potential for biomedical applications. Plasma polymerization is a known technique for creating ultra-thin, pinhole-free, and conformal coatings on medical devices.[5] The resulting BₓC films could serve as biocompatible, inert barrier coatings on implants. Furthermore, by controlling the deposition parameters to create specific morphologies, it may be possible to produce porous coatings suitable for drug delivery systems, enabling controlled, localized drug release.[5][6][7]

Protocols

Protocol 1: PECVD of Boron-Carbon (BₓC) Thin Films on Silicon

Objective: To deposit a dense, boron-rich BₓC thin film on a silicon wafer using TMB as a single-source precursor in an Ar plasma.

Materials and Equipment:

  • This compound (TMB) gas (99.5% purity or higher)[2]

  • Argon (Ar) gas (99.9997% purity or higher)[2]

  • Microwave Plasma CVD reactor[4]

  • 100 mm (100)-oriented Silicon wafers[1]

  • Acetone and Isopropanol (reagent grade)

  • Ultrasonic bath

  • Dry Nitrogen (N₂) gas source

Experimental Procedure:

  • Substrate Preparation:

    • Clean the silicon wafers by placing them in an ultrasonic bath with acetone for 10 minutes.[1]

    • Rinse the wafers and repeat the ultrasonic cleaning with isopropanol for another 10 minutes.[1]

    • Dry the wafers thoroughly using a dry N₂ gas stream.[1]

    • Immediately load the cleaned substrate onto the graphite holder in the PECVD chamber.[4]

  • System Preparation:

    • Evacuate the deposition chamber to a base pressure of approximately 10⁻⁵ mbar using a turbo molecular pump.[1]

    • Establish a stable Ar flow of 45 sccm.[1]

    • Ignite a high-power Ar plasma (e.g., 2400 W) for 15 minutes to degas and clean the chamber walls and quartz dome.[1]

  • Deposition Process:

    • Set the desired process gas flows. For a boron-rich film, use a TMB flow of 7 sccm and an Ar flow of 45 sccm.[1]

    • Adjust the pumping speed to achieve the target total pressure (e.g., 1.3 ± 0.3 mbar).[1]

    • Ignite the plasma and set the microwave power to a high value (e.g., 1750-2400 W).[1] The substrate temperature will rise and stabilize around 300 °C due to plasma heating.[4]

    • Maintain these conditions for the desired deposition time to achieve the target film thickness.

    • After deposition, turn off the TMB flow and the plasma power.

    • Allow the system to cool down under an Ar flow before venting the chamber with N₂ and unloading the coated substrate.

Data Presentation

Table 1: Experimental Deposition Parameters
ParameterSet 1: Power Study[1]Set 2: Pressure/Flow Study[1]
Precursor This compound (TMB)This compound (TMB)
Plasma Gas Argon (Ar)Argon (Ar)
Plasma Power 700 - 2400 W~400 ± 100 W (Reflected)
TMB Flow Rate 5 and 7 sccmHigh (not specified)
Ar Flow Rate 45 sccm20 - 70 sccm
Total Pressure 1.3 ± 0.3 mbar~0.1 mbar (1 order of magnitude lower)
Substrate Si (100)Si (100)
Approx. Substrate Temp. Rises to ~300 °C at 2400 WNot specified
Table 2: Resulting Film Properties
PropertyValue / ObservationDeposition Conditions
Max B/C Ratio 1.9High TMB flow, low total pressure, high plasma power[3]
Hydrogen Content 10 - 20 at. %Generally independent of parameters, but can decrease with higher power[1][3]
Film Density ~2.16 g/cm³High TMB flow, low total pressure, high plasma power[3]
Chemical Bonding Primarily B-C and C-B bonds; minor C-C and surface B-O bonds[1]All conditions
Microstructure Coarse-columnarHigh TMB partial pressure[1]
Dense and smoothLow TMB partial pressure, increased Ar flow[1]

Visualizations

Experimental Workflow

G PECVD Experimental Workflow cluster_prep 1. Preparation cluster_system 2. System Setup cluster_dep 3. Deposition cluster_end 4. Completion cleaning Substrate Cleaning (Acetone, Isopropanol) loading Load Substrate into PECVD Chamber cleaning->loading pump_down Evacuate Chamber (Base Pressure ~10⁻⁵ mbar) loading->pump_down degas In-Situ Degassing (Ar Plasma Clean) pump_down->degas gas_flow Set Gas Flows (TMB + Ar) degas->gas_flow plasma_on Ignite & Stabilize Plasma (Set Power & Pressure) gas_flow->plasma_on deposition Film Growth plasma_on->deposition end_process Stop Gas & Plasma deposition->end_process cooldown Cooldown & Vent end_process->cooldown unload Unload Coated Substrate cooldown->unload G Proposed TMB Decomposition in Ar Plasma cluster_species Resulting Plasma Species tmb This compound B(CH₃)₃ decomp Decomposition & Dehydrogenation tmb->decomp plasma Ar Plasma Energy (e⁻, Ar⁺, Ar*) plasma->decomp Energy Input h Atomic H decomp->h c2 Dicarbon (C₂) decomp->c2 bh BH (Film Precursor) decomp->bh ch CH (Film Precursor) decomp->ch film BₓC Thin Film Growth bh->film Adsorption & Surface Reactions ch->film Adsorption & Surface Reactions

References

Application Notes and Protocols for Boron and Carbon Co-Deposition Using Trimethylborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the co-deposition of boron and carbon thin films using trimethylborane (TMB) as a single-source precursor. The methodologies described herein are based on established research in the field of chemical vapor deposition (CVD) and are intended to guide researchers in the synthesis of boron-carbon films for various applications, including neutron converting layers for detectors and hard coatings.

Introduction

This compound (B(CH₃)₃, TMB) is a volatile organoboron compound that serves as an effective single-source precursor for the deposition of boron-carbon (B-C) thin films.[1] Its use in CVD processes offers a convenient method for co-depositing both boron and carbon, leading to the formation of materials ranging from amorphous boron carbide to crystalline B₄C.[2] The properties of the deposited films, such as the boron-to-carbon ratio (B/C), hardness, and electrical characteristics, can be tailored by controlling the deposition parameters.

This document outlines two primary methods for B-C film deposition using TMB: Thermal Chemical Vapor Deposition (Thermal CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD).

Data Presentation

The following tables summarize the quantitative data from various studies on B-C film deposition using TMB.

Table 1: Process Parameters and Film Composition for Thermal CVD of B-C Films using TMB

Deposition Temperature (°C)Carrier GasTMB Flow Rate (sccm)Pressure (mbar)B/C RatioFilm StructureReference
700 - 900Argon1.4500.5Amorphous[2]
1000Argon1.4501.5Amorphous[2]
1100Argon1.4501.25Amorphous[2]
1000Dihydrogen1.4501.5 - 3Amorphous[2]
1100Dihydrogen1.450-Crystalline B₄C and B₂₅C inclusions[2]
700Dihydrogen1.4 (TMB only)-~0.7Amorphous[3][4]
700Dihydrogen1.4 (TMB:TEB 1:1)-~1.5Amorphous[3][4]
700Dihydrogen1.4 (TMB:TEB 3:1)-~1.0Amorphous[3][4]
700Dihydrogen1.4 (TMB:TEB 7:1)-~0.8Amorphous[3][4]

Table 2: Process Parameters and Film Properties for Plasma-Enhanced CVD (PECVD) of B-C Films using TMB

Plasma Power (W)TMB Flow (sccm)Total Pressure (mbar)Substrate Temperature (°C)B/C RatioHydrogen Content (at. %)Oxygen Content (at. %)Film Density (g/cm³)Reference
7005-~300~1.219~2.5-[5][6]
17505-~300~1.510<1-[5][6]
-7Low~3001.915 ± 5<1 (at high power)2.16[5][6][7]

Experimental Protocols

Thermal Chemical Vapor Deposition (Thermal CVD)

This protocol describes the deposition of B-C films in a horizontal hot-wall CVD reactor using TMB as a single-source precursor.[2]

Materials and Equipment:

  • Horizontal hot-wall CVD reactor with a base pressure of at least 4 × 10⁻⁷ mbar.

  • SiC-coated graphite susceptor.

  • Pyrometer for temperature monitoring.

  • This compound (TMB, 99.5% purity).

  • Argon (Ar, 99.9997% purity) and/or Dihydrogen (H₂, purified).

  • Mass flow controllers.

  • Throttle valve and process pump for pressure control.

  • Substrates (e.g., silicon wafers).

Protocol:

  • Place the substrates on the SiC-coated graphite susceptor inside the CVD reactor.

  • Evacuate the reactor to a base pressure of 4 × 10⁻⁷ mbar.

  • Heat the susceptor to the desired deposition temperature (e.g., 700-1100 °C) and monitor with a pyrometer.

  • Introduce the carrier gas (Ar or H₂) at a flow rate of 2000 sccm.

  • Introduce TMB at a flow rate of 1.4 sccm, diluted in the carrier gas flow.

  • Maintain the total pressure inside the reactor at 50 mbar using the throttle valve.

  • Continue the deposition for the desired duration.

  • After deposition, stop the TMB flow and cool down the reactor to room temperature under the carrier gas flow.

  • Vent the reactor and remove the coated substrates.

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

This protocol is for the deposition of B-C films using a microwave plasma CVD system with TMB as the precursor.[5][6] This method is suitable for lower temperature depositions.[7]

Materials and Equipment:

  • Microwave plasma CVD system with a power supply up to 2500 W.

  • Turbo molecular pump and a dry rotary pump.

  • Pressure control system.

  • This compound (TMB, 99.5% purity).

  • Argon (Ar, 99.9997% purity, further purified).

  • Mass flow controllers.

  • Substrates (e.g., silicon wafers).

Protocol:

  • Load the substrates into the plasma CVD chamber.

  • Evacuate the chamber to a base pressure of 10⁻⁵ mbar using the turbo molecular pump.

  • Introduce Argon gas as the plasma gas.

  • Set the desired TMB flow rate (e.g., 5-7 sccm) and Ar flow rate to achieve the desired TMB/Ar ratio.

  • Adjust the total pressure to the desired setpoint (low pressure is generally favored for dense, boron-rich films).

  • Apply microwave power (e.g., 700-1750 W) to generate the plasma. The substrate temperature will increase due to plasma heating (approx. 300 °C).

  • Maintain the deposition for the required time to achieve the desired film thickness.

  • After deposition, turn off the microwave power and the TMB flow.

  • Allow the system to cool down under an Ar flow.

  • Vent the chamber and retrieve the samples.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Substrate Substrate Preparation Reactor_Setup Reactor Setup & Evacuation Substrate->Reactor_Setup Heating Heating to Deposition T Reactor_Setup->Heating Gas_Flow Introduce Carrier Gas (Ar/H2) Heating->Gas_Flow Precursor_Intro Introduce TMB Gas_Flow->Precursor_Intro Deposition Maintain Deposition Conditions Precursor_Intro->Deposition Cooldown Cooldown Deposition->Cooldown Venting Reactor Venting Cooldown->Venting Characterization Film Characterization Venting->Characterization

Caption: General workflow for B-C film deposition using TMB.

TMB Decomposition Pathway in Thermal CVD

TMB_Decomposition TMB B(CH3)3 (TMB) H2CBCH3 H2C=B-CH3 TMB->H2CBCH3  -CH4 (unimolecular α-H elimination) HB_CH3_2 HB(CH3)2 TMB->HB_CH3_2  +H2, -CH4 (bimolecular elimination) H2BCH3 H2B-CH3 H2CBCH3->H2BCH3  Further decomposition (>900°C) Film B-C Film H2CBCH3->Film H2BCH3->Film HB_CH3_2->Film CH4 CH4 (Methane) H2 H2

Caption: Simplified reaction pathway of TMB in thermal CVD.[2]

Influence of Deposition Parameters on Film Properties

Parameter_Influence cluster_params Deposition Parameters cluster_props Film Properties Temp Temperature (Thermal CVD) BC_Ratio B/C Ratio Temp->BC_Ratio Higher T -> Higher B/C Depo_Rate Deposition Rate Temp->Depo_Rate Structure Crystallinity Temp->Structure Higher T -> Crystalline Power Plasma Power (PECVD) Power->BC_Ratio Higher Power -> Higher B/C Impurity Impurity Content (H, O) Power->Impurity Higher Power -> Lower O Pressure Pressure Pressure->BC_Ratio Lower P -> Higher B/C (PECVD) TMB_Flow TMB Flow Rate TMB_Flow->BC_Ratio Higher Flow -> Higher B/C (PECVD) TMB_Flow->Depo_Rate Carrier_Gas Carrier Gas (Ar vs H2) Carrier_Gas->BC_Ratio H2 -> Higher B/C

Caption: Relationship between deposition parameters and film properties.

References

Application Notes and Protocols: Synthesis of Methyldiboranes from Trimethylborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldiboranes are a class of organoboron compounds that serve as valuable intermediates in organic synthesis. Their utility stems from the reactivity of the boron-hydrogen and boron-carbon bonds, allowing for a variety of chemical transformations. One of the primary methods for synthesizing methyldiboranes is through the redistribution reaction between trimethylborane and diborane. This process yields a mixture of methyl-substituted diboranes, with the product distribution being highly dependent on the stoichiometry of the reactants. This document provides detailed protocols and application notes for the synthesis and analysis of methyldiboranes using this compound.

Reaction Principle

The synthesis of methyldiboranes from this compound and diborane is a redistribution reaction where methyl groups and hydrogen atoms are exchanged between boron centers. The reaction results in a statistical mixture of products, including monomethyldiborane, dimethyldiboranes (1,1- and 1,2-isomers), trimethyldiborane, and tetramethyldiborane.[1] The overall reaction can be represented as follows:

(CH₃)₃B + B₂H₆ ⇌ CH₃B₂H₅ + (CH₃)₂B₂H₄ + (CH₃)₃B₂H₃ + (CH₃)₄B₂H₂

The equilibrium nature of this reaction allows for the targeted synthesis of specific methyldiboranes by controlling the ratio of the starting materials.

Experimental Protocols

Protocol 1: General Synthesis of a Methyldiborane Mixture

This protocol describes a general procedure for the synthesis of a mixture of methyldiboranes.

Materials:

  • This compound (B(CH₃)₃)

  • Diborane (B₂H₆)

  • High-vacuum line apparatus

  • Reaction vessel equipped with a cold finger

  • Dewar flasks

  • Liquid nitrogen

  • Dry ice/acetone slush bath

  • Gas chromatography (GC) system for analysis

Procedure:

  • Apparatus Preparation: Assemble a high-vacuum line apparatus. Ensure all glassware is thoroughly dried and free of moisture and air. The reaction vessel should be attached to the vacuum line and evacuated to a high vacuum.

  • Reactant Introduction: Cool the reaction vessel with a liquid nitrogen bath. Using the vacuum line, condense a known amount of diborane into the reaction vessel. Subsequently, condense a known amount of this compound into the same vessel. The molar ratio of diborane to this compound will determine the product distribution (see Table 1).

  • Reaction: Isolate the reaction vessel from the vacuum line. Allow the reactants to warm to a controlled temperature, typically 0 °C, using an ice-water bath. The reaction is generally allowed to proceed for several hours to reach equilibrium. For specific product distributions, the reaction can be monitored by periodically taking aliquots for GC analysis.

  • Product Isolation and Purification: After the reaction is complete, the mixture of methyldiboranes can be separated by fractional condensation. This involves passing the volatile product mixture through a series of cold traps held at progressively lower temperatures. Diborane, being the most volatile, will pass through traps held at higher temperatures, while the less volatile methylated diboranes will condense at different stages.

  • Analysis: The composition of the product mixture and the purity of the isolated fractions can be determined by gas chromatography.

Protocol 2: Optimized Synthesis of Monomethyldiborane

This protocol is optimized for the preferential synthesis of monomethyldiborane.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Introduce diborane and this compound in a molar ratio of approximately 4:1.[1] This excess of diborane shifts the equilibrium towards the formation of monomethyldiborane.

  • Maintain the reaction temperature at 0 °C.[1]

  • Monitor the reaction progress by GC to determine the optimal reaction time for maximizing the yield of monomethyldiborane.

Protocol 3: Optimized Synthesis of Trimethyldiborane

This protocol is optimized for the preferential synthesis of trimethyldiborane.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Introduce diborane and this compound in a molar ratio of approximately 1:3. An excess of this compound favors the formation of more highly methylated diboranes.

  • Maintain the reaction temperature at room temperature. At this temperature, the system will reach an equilibrium favoring trimethyldiborane, although it is important to note that it will be in equilibrium with other methylated species.[1]

Data Presentation

The distribution of methyldiborane products is highly dependent on the initial ratio of reactants. The following table summarizes the expected product distribution based on the stoichiometry of this compound and diborane.

B(CH₃)₃:B₂H₆ Molar RatioPredominant Methyldiborane ProductNotes
1:4Monomethyldiborane (CH₃B₂H₅)An excess of diborane favors the formation of the least methylated product.[1]
1:1Mixture of methyldiboranesA statistical mixture of all possible methylated diboranes is expected.
3:1Trimethyldiborane ((CH₃)₃B₂H₃)An excess of this compound shifts the equilibrium towards the more highly methylated products.

Table 1: Influence of Reactant Ratio on Methyldiborane Product Distribution.

Analytical Methods

Gas Chromatography (GC)

Gas chromatography is the primary method for analyzing the product mixture from the synthesis of methyldiboranes.

  • Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is suitable for separating the volatile borane compounds.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector and Detector: A heated injector and a thermal conductivity detector (TCD) or a flame ionization detector (FID) can be used. Given the pyrophoric nature of boranes, a TCD is often preferred for safety.

  • Temperature Program: An initial oven temperature below the boiling point of the most volatile component (diborane, -92.5 °C) is not practical for standard GC. A typical starting temperature would be around 40-50 °C, followed by a temperature ramp to elute the less volatile, more highly methylated diboranes. The order of elution is generally diborane, monomethyldiborane, dimethyldiboranes, trimethyldiborane, and tetramethyldiborane.

Visualizations

Logical Workflow for Methyldiborane Synthesis

SynthesisWorkflow Workflow for Methyldiborane Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_output Output start Start prep_apparatus Prepare High-Vacuum Line start->prep_apparatus introduce_reactants Introduce B(CH3)3 and B2H6 prep_apparatus->introduce_reactants run_reaction Run Reaction at Controlled Temperature introduce_reactants->run_reaction isolate_products Isolate Products by Fractional Condensation run_reaction->isolate_products analyze_products Analyze by Gas Chromatography isolate_products->analyze_products end End Product: Pure Methyldiborane Isomers analyze_products->end

Caption: A logical workflow diagram illustrating the key stages in the synthesis and purification of methyldiboranes.

Reaction Pathway for Methyldiborane Formation

ReactionPathway Redistribution Reaction Pathway BMe3 B(CH3)3 MeB2H5 CH3B2H5 BMe3->MeB2H5 + B2H6 B2H6 B2H6 B2H6->MeB2H5 + B(CH3)3 Me2B2H4 (CH3)2B2H4 MeB2H5->Me2B2H4 + B(CH3)3 / - B2H6 Me2B2H4->MeB2H5 + B2H6 / - B(CH3)3 Me3B2H3 (CH3)3B2H3 Me2B2H4->Me3B2H3 + B(CH3)3 / - B2H6 Me3B2H3->Me2B2H4 + B2H6 / - B(CH3)3 Me4B2H2 (CH3)4B2H2 Me3B2H3->Me4B2H2 + B(CH3)3 / - B2H6 Me4B2H2->Me3B2H3 + B2H6 / - B(CH3)3

Caption: A simplified reaction pathway illustrating the sequential methylation of diborane through redistribution with this compound.

References

Application of Trimethylborane in Chemical Vapor Deposition of B-C Thin Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of trimethylborane (TMB) in the chemical vapor deposition (CVD) of boron-carbon (B-C) thin films. TMB is a promising precursor for depositing B-C films at lower temperatures compared to traditional methods.[1][2][3][4][5]

Overview

This compound (B(CH₃)₃) serves as a single-source precursor for the synthesis of B-C thin films through both thermal and plasma-enhanced chemical vapor deposition (PECVD).[1][2][3][4] The use of TMB allows for the deposition of amorphous or crystalline B-C films with varying boron-to-carbon ratios, which can be controlled by adjusting deposition parameters.[4][6] These films have potential applications in various fields, including as neutron converting layers for detectors, due to their high thermal and chemical stability.[1][2][3]

Experimental Protocols

This protocol is based on the work of Imam et al. (2016) and is suitable for depositing amorphous BₓC films at low temperatures.[1][2][3]

2.1.1. Materials and Equipment:

  • This compound (TMB) gas

  • Argon (Ar) gas

  • Silicon (Si) substrates

  • PECVD reactor system equipped with a radio frequency (RF) plasma source

  • Mass flow controllers

  • Vacuum pumps

  • Substrate heater

2.1.2. Experimental Procedure:

  • Place the Si substrates into the PECVD reactor chamber.

  • Evacuate the chamber to a base pressure below 1 x 10⁻⁶ Torr.

  • Introduce Argon gas into the chamber at a controlled flow rate.

  • Introduce this compound gas into the chamber at a controlled flow rate.

  • Set the total pressure within the deposition chamber.

  • Apply RF power to generate the plasma.

  • Heat the substrate to the desired deposition temperature.

  • Maintain the deposition conditions for the desired duration to achieve the target film thickness.

  • After deposition, turn off the plasma, gas flows, and heater.

  • Allow the chamber to cool down before venting and removing the coated substrates.

2.1.3. Process Parameters:

The properties of the deposited B-C films are highly dependent on the deposition parameters. The following table summarizes the range of parameters investigated in the literature.

ParameterRangeReference
Substrate Temperature~300 °C (plasma-induced)[1][2][3]
Plasma Power700 - 1750 W[2]
TMB Flow Rate5 - 7 sccm[2]
Total PressureLow pressure (exact value not specified)[1][2][3]
Ar Flow RateNot specified, used as plasma gas[1][2][3]

This protocol is based on studies of thermal CVD using TMB, which typically requires higher temperatures than PECVD.[4][6]

2.2.1. Materials and Equipment:

  • This compound (TMB) gas

  • Argon (Ar) or Dihydrogen (H₂) carrier gas

  • Silicon (Si) substrates

  • Hot-wall CVD reactor

  • Mass flow controllers

  • Vacuum pumps

  • High-temperature furnace

2.2.2. Experimental Procedure:

  • Position the Si substrates within the hot-wall CVD reactor.

  • Purge the reactor with the carrier gas (Ar or H₂).

  • Heat the reactor to the desired deposition temperature.

  • Introduce a mixture of TMB and the carrier gas into the reactor at controlled flow rates.

  • Maintain a constant total pressure during deposition.

  • Continue the deposition for the required time to obtain the desired film thickness.

  • After the deposition period, stop the TMB flow and cool the reactor under the carrier gas flow.

  • Remove the substrates once the reactor has reached room temperature.

2.2.3. Process Parameters:

ParameterRangeReference
Substrate Temperature700 - 1100 °C[6]
TMB Partial PressureNot specified
Carrier GasArgon (Ar) or Dihydrogen (H₂)[6]
Total PressureNot specified

Data Presentation

The following tables summarize the quantitative data on the properties of B-C thin films deposited using TMB.

Table 1: Film Composition and Density from PECVD

TMB Flow (sccm)Plasma Power (W)B/C RatioH Content (at. %)O Content (at. %)Film Density (g/cm³)Reference
5700~1.219~2.5Not specified[2]
51750~1.510<1Not specified[2]
7Not specifiedup to 1.915 ± 5<1 (at high power)2.16[1][2][3]

Table 2: Film Composition from Thermal CVD in Argon

Deposition Temperature (°C)B/C RatioReference
700 - 9000.5[6]
10001.5[6]
11001.25[6]

Table 3: Film Composition from Thermal CVD in Dihydrogen

Deposition Temperature (°C)B/C RatioCrystalline PhasesReference
1000~2.5Amorphous[6]
1100~3.0B₄C, B₂₅C inclusions[6]

Visualizations

PECVD_Workflow cluster_prep Substrate Preparation cluster_process PECVD Process cluster_post Post-Deposition Prep Place Si Substrate in Chamber Evacuate Evacuate Chamber Prep->Evacuate Gas_Intro Introduce Ar and TMB Gases Evacuate->Gas_Intro Set_Params Set Pressure, Power, and Temperature Gas_Intro->Set_Params Deposition B-C Film Deposition Set_Params->Deposition Cooldown Cool Down Chamber Deposition->Cooldown Remove Remove Coated Substrate Cooldown->Remove

Caption: Workflow for PECVD of B-C thin films using TMB.

The plasma compositional analysis suggests that the TMB molecule decomposes into several species that contribute to film growth.[1][2][3]

TMB_Decomposition_Plasma cluster_products Decomposition Products cluster_film Film Formation TMB B(CH₃)₃ (TMB) Plasma Ar Plasma TMB->Plasma H Atomic H Plasma->H C2 C₂ Plasma->C2 BH BH Plasma->BH CH CH Plasma->CH Film B-C Thin Film BH->Film CH->Film

Caption: Proposed decomposition pathway of TMB in Ar plasma.

In a thermal CVD process with an inert argon atmosphere, the decomposition of TMB is thought to proceed via methane elimination.[6]

TMB_Decomposition_Thermal_Ar cluster_film Film Formation TMB B(CH₃)₃ (TMB) Heat Heat (700-900 °C) TMB->Heat Intermediate H₂CBCH₃ Heat->Intermediate Methane CH₄ (Methane) Heat->Methane Film B-C Film (B/C = 0.5) Intermediate->Film

Caption: TMB decomposition in thermal CVD with Argon carrier gas.

Film Properties and Characteristics

  • Chemical Bonding: The films primarily consist of B-C bonds. The presence of B-O bonds is often observed on the surface due to air exposure, and C-C bonds may be present, indicating the formation of amorphous carbon.[1][2][3]

  • Hydrogen Content: Films deposited by PECVD can have a significant hydrogen content (10-20 at. %), which is relatively independent of the deposition parameters.[1][2][3] Increasing plasma power at lower TMB flows can reduce the hydrogen content.[2]

  • Morphology: The deposited films are typically dense and amorphous.[1][4] At higher temperatures in thermal CVD (e.g., 1100 °C in H₂), crystalline inclusions of B₄C and B₂₅C can be formed.[6]

  • Mechanical Properties: The co-deposition of B-C films from TMB and triethylboron (TEB) has been shown to improve the adhesion of the films to the substrate.[7] The hardness of amorphous BₓC films deposited from a mixture of TMB and TEB can reach up to 30 GPa.[7]

Safety Considerations

This compound is a toxic and pyrophoric gas, meaning it can ignite spontaneously in air. All handling and experiments should be conducted in a well-ventilated area, preferably within a fume hood, and with appropriate personal protective equipment. Gas detection systems for flammable and toxic gases are highly recommended.

References

Application Notes and Protocols for Handling Pyrophoric Trimethylborane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylborane (TMB), with the chemical formula B(CH₃)₃, is a colorless, toxic, and pyrophoric gas that spontaneously ignites in air.[1][2] It is a potent Lewis acid and a valuable reagent in organic synthesis and semiconductor manufacturing.[1][3][4] However, its extreme reactivity necessitates stringent safety protocols and specialized handling techniques to mitigate the significant risks of fire, explosion, and toxicity.[2][5] These application notes provide detailed protocols for the safe handling of this compound in a laboratory environment, intended for experienced researchers and professionals. Adherence to these guidelines is critical for ensuring personal safety and preventing property damage.

Hazard Summary and Quantitative Data

This compound presents multiple significant hazards that must be understood and controlled. It is a flammable gas that is pyrophoric, meaning it can autoignite on contact with air.[2] It is also toxic upon inhalation and can cause severe burns.[4][5] this compound reacts violently with water, oxidizers, and halogens.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaB(CH₃)₃[2]
Molar Mass55.92 g/mol [1]
AppearanceColorless gas[1]
OdorRepulsive, suffocating[2]
Boiling Point-20.2 °C (-4.4 °F)[1][2]
Melting Point-161.5 °C (-258.7 °F)[1][2]
Vapor Pressure4.1 bar (45 psig) at 21 °C (70 °F)[2]
Autoignition Temperature< 54 °C (130 °F) (pyrophoric)[2]
Solubility in WaterReacts violently[1][2]

Table 2: GHS Hazard Information for this compound

Hazard ClassCategoryHazard Statement
Flammable Gases1H220: Extremely flammable gas
Pyrophoric Solids1H250: Catches fire spontaneously if exposed to air
Corrosive to Metals-May be corrosive to metals
Acute Toxicity, Inhalation-Toxic if inhaled
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

Source: GHS classifications are based on information from multiple safety data sheets.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating robust engineering controls and appropriate PPE, is mandatory when handling this compound.

Engineering Controls
  • Fume Hood or Glovebox: All manipulations of this compound must be conducted in a certified chemical fume hood with a vertical sash or in an inert atmosphere glovebox.[7][8] The work area should be free of clutter and flammable materials.

  • Inert Atmosphere: Schlenk line techniques or a glovebox are required to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.

  • Ventilation: The laboratory must be well-ventilated with an air exchange rate sufficient to dilute and remove any fugitive emissions.

  • Gas Delivery System: Use a dedicated gas cabinet with a proper regulator, tubing, and purge system for this compound lecture bottles. The entire system should be leak-tested before use. Stainless steel tubing is recommended.[3]

Personal Protective Equipment (PPE)

Standard laboratory attire (long pants, closed-toe shoes) is a minimum requirement. The following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[8][9]

  • Hand Protection: Wear flame-resistant (e.g., Nomex®) gloves over a pair of chemical-resistant nitrile gloves.[8]

  • Body Protection: A flame-resistant lab coat is essential.[8][9]

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible. A Class D fire extinguisher (for combustible metals) and a dry chemical ABC extinguisher should be readily available.[8]

Experimental Protocols

General Handling and Storage
  • Risk Assessment: A thorough risk assessment must be performed before any new procedure involving this compound.[7]

  • Never Work Alone: Always have a trained second person present when working with pyrophoric materials.[7][9]

  • Storage: this compound cylinders must be stored in a cool, dry, well-ventilated area designated for toxic and flammable gases, away from incompatible materials like oxidizers and water.[6][7] The valve cap must be securely in place when the cylinder is not in use.[7]

Protocol for Transferring this compound from a Lecture Bottle

This protocol describes the transfer of gaseous this compound from a lecture bottle to a reaction vessel using a Schlenk line.

  • System Preparation:

    • Ensure the Schlenk line and all glassware are oven-dried, assembled while hot, and allowed to cool under a positive pressure of inert gas.[8]

    • Connect the reaction flask to the Schlenk line.

    • Securely clamp the this compound lecture bottle in the fume hood.

  • Regulator and Tubing Connection:

    • Use a regulator and tubing compatible with this compound. Stainless steel tubing is recommended.

    • With the cylinder valve closed, connect the regulator to the lecture bottle.

    • Connect the tubing from the regulator to a needle valve on the Schlenk line.

  • Purging the System:

    • Ensure a steady flow of inert gas through the Schlenk line to a bubbler.

    • Carefully open the inert gas valve on the Schlenk line to the this compound delivery line to purge it of air.

    • Repeat the purge cycle (evacuate and backfill with inert gas) at least three times.

  • Transfer of this compound:

    • Slowly open the main valve on the lecture bottle.

    • Adjust the regulator to the desired delivery pressure.

    • Slowly open the needle valve on the Schlenk line to introduce a controlled flow of this compound into the reaction vessel.

    • Monitor the reaction temperature and pressure continuously.

  • Shutdown:

    • Upon completion of the transfer, close the main valve on the lecture bottle.

    • Purge the delivery line and regulator with inert gas.

    • Close the needle valve on the Schlenk line.

Protocol for Quenching Unreacted this compound

Unreacted this compound and any residues must be safely quenched before disposal. This procedure should be performed under an inert atmosphere in a fume hood.[10]

  • Preparation:

    • Cool the reaction vessel containing the residual this compound to 0 °C in an ice bath.

    • Ensure a continuous flow of inert gas through the vessel, vented to a bubbler.

  • Initial Quenching:

    • Slowly add a high-boiling point alcohol, such as isopropanol or tert-butanol, dropwise to the cooled reaction mixture with vigorous stirring.[7][10] This reaction is exothermic and will generate flammable gases.

    • Continue the slow addition until the evolution of gas subsides.

  • Secondary Quenching:

    • After the initial vigorous reaction has ceased, slowly add a 1:1 mixture of isopropanol and water.[10]

    • Finally, when gas evolution is no longer observed, slowly add water to ensure complete quenching.[10]

  • Neutralization and Disposal:

    • Once the quenching is complete and the mixture has been stirred for several hours, neutralize the solution with a weak acid (e.g., citric or acetic acid) under an inert atmosphere.[10]

    • The neutralized aqueous solution can then be disposed of as hazardous waste according to institutional guidelines.[6]

Emergency Procedures

Small Gas Leak
  • If it is safe to do so, stop the flow of gas by closing the cylinder valve.[7]

  • If the gas cannot be stopped, evacuate the laboratory immediately and activate the fire alarm.[7]

  • Call emergency services and inform them of the this compound leak.[7]

Fire
  • If a fire occurs, immediately evacuate the area and activate the fire alarm.

  • The only safe way to extinguish a this compound fire is to stop the flow of gas.[2] Do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely.[6]

  • Use a Class D fire extinguisher for fires involving pyrophoric materials.

Personal Exposure
  • Inhalation: Move the affected person to fresh air immediately.[7] Seek urgent medical attention.[11]

  • Skin Contact: If this compound ignites, it will cause thermal burns. Douse the affected area with copious amounts of water and seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][11] Seek immediate medical attention.

Visualizations

Trimethylborane_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Flame-resistant lab coat, gloves, goggles, face shield) prep_hood Prepare Fume Hood (Clear of clutter, inert atmosphere setup) prep_ppe->prep_hood prep_glassware Prepare Glassware (Oven-dried and cooled under inert gas) prep_hood->prep_glassware prep_reagents Prepare Reagents & Solvents (Anhydrous and deoxygenated) prep_glassware->prep_reagents transfer Transfer TMB (Using Schlenk line or glovebox) prep_reagents->transfer reaction Conduct Reaction (Monitor temperature and pressure) transfer->reaction spill Spill or Leak transfer->spill exposure Personal Exposure transfer->exposure quench Quench Residual TMB (Slowly add isopropanol, then water) reaction->quench fire Fire reaction->fire neutralize Neutralize Quenched Mixture (Add weak acid) quench->neutralize dispose Dispose of Waste (Follow institutional guidelines) neutralize->dispose

Caption: Workflow for Safe Handling of this compound.

Quenching_Protocol start Start: Residual TMB in Reaction Vessel cool Cool to 0 °C under Inert Atmosphere start->cool add_isopropanol Slowly Add Isopropanol with Vigorous Stirring cool->add_isopropanol check_reaction1 Gas Evolution Subsided? add_isopropanol->check_reaction1 check_reaction1->add_isopropanol No add_ipa_water Slowly Add 1:1 Isopropanol/Water check_reaction1->add_ipa_water Yes check_reaction2 Gas Evolution Ceased? add_ipa_water->check_reaction2 check_reaction2->add_ipa_water No add_water Slowly Add Water check_reaction2->add_water Yes stir Stir for Several Hours add_water->stir neutralize Neutralize with Weak Acid stir->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

Caption: Step-by-Step Protocol for Quenching this compound.

References

Trimethylborane as a Methylating Agent in Organometallic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylborane (B(CH₃)₃), a pyrophoric gas, serves as a potent methylating agent in organometallic chemistry. Its utility stems from its ability to transfer a methyl group to various transition metals, a key process in the formation of new carbon-carbon bonds. This document provides detailed application notes and protocols for the use of this compound in methylation reactions, with a focus on transition metal-catalyzed cross-coupling reactions. While less common than its derivatives like trimethylboroxine, this compound offers a direct and reactive source of methyl groups for specific synthetic applications.

Properties and Handling of this compound

This compound is a colorless, toxic, and spontaneously flammable gas at room temperature and pressure. It is a strong Lewis acid and reacts readily with water and air. Due to its hazardous nature, it must be handled with extreme caution in a well-ventilated fume hood or glovebox, under an inert atmosphere (e.g., argon or nitrogen). It is typically supplied as a solution in a suitable solvent (e.g., tetrahydrofuran, THF) or as a compressed gas.

Application in Organometallic Chemistry: Methylation via Transmetalation

The primary role of this compound as a methylating agent in organometallic chemistry is to deliver a methyl group to a transition metal center via a process called transmetalation. This step is fundamental in many catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this process, the methyl group from this compound is transferred to a transition metal catalyst (commonly palladium or nickel), which then participates in the carbon-carbon bond-forming reductive elimination step.

General Reaction Scheme:

An aryl or vinyl halide (or triflate) is coupled with this compound in the presence of a transition metal catalyst (e.g., Palladium or Nickel) and a base to yield the methylated product.

Reaction:

Ar-X + B(CH₃)₃ + Base

PdorNiCatalyst\xrightarrow{Pd \ or \ Ni \ Catalyst}PdorNiCatalyst​
Ar-CH₃

Where:

  • Ar-X = Aryl halide or triflate

  • B(CH₃)₃ = this compound

  • Pd or Ni Catalyst = A suitable palladium or nickel complex with supporting ligands.

Experimental Protocols

The following are generalized protocols for the use of this compound as a methylating agent in a transition metal-catalyzed cross-coupling reaction. These protocols are based on established methods for similar boron-based methylating agents and should be optimized for specific substrates and reaction scales.

Protocol 1: Palladium-Catalyzed Methylation of Aryl Bromides

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide

  • This compound (solution in THF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or glovebox

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox or under a constant stream of inert gas, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent (5 mL) to the flask.

  • Reagent Addition: Slowly add the this compound solution (e.g., 1.0 M in THF, 1.2 mL, 1.2 mmol) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired methylated arene.

Protocol 2: Nickel-Catalyzed Methylation of Aryl Chlorides

This protocol provides a general method for the nickel-catalyzed methylation of more challenging aryl chloride substrates.

Materials:

  • Aryl chloride

  • This compound (solution in THF)

  • Nickel catalyst (e.g., NiCl₂(dppp), Ni(cod)₂)

  • Ligand (if required, e.g., a phosphine ligand)

  • Base (e.g., K₃PO₄, CsF)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or glovebox

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Preparation (if necessary): In a glovebox, pre-form the active Ni(0) catalyst if starting from a Ni(II) precursor by reduction, or use a Ni(0) source directly.

  • Reaction Setup: To a dry Schlenk flask, add the aryl chloride (1.0 mmol), nickel catalyst (e.g., NiCl₂(dppp), 0.05 mmol, 5 mol%), and base (e.g., K₃PO₄, 3.0 mmol).

  • Solvent and Reagent Addition: Add the anhydrous solvent (5 mL) followed by the slow addition of the this compound solution (e.g., 1.0 M in THF, 1.5 mL, 1.5 mmol) at room temperature.

  • Reaction Conditions: Heat the mixture to a higher temperature (typically 100-130 °C) and stir for 24-48 hours, monitoring the reaction progress.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Quantitative Data

The following table summarizes representative yields for the methylation of various aryl halides using trimethylboroxine, a related methylating agent. While not identical to this compound, these results provide an indication of the potential efficacy of such reactions. The actual yields with this compound may vary and require optimization.

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄K₂CO₃Toluene10012~85
21-Bromo-4-methoxybenzenePd(OAc)₂/SPhosK₃PO₄Dioxane11018~90
34-ChlorobenzonitrileNiCl₂(dppp)K₃PO₄Toluene12024~75
42-BromopyridinePd₂(dba)₃/XPhosCs₂CO₃Dioxane10016~80
51-Naphthyl bromidePd(PPh₃)₄K₂CO₃Toluene10020~88

Data is illustrative and based on reactions with trimethylboroxine. Yields are approximate and for comparative purposes only.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Palladium-Catalyzed Methylation

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed cross-coupling of an aryl halide with a boron-based methylating agent.

Catalytic_Cycle Ar-X Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Ar-X->Ar-Pd(II)-X(L_n) Oxidative Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-Pd(II)-CH3(L_n) Ar-Pd(II)-CH3(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-CH3(L_n) Transmetalation Ar-Pd(II)-CH3(L_n)->Pd(0)L_n Reductive Elimination Ar-CH3 Ar-CH3 Ar-Pd(II)-CH3(L_n)->Ar-CH3 B(CH3)3 B(CH3)3 B(CH3)3->Ar-Pd(II)-CH3(L_n) Base Base Base->Ar-Pd(II)-CH3(L_n)

Caption: Catalytic cycle for Pd-catalyzed methylation.

Experimental Workflow for Methylation Reaction

The logical flow for carrying out a methylation reaction using this compound is depicted below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Substrate, Catalyst, & Base solvent Add Anhydrous Solvent reagents->solvent glassware Dry Glassware (Schlenk Flask) glassware->solvent atmosphere Inert Atmosphere (Ar/N2) atmosphere->solvent tmb Add this compound Solution solvent->tmb heat Heat and Stir tmb->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: Experimental workflow for methylation.

Mechanism of Methyl Transfer: Transmetalation

The key step in these methylation reactions is the transmetalation of a methyl group from the boron atom of this compound to the transition metal center of the catalyst. This process is often facilitated by the presence of a base. The base can activate the organoboron reagent, making the methyl group more nucleophilic and thus more readily transferred to the electron-deficient metal center.

Transmetalation Transmetalation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArPdX Ar-Pd(II)-X Intermediate [Ar-Pd(II)-CH3---X---B(CH3)2]⁻ ArPdX->Intermediate BMe3 B(CH3)3 BMe3->Intermediate Base Base Base->Intermediate ArPdMe Ar-Pd(II)-CH3 Intermediate->ArPdMe XBMe2 X-B(CH3)2 + Base-H⁺ Intermediate->XBMe2

Caption: Transmetalation of a methyl group.

Conclusion

This compound is a valuable, albeit challenging, reagent for the methylation of organometallic complexes. Its high reactivity necessitates careful handling, but it offers a direct route for the introduction of methyl groups. The protocols and mechanistic insights provided herein serve as a guide for researchers in synthetic organic and organometallic chemistry, as well as for professionals in drug development seeking to employ methylation strategies in the synthesis of complex molecules. Further optimization of reaction conditions is often necessary to achieve high yields and selectivity for specific substrates.

Studies on Electron Mobility in Trimethylborane: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals interested in the application of trimethylborane (TMB) in studies of electron mobility will find a notable scarcity of publicly available quantitative data. Extensive searches for experimental protocols and datasets concerning the drift velocity and mobility of electrons in gaseous this compound have yielded limited direct results. This document summarizes the current landscape of available information and provides context for the challenges in this specific area of research.

While this compound is a known compound with applications in areas such as chemical vapor deposition, its use and characterization in the context of electron transport in the gas phase appear to be a niche and underexplored field. Investigations into electron swarm parameters, which include electron mobility, drift velocity, and diffusion coefficients, are crucial for understanding the behavior of electrons in a gas under the influence of an electric field. Such data is fundamental for the development and simulation of various technologies, including particle detectors and plasma processing.

Current State of Research

Our comprehensive search of scientific literature and databases has revealed a lack of dedicated studies reporting on the experimental measurement of electron mobility in pure this compound or its mixtures. While numerous studies detail electron mobility in a wide array of other gases—such as noble gases, hydrocarbons, and various industrial gases—this compound is conspicuously absent from these datasets.

One study of note measured the absolute total cross section (TCS) for electron scattering on deuterated this compound (this compound-d9). While the TCS provides valuable information about the fundamental interactions between electrons and TMB molecules, it does not directly yield electron mobility or drift velocity. These transport parameters are derived from the analysis of electron swarm behavior in a gas under an applied electric field, which requires different experimental setups, such as drift tubes or time projection chambers. The aforementioned study did, however, compare the TCS of this compound with other boron compounds like boron trichloride (BCl₃) and boron trifluoride (BF₃), indicating a scientific interest in the electron interaction properties of boron-containing molecules.

Experimental Protocols: A General Overview

In the absence of specific protocols for this compound, we can outline a general methodology for measuring electron mobility in a gas, which would be applicable should such research be undertaken.

Pulsed-Townsend Drift Tube Method

A common experimental setup for measuring electron drift velocity is the pulsed-Townsend drift tube. The fundamental principle involves generating a swarm of electrons at a photocathode via a pulsed UV laser. These electrons then drift through the gas-filled chamber under the influence of a uniform electric field, established between the cathode and an anode.

The experimental workflow can be visualized as follows:

Caption: A generalized workflow for measuring electron drift velocity using a pulsed-Townsend drift tube.

In this setup, the time it takes for the electron swarm to travel the known distance between the cathode and anode (the drift time) is measured from the resulting current waveform on an oscilloscope. The drift velocity (v_d) is then calculated as the drift distance (d) divided by the drift time (t). By varying the electric field strength (E) and the gas pressure (or number density, N), a characteristic plot of drift velocity versus the reduced electric field (E/N) can be obtained. Electron mobility (µ) is then determined from the relationship v_d = µE.

Data Presentation

Due to the lack of specific data for this compound, we are unable to provide a quantitative data table. For researchers interested in this area, a typical data table would be structured as follows:

Gas Mixture CompositionPressure (Torr)Electric Field (V/cm)Reduced Electric Field (E/N) (Td)Drift Velocity (cm/s)Electron Mobility (cm²/Vs)
e.g., 1% TMB in Ar10050XYZ
..................

Note: Td (Townsend) is a unit of E/N, where 1 Td = 10⁻¹⁷ V·cm².

Signaling Pathways and Logical Relationships

The fundamental relationship between key parameters in electron mobility studies can be represented logically.

LogicalRelationship E Electric Field (E) EN Reduced Electric Field (E/N) E->EN N Gas Number Density (N) N->EN Drift_Velocity Drift Velocity (vd) EN->Drift_Velocity Determines Electron_Mobility Electron Mobility (µ) Drift_Velocity->Electron_Mobility Defines (vd = µE)

Caption: The logical relationship between fundamental parameters in electron mobility studies.

Conclusion

The study of electron mobility in this compound is an area with a significant lack of available data. While general experimental protocols for measuring electron drift velocity in gases are well-established, their specific application to TMB has not been reported in the accessible scientific literature. Researchers and professionals in drug development and other fields who require this data for modeling or other applications should be aware of this knowledge gap. Further experimental investigation is necessary to characterize the electron transport properties of this compound.

Trimethylborane as a Catalyst in Polymerization Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylborane (TMB), a simple organoboron compound with the formula B(CH₃)₃, has emerged as a versatile and effective catalyst in various polymerization reactions. Its utility spans from the living polymerization of ylides to the initiation of radical polymerization of vinyl monomers. As a strong Lewis acid, this compound can activate monomers and influence reaction pathways, offering a metal-free alternative to traditional catalysts.[1] This document provides detailed application notes and protocols for the use of this compound in key polymerization reactions, targeting researchers and professionals in the fields of polymer chemistry and drug development.

Applications of this compound in Polymerization

This compound's primary applications in polymerization can be categorized into two main areas:

  • Living Polymerization of Ylides (Polyhomologation): this compound catalyzes the living polymerization of sulfur ylides, such as dimethylsulfoxonium methylide, to produce linear polymethylene chains. This process, termed polyhomologation, allows for the precise control of polymer molecular weight and results in polymers with very low polydispersity.[1][2]

  • Radical Polymerization of Vinyl Monomers: In the presence of oxygen, this compound acts as an efficient radical initiator for the polymerization of a variety of vinyl monomers. This system offers a convenient method for initiating polymerization at ambient temperatures.

While trialkylboranes, in general, are known to catalyze the ring-opening polymerization of epoxides, specific data and detailed protocols for this compound remain less documented compared to its analogue, triethylborane.

Living Polymerization of Dimethylsulfoxonium Methylide (Polyhomologation)

This application note details the use of this compound as a catalyst for the living polymerization of dimethylsulfoxonium methylide to synthesize polymethylene.

Reaction Principle

The polymerization proceeds via the formation of a zwitterionic adduct between this compound and the ylide. This is followed by a 1,2-alkyl migration from the boron to the adjacent carbon, with the concomitant expulsion of dimethyl sulfoxide (DMSO). This process repeats, extending the polymethylene chains attached to the boron center, resulting in a star-shaped polymer structure. Subsequent oxidation of the borane core yields linear hydroxyl-terminated polymethylene chains. The living nature of this polymerization allows for the molecular weight to be controlled by the molar ratio of the ylide monomer to the this compound initiator.[1][2]

Experimental Protocol

Materials:

  • This compound (TMB) solution in a suitable solvent (e.g., THF or toluene)

  • Dimethylsulfoxonium methylide (ylide)

  • Anhydrous toluene (solvent)

  • Anhydrous tetrahydrofuran (THF, co-solvent)

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Standard laboratory glassware, dried and assembled under an inert atmosphere (e.g., nitrogen or argon)

  • Syringes and cannulas for transfer of air-sensitive reagents

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the desired amount of dimethylsulfoxonium methylide dissolved in anhydrous toluene.

  • Initiation: Heat the ylide solution to the desired reaction temperature (e.g., 60°C).

  • Via syringe, rapidly add the calculated amount of this compound solution in THF to the stirred ylide solution. The molar ratio of ylide to TMB will determine the target molecular weight of the polymethylene chains.

  • Polymerization: Allow the reaction to proceed at the set temperature. The consumption of the ylide can be monitored by the disappearance of its characteristic color. The reaction is typically rapid.

  • Termination and Oxidation: After the polymerization is complete, cool the reaction mixture to room temperature.

  • To cleave the polymethylene chains from the boron core and introduce hydroxyl end-groups, add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide. Caution: This oxidation step is exothermic.

  • Stir the mixture for several hours at room temperature to ensure complete oxidation.

  • Work-up and Isolation: After the oxidation is complete, separate the organic layer. Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solution under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution to a non-solvent such as methanol or hexanes.

  • Collect the precipitated polymethylene by filtration and dry under vacuum.

Quantitative Data

The following table summarizes typical results for the this compound-catalyzed polymerization of dimethylsulfoxonium methylide, demonstrating the living nature of the reaction.

Entry[Ylide]/[TMB] RatioMn ( g/mol , theoretical)Mn ( g/mol , experimental)Polydispersity Index (PDI)
150:17007101.05
2100:1140014201.03
3200:1280027501.02
4500:1700069001.04

Note: Experimental molecular weights are typically determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards and may also be confirmed by NMR end-group analysis.

Mechanism and Workflow

Polyhomologation cluster_initiation Initiation & Propagation cluster_termination Termination & Oxidation TMB B(CH₃)₃ This compound Adduct [(CH₃)₃B-CH₂-S⁺(O)(CH₃)₂] Zwitterionic Adduct TMB->Adduct + Ylide Ylide CH₂⁻S⁺(O)(CH₃)₂ Ylide Ylide->Adduct HomologatedBorane CH₃-CH₂-B(CH₃)₂ Homologated Borane Adduct->HomologatedBorane - DMSO HomologatedBorane->Adduct + Ylide (n-1) StarPolymer B( (CH₂)n-CH₃ )₃ Star Polymer HomologatedBorane->StarPolymer Polymerization DMSO DMSO FinalPolymer HO-(CH₂)n-CH₃ Hydroxyl-terminated Polymethylene StarPolymer->FinalPolymer + Oxidation Oxidation H₂O₂ / NaOH Oxidation->FinalPolymer

Caption: Mechanism of this compound-catalyzed polyhomologation.

Radical Polymerization of Vinyl Monomers

This application note describes the use of this compound, in conjunction with oxygen, as a radical initiator for the polymerization of vinyl monomers such as acrylates and styrenes.

Reaction Principle

The initiation system relies on the autoxidation of this compound in the presence of oxygen. This reaction generates ethyl radicals (from the subsequent reactions of the initially formed methyl radicals) which then initiate the radical polymerization of the vinyl monomer. This method provides a convenient, room-temperature initiation system that can be tolerant to ambient oxygen.

Experimental Protocol

Materials:

  • This compound (TMB) solution in a suitable solvent (e.g., THF)

  • Vinyl monomer (e.g., methyl methacrylate, styrene), inhibitor removed

  • Anhydrous solvent (e.g., toluene, THF)

  • Standard laboratory glassware

  • Syringes for reagent transfer

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve the vinyl monomer in the chosen anhydrous solvent.

  • Initiation: While stirring the monomer solution at room temperature, add the desired amount of this compound solution via syringe. The reaction can be carried out under an air atmosphere or with a controlled introduction of oxygen.

  • Polymerization: The polymerization will typically commence upon addition of the TMB. The reaction progress can be monitored by taking aliquots and analyzing for monomer conversion by techniques such as ¹H NMR or gas chromatography. The reaction time will vary depending on the monomer, solvent, and initiator concentration.

  • Termination and Isolation: The polymerization can be terminated by exposing the reaction mixture to air for an extended period or by adding a radical scavenger.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol for polystyrene and polymethyl methacrylate).

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Data

The following table provides illustrative data for the radical polymerization of methyl methacrylate (MMA) using a this compound/oxygen initiating system.

EntryMonomer[Monomer] (mol/L)[TMB] (mmol/L)Time (h)Conversion (%)Mn ( g/mol )PDI
1MMA2.01048525,0001.8
2MMA2.02029218,0001.9
3Styrene1.51567832,0002.1
4Styrene1.53038821,0002.2

Note: Radical polymerizations initiated by TMB/O₂ typically yield polymers with broader molecular weight distributions (higher PDI) compared to living polymerization methods.

Workflow and Mechanism

RadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination TMB B(CH₃)₃ MethylRadical CH₃• Methyl Radical TMB->MethylRadical + O₂ Oxygen O₂ Oxygen->MethylRadical InitiatingRadical CH₃-M• MethylRadical->InitiatingRadical + Monomer Monomer_I Vinyl Monomer Monomer_I->InitiatingRadical GrowingChain CH₃-(M)n-M• InitiatingRadical->GrowingChain + n Monomers Monomer_P Vinyl Monomer Monomer_P->GrowingChain Polymer Polymer GrowingChain->Polymer Termination Termination Combination or Disproportionation Termination->Polymer

Caption: Workflow for this compound/O₂ initiated radical polymerization.

Conclusion

This compound is a valuable catalyst and initiator in modern polymer synthesis. Its application in the living polymerization of ylides offers exceptional control over polymer architecture, leading to well-defined polymethylene-based materials. Furthermore, its use as a radical initiator in the presence of oxygen provides a simple and efficient method for the polymerization of vinyl monomers under mild conditions. These protocols and application notes serve as a starting point for researchers to explore the utility of this compound in their own synthetic endeavors.

References

Application Notes and Protocols for the Pyrolysis of Trimethylborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for the gas-phase pyrolysis of trimethylborane (TMB). The information is intended to guide researchers in setting up their own experimental systems for the synthesis of various boron-containing compounds, including valuable carboranes.

Introduction

This compound (B(CH₃)₃), a volatile and pyrophoric organoboron compound, serves as a precursor in chemical vapor deposition (CVD) and as a reagent in organic synthesis. Its thermal decomposition, or pyrolysis, offers a pathway to a variety of boron-carbon structures, the composition of which can be tailored by controlling the experimental parameters. The primary products of TMB pyrolysis include methane, dimethylethylborane, bis(dimethylboryl)methane, and various carboranes.[1] This document outlines the necessary equipment and procedures for conducting TMB pyrolysis in a laboratory setting.

Experimental Apparatus

The pyrolysis of this compound is typically carried out in a flow reactor system. The core components of this setup include a precursor delivery system, a high-temperature reactor, a pressure and temperature control system, and an analytical suite for product characterization.

2.1. Precursor Delivery System

Due to its gaseous nature at room temperature, this compound is delivered to the reactor from a gas cylinder.

  • Mass Flow Controller (MFC): A high-precision mass flow controller is essential for accurately regulating the flow rate of TMB into the reactor. The MFC should be calibrated for TMB or a gas with similar properties.

  • Carrier Gas: An inert carrier gas, such as argon or nitrogen, is often used to dilute the TMB and control the residence time in the reactor. A separate MFC is required for the carrier gas.

  • Gas Lines: All gas lines should be constructed from stainless steel to prevent reactions with the precursor and products. The system must be leak-tight to ensure safety and experimental accuracy.

2.2. Pyrolysis Reactor

The heart of the experimental setup is the pyrolysis reactor, where the thermal decomposition of TMB occurs.

  • Reactor Material: The reactor is typically a tube furnace. Common materials for the reactor tube include quartz (silica), alumina, or silicon carbide (SiC), chosen for their high-temperature stability and inertness.[2]

  • Heating: The reactor is housed within a programmable tube furnace capable of reaching temperatures up to at least 1000°C. The furnace should have a uniform hot zone to ensure consistent reaction conditions.

  • Temperature Measurement: A thermocouple (e.g., K-type or S-type) should be placed in close proximity to the exterior of the reactor tube, within the furnace's hot zone, to monitor and control the pyrolysis temperature.

2.3. Pressure Control and Product Collection

Maintaining a controlled pressure within the reactor is crucial for reproducible results.

  • Pressure Transducer: A pressure transducer should be installed downstream of the reactor to monitor the system pressure.

  • Back Pressure Regulator: A back pressure regulator or a needle valve can be used to control the pressure within the reactor.

  • Cold Trap: A cold trap, typically cooled with liquid nitrogen, is placed downstream of the reactor to condense and collect the less volatile pyrolysis products.

2.4. Analytical Instrumentation

The gaseous products exiting the cold trap are analyzed online using various techniques.

  • Mass Spectrometry (MS): A mass spectrometer is used for real-time identification of the gaseous pyrolysis products.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more detailed analysis of the product mixture, the gas stream can be directed to a gas chromatograph coupled with a mass spectrometer.[1] This allows for the separation and identification of individual components.[3]

  • Threshold Photoelectron Spectroscopy (TPES): This advanced technique can be used to study the electronic structure of the pyrolysis products and intermediates.[2]

Experimental Protocols

3.1. System Preparation

  • Leak Check: Before introducing any reactive gases, the entire system must be thoroughly leak-checked. This can be done by pressurizing the system with an inert gas and monitoring for any pressure drop over time.

  • Purging: The system should be purged with an inert gas (e.g., argon) for a sufficient period to remove any residual air and moisture. This is critical as TMB is pyrophoric.

3.2. Pyrolysis Experiment

  • Set Temperature and Pressure: Set the desired pyrolysis temperature on the furnace controller and allow the reactor to reach thermal equilibrium. Adjust the back pressure regulator to achieve the target reaction pressure.

  • Introduce Gases: Start the flow of the inert carrier gas through the system. Once the system is stable, introduce this compound at the desired flow rate using the mass flow controller.

  • Product Collection and Analysis: Monitor the product stream in real-time using the mass spectrometer. For detailed analysis, periodically direct the gas flow to the GC-MS. The condensable products will collect in the cold trap.

  • Shutdown: At the end of the experiment, stop the flow of TMB. Continue the inert gas flow while the reactor cools down to room temperature.

3.3. Sample Recovery

  • Gaseous Products: The data from the online mass spectrometry and GC-MS constitute the analysis of the gaseous products.

  • Condensed Products: After the system has cooled and been purged with an inert gas, the cold trap can be carefully warmed to room temperature. The condensed products can then be collected for further analysis (e.g., by NMR spectroscopy or offline GC-MS).

Data Presentation

The following tables summarize typical experimental parameters and the major products observed during the pyrolysis of this compound.

Table 1: Typical Experimental Parameters for this compound Pyrolysis

ParameterTypical RangeUnit
Pyrolysis Temperature400 - 900°C
Pressure10 - 760Torr
TMB Flow Rate1 - 20sccm
Carrier Gas Flow Rate50 - 500sccm
Residence Time0.1 - 10s

Table 2: Major Products of this compound Pyrolysis

ProductChemical FormulaAnalytical MethodReference
MethaneCH₄GC-MS, MS[1]
DimethylethylboraneB(CH₃)₂C₂H₅GC-MS[1]
bis(Dimethylboryl)methane(CH₃)₂BCH₂B(CH₃)₂GC-MS[1]
1,5-Dicarba-closo-pentaborane derivativesC₂B₃H₅ derivativesMS[4]
2,4-Dicarba-closo-heptaborane derivativesC₂B₅H₇ derivativesMS[4]
Hexamethyl-hexabora-adamantane(BCH₃)₆(CH)₄MS[5]

Visualizations

Experimental Workflow Diagram

ExperimentalWorkflow TMB_Cylinder This compound Cylinder MFC1 Mass Flow Controller (TMB) TMB_Cylinder->MFC1 Carrier_Gas Carrier Gas (Ar/N2) MFC2 Mass Flow Controller (Carrier) Carrier_Gas->MFC2 Mixing_Point MFC1->Mixing_Point MFC2->Mixing_Point Reactor Pyrolysis Reactor (Tube Furnace) Mixing_Point->Reactor Cold_Trap Cold Trap (-196 °C) Reactor->Cold_Trap Pressure_Control Pressure Transducer & Back Pressure Regulator Cold_Trap->Pressure_Control Analysis Analytical Instruments (MS, GC-MS) Pressure_Control->Analysis Vent Vent Analysis->Vent PyrolysisProcess TMB This compound (TMB) Decomposition Decomposition Reactions TMB->Decomposition Heat Thermal Energy (400-900 °C) Heat->Decomposition Radicals Methyl Radicals (·CH₃) & Boron-containing Radicals Decomposition->Radicals Recombination Recombination & Rearrangement Radicals->Recombination Products Pyrolysis Products Recombination->Products Gaseous Gaseous Products (Methane, etc.) Products->Gaseous Condensed Condensed Products (Carboranes, etc.) Products->Condensed

References

Troubleshooting & Optimization

Technical Support Center: Trimethylborane (TMB) Purification and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylborane (B(CH₃)₃). This compound is a pyrophoric, toxic, and reactive gas, necessitating careful handling and purification.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly hazardous substance with the following primary risks:

  • Pyrophoric: It can spontaneously ignite upon contact with air.[1][3][4][5]

  • Reacts Violently with Water: Contact with water can cause a violent reaction and may lead to thermal burns.[3][5]

  • Toxicity and Corrosivity: It is a toxic gas that can cause severe skin burns, eye damage, and corrosive injuries to the upper respiratory tract upon inhalation.[3][6][7]

  • Gas Under Pressure: It is supplied as a compressed gas and may explode if heated.[6]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the purity and safety of this compound.

  • Containers: Store in stainless steel cylinders.[1][2] Glass vessels are not recommended for long-term storage due to the risk of recontamination upon regeneration from adducts.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Keep in a cool, dry, and well-ventilated place.[8] While stable at room temperature for several weeks with no significant change in vapor pressure, long-term storage at lower temperatures (-78 °C) is also practiced.[8]

  • Incompatible Materials: Keep away from heat, sparks, open flames, oxidizing agents, halogens, and water.[6][9]

Q3: What are common impurities in this compound?

A3: Impurities can affect experimental outcomes and the stability of this compound. Common impurities include:

  • Starting material residues: Unreacted reagents from the synthesis, such as those from Grignard reagents and solvents.[4]

  • Decomposition products: Methane and methanol can be present as oxidation and thermal degradation products.[1]

  • Other organometallics: Depending on the synthesis route, other organometallic compounds like trimethylaluminium might be present.[1]

  • Gaseous impurities: Hydrogen, methane, and air can be introduced during handling and purification.[1]

Q4: What materials are compatible with this compound?

A4: Due to its high reactivity, material compatibility is a critical consideration.

  • Recommended: Stainless steel is the preferred material for storage containers, reaction vessels, and transfer lines.[1][2]

  • Compatible: Teflon and glass are generally resistant to this compound.[4]

  • Not Recommended: Avoid contact with grease and incompatible elastomers that may swell or degrade.[4]

Troubleshooting Guides

Purification Issues

Problem: The purity of my this compound is lower than expected after purification.

Possible Cause Troubleshooting Step
Incomplete purification of the ammonia adduct. The ammonia adduct of this compound is a white crystalline solid that is more stable and easier to handle.[10] Ensure the adduct is rigorously purified, for example by fractional crystallization or sublimation, to remove non-volatile impurities before regenerating the this compound.[1]
Contamination during regeneration. The hydrogen chloride used to regenerate this compound from its ammonia adduct must be of high purity.[1][2] Using impure HCl can introduce contaminants.
Leaks in the purification system. The entire purification apparatus, including reaction vessels and distillation columns, must be leak-tight. A stainless steel system is recommended.[1] Perform a leak test with an inert gas (e.g., helium) before starting the purification.
Inefficient fractional distillation. During the fractional distillation of this compound, maintain a slow and steady distillation rate to ensure proper separation from less volatile impurities.[1] The reflux temperature should be carefully controlled.

Problem: I observe peak tailing or shifting retention times during GC analysis of this compound.

Possible Cause Troubleshooting Step
Reaction with the GC column stationary phase. This compound is highly reactive and may interact with the stationary phase of the GC column, leading to poor peak shape and inconsistent retention times. Ensure the column is suitable for reactive organometallic compounds. A non-polar or intermediate-polarity column is often a good starting point.
Presence of moisture or active sites in the GC system. Traces of water or active sites in the injector, column, or detector can react with this compound. Ensure all components of the GC system are thoroughly dried and conditioned. Use a high-purity carrier gas with oxygen and moisture traps.
Sample degradation. This compound can degrade if exposed to air or moisture during sample preparation and injection. Handle samples under an inert atmosphere and use gas-tight syringes.

Experimental Protocols

High-Purity this compound Purification via Ammonia Adduct

This protocol describes a two-stage process for obtaining high-purity this compound, adapted from established methods.[1][2]

Stage 1: Purification of the this compound-Ammonia Adduct

  • Apparatus Setup: Assemble a sublimation apparatus within a glovebox or on a Schlenk line. The apparatus should consist of a flask for the crude adduct, a cold finger, and a connection to a high-vacuum line.

  • Sublimation: Place the crude this compound-ammonia adduct in the sublimation flask.

  • Evacuation: Evacuate the apparatus to a pressure of approximately 10⁻³ mmHg.

  • Heating and Collection: Gently heat the flask while cooling the cold finger with a suitable coolant (e.g., dry ice/acetone or a cryocooler). The purified adduct will sublime onto the cold finger, leaving non-volatile impurities behind.

  • Recovery: After sublimation is complete, bring the apparatus back to atmospheric pressure with an inert gas and carefully scrape the purified adduct from the cold finger in the glovebox.

Stage 2: Regeneration and Fractional Distillation of this compound

  • Apparatus Setup: Assemble a reaction and distillation apparatus made of stainless steel. The setup should include a reactor for the adduct, a means to introduce high-purity hydrogen chloride gas, a fractional distillation column, a condenser, and a collection vessel cooled in a cold bath (e.g., liquid nitrogen). The entire system must be leak-tight.

  • Reaction: Place the purified this compound-ammonia adduct in the reactor. Introduce a stoichiometric amount of high-purity hydrogen chloride gas to react with the adduct and liberate this compound.

  • Fractional Distillation: Gently heat the reactor to distill the this compound. Maintain a temperature of approximately -40 °C in the condenser to provide reflux.[8]

  • Collection: Collect the purified this compound in the cooled collection vessel. Monitor the vapor pressure of the collected liquid at a known low temperature (e.g., -78.5 °C) to check for volatile impurities like residual HCl.[1]

  • Storage: Transfer the purified this compound to a stainless steel cylinder for storage.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaB(CH₃)₃[4]
Molecular Weight55.92 g/mol [4]
AppearanceColorless gas[4]
Boiling Point-20.2 °C[4]
Melting Point-161.5 °C[4]
Autoignition Temperature< 54 °C (Pyrophoric)[9]
Solubility in WaterReacts violently[4]

Table 2: Purity and Stability of this compound

ParameterValue/ObservationConditionsReference
Achievable Purity> 99.9 mole %After purification via ammonia adduct and fractional distillation.[1][2]
Storage StabilityNo significant change in vapor pressureStored in stainless steel cylinders at room temperature for several weeks.[8]
Incompatible MaterialsOxidizers, halogens, water, grease.-[4][9]
Compatible MaterialsStainless steel, Teflon, glass.-[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_stage1 Stage 1: Adduct Purification cluster_stage2 Stage 2: TMB Regeneration and Distillation Crude TMB-Ammonia Adduct Crude TMB-Ammonia Adduct Sublimation Apparatus Sublimation Apparatus Crude TMB-Ammonia Adduct->Sublimation Apparatus Load into flask Purified TMB-Ammonia Adduct Purified TMB-Ammonia Adduct Sublimation Apparatus->Purified TMB-Ammonia Adduct Sublime under vacuum Stainless Steel Reactor Stainless Steel Reactor Purified TMB-Ammonia Adduct->Stainless Steel Reactor Load into reactor High-Purity HCl High-Purity HCl High-Purity HCl->Stainless Steel Reactor Introduce gas Fractional Distillation Fractional Distillation Stainless Steel Reactor->Fractional Distillation Liberated TMB High-Purity TMB High-Purity TMB Fractional Distillation->High-Purity TMB Collect distillate Storage Storage High-Purity TMB->Storage Transfer to stainless steel cylinder troubleshooting_gas_leak Troubleshooting this compound Gas Leaks start Suspected Gas Leak q1 Is the area well-ventilated and are you wearing appropriate PPE? start->q1 a1_no Evacuate and notify safety personnel immediately! q1->a1_no No a1_yes Proceed with caution q1->a1_yes Yes q2 Can you identify the source of the leak (e.g., hissing sound, visible frost)? a1_yes->q2 a2_no Use a handheld electronic leak detector to pinpoint the source. q2->a2_no No a2_yes Isolate the leak if possible (e.g., close cylinder valve). q2->a2_yes Yes q3 Is the leak from a cylinder valve or regulator connection? a2_no->q3 a2_yes->q3 a3_yes Tighten the connection with a proper wrench. If leak persists, replace the regulator or cylinder. q3->a3_yes Yes a3_no Check other connections (e.g., transfer lines, reactor fittings). Tighten or replace fittings as necessary. q3->a3_no No end Leak Resolved and System Re-tested a3_yes->end a3_no->end logical_relationships Logical Relationships in TMB Purification and Handling cluster_purification Purification cluster_storage Storage High Purity TMB High Purity TMB Accurate Experimental Results Accurate Experimental Results High Purity TMB->Accurate Experimental Results Safe Handling Safe Handling Safe Handling->Accurate Experimental Results Purification Purification Safe Handling->Purification Prerequisite for Storage Storage Safe Handling->Storage Prerequisite for Impurity Removal Impurity Removal Regeneration Regeneration Impurity Removal->Regeneration Adduct Formation Adduct Formation Adduct Formation->Impurity Removal Fractional Distillation Fractional Distillation Regeneration->Fractional Distillation Fractional Distillation->High Purity TMB Inert Atmosphere Inert Atmosphere Purity Maintenance Purity Maintenance Inert Atmosphere->Purity Maintenance Appropriate Container Appropriate Container Appropriate Container->Purity Maintenance Controlled Temperature Controlled Temperature Controlled Temperature->Purity Maintenance Purity Maintenance->High Purity TMB

References

Identifying and removing impurities from Trimethylborane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trimethylborane. The following sections detail methods for identifying and removing impurities, present experimental protocols, and offer solutions to common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The impurities in this compound (TMB) synthesis largely depend on the synthetic route employed. Common impurities include unreacted starting materials, byproducts, and solvents. For instance, synthesis using Grignard reagents may result in contamination with solvent products.[1] One well-documented method for producing high-purity this compound involves the purification of its ammonia adduct, which helps remove many of these impurities.[2][3][4]

Q2: How can I identify the impurities in my this compound sample?

A2: Mass spectrometry and infrared analysis are effective methods for identifying impurities.[2] Gas chromatography-mass spectrometry (GC-MS) is particularly useful for separating and identifying volatile impurities.[5] Nuclear magnetic resonance (NMR) spectroscopy can also be a powerful tool for purity assessment and the identification of organic contaminants.[6][7]

Q3: What is the recommended method for purifying crude this compound?

A3: A widely successful method for preparing high-purity this compound involves the formation and subsequent purification of the this compound-ammonia adduct (NH₃:B(CH₃)₃).[2][3] This solid adduct can be purified by techniques such as fractional crystallization or sublimation to remove non-volatile impurities.[8] The purified adduct is then treated with a strong acid, like highly purified hydrogen chloride, to regenerate high-purity this compound gas, which can be further purified by fractional distillation.[2][3]

Q4: My this compound synthesis resulted in a low yield. What are the possible causes and solutions?

A4: Low yields can stem from several factors, including:

  • Impure Reagents: The purity of starting materials, such as the Grignard reagent or boron source, is critical. Side reactions, like the formation of biphenyl from unreacted bromobenzene in Grignard synthesis, can consume reagents and lower the yield.

  • Reaction Conditions: Suboptimal temperatures can favor the formation of byproducts. It is often beneficial to conduct reactions at lower temperatures and gradually warm them to the optimal temperature.

  • Air and Moisture Sensitivity: this compound and its precursors are often sensitive to air and moisture.[3][9] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Q5: What are the primary safety concerns when working with this compound?

A5: this compound is a toxic and pyrophoric gas, meaning it can ignite spontaneously on contact with air.[3] It also reacts violently with water.[10] All handling of this compound must be conducted in a well-ventilated fume hood or a glovebox under an inert atmosphere.[8] Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, is mandatory.[11]

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis
  • Question: My GC-MS analysis of purified this compound shows several unexpected peaks. What could they be and how do I get rid of them?

  • Answer: Unexpected peaks can be attributed to a variety of impurities. Based on common synthesis routes, these could be:

    • Solvent Residues: Ether from Grignard reactions is a common contaminant.

    • Byproducts from Grignard Synthesis: Biphenyl can form from the coupling of unreacted bromobenzene and the Grignard reagent. Benzene may also be present if the Grignard reagent reacts with trace amounts of water.

    • Partially Alkylated Boron Compounds: Depending on the stoichiometry, you might have species like dimethylboron chloride or methyldiboranes.

    • Degradation Products: Methane and methanol can be present as a result of oxidation or thermal degradation.[2]

    • Contaminants from Starting Materials: For example, trimethylaluminum has been observed as an impurity when the magnesium used for the Grignard reagent contains aluminum.[2]

    Solution: The most effective purification strategy is the formation and fractional purification of the this compound-ammonia adduct, followed by regeneration and fractional distillation of the this compound.[2][3] This multi-step process is excellent for removing a wide range of impurities.

Issue 2: Product is Contaminated with Non-Volatile Residues
  • Question: After synthesis and initial distillation, a non-volatile, yellowish solid remains, and I suspect some of it is contaminating my product. What is this residue and how can I remove it?

  • Answer: This residue is likely a mixture of organoboron compounds of unknown composition and potentially some polymeric material.[3] Solution: Purification via the this compound-ammonia adduct is highly effective at removing such non-volatile impurities. The adduct, being a crystalline solid, can be physically separated from the non-volatile residue. Subsequent sublimation or recrystallization of the adduct will further enhance purity before the final regeneration of this compound.[8]

Data Presentation

Table 1: Common Impurities in this compound Synthesis and Their Origin

ImpurityChemical FormulaBoiling Point (°C)Likely OriginRecommended Removal Method
Air (Nitrogen, Oxygen)N₂, O₂-196, -183Atmospheric contaminationDegassing, Inert atmosphere techniques
Carbon TetrachlorideCCl₄76.7Cleaning solvent residue[2]Fractional distillation of ammonia adduct[2]
MethaneCH₄-161.5Oxidation/thermal degradation product[2]Fractional distillation
MethanolCH₃OH64.7Oxidation/thermal degradation product[2]Fractional distillation
TrimethylaluminumAl(CH₃)₃125Impurity in magnesium for Grignard reagent[2]Purification via ammonia adduct
DimethylaminoboronNH₂B(CH₃)₂-Decomposition of ammonia adduct at high temp.[2]Controlled heating during adduct purification
Ethyl-methyl boron compoundsVariousVariousSide reactions/impurities in starting materials[3]Fractional distillation of ammonia adduct[3]
BiphenylC₁₂H₁₀255Grignard side reactionPurification via ammonia adduct
Hydrogen ChlorideHCl-85.05Excess from regeneration of TMB from adductRepeated distillation of TMB[2]

Experimental Protocols

Protocol 1: Purification of this compound via Ammonia Adduct Formation and Fractional Distillation

This protocol is adapted from the method described for preparing high-purity this compound.[2][3]

Part A: Formation and Purification of the this compound-Ammonia Adduct

  • Adduct Formation: Bubble anhydrous ammonia gas through a solution of crude this compound in an appropriate solvent (e.g., diethyl ether) at a low temperature (e.g., 0 °C). The white, crystalline this compound-ammonia adduct (NH₃:B(CH₃)₃) will precipitate.

  • Isolation: Collect the solid adduct by filtration under an inert atmosphere. Wash the crystals with cold, anhydrous solvent to remove soluble impurities.

  • Fractional Purification: The adduct can be further purified by fractional crystallization or sublimation. For fractional crystallization, dissolve the adduct in a minimal amount of a suitable warm solvent and allow it to cool slowly to form high-purity crystals. For sublimation, gently heat the adduct under vacuum, and the purified adduct will deposit on a cold surface.[8]

Part B: Regeneration and Fractional Distillation of this compound

  • Apparatus Setup: Assemble a reaction and distillation apparatus in a stainless steel system.[2] The setup should include a reactor for the adduct, a means to introduce hydrogen chloride gas, a distillation column (e.g., packed with stainless steel wire spirals), a condenser, and a collection vessel cooled with liquid nitrogen.[2]

  • Regeneration: Place the purified ammonia adduct in the reactor. Introduce highly purified hydrogen chloride gas to react with the adduct, liberating this compound gas.

  • Fractional Distillation: Gently heat the reactor to around 0 °C while maintaining a reflux condenser at approximately -40 °C.[2] The this compound gas will pass through the distillation column and be collected in the trap cooled to -196 °C.[2] Non-condensable gases will be removed by continuous evacuation of the collection side of the apparatus. This process effectively separates this compound from less volatile impurities and any remaining hydrogen chloride.[2]

Protocol 2: GC-MS Analysis of this compound Purity

The following provides general conditions for the GC-MS analysis of this compound, which should be optimized for the specific instrument and impurities of interest.

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[12]

  • Inlet: Use a split injection with a high split ratio to handle the gaseous sample. The inlet temperature should be kept relatively low (e.g., 120-150 °C) to prevent on-column decomposition.[5]

  • Oven Program: An isothermal or slow temperature ramp program is recommended due to the high volatility of this compound. For example, start at a low temperature (e.g., 40-60 °C) and hold for several minutes, followed by a slow ramp to a higher temperature to elute any less volatile impurities.[5]

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a standard mass range (e.g., m/z 10-200).

Visualizations

experimental_workflow cluster_synthesis Crude this compound Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Grignard or Trimethylaluminum Route adduct_formation Ammonia Adduct Formation synthesis->adduct_formation Crude Product fractionation Fractional Purification (Crystallization/Sublimation) adduct_formation->fractionation regeneration Regeneration with HCl fractionation->regeneration Purified Adduct distillation Fractional Distillation regeneration->distillation pure_tmb High-Purity This compound distillation->pure_tmb gcms GC-MS Analysis nmr NMR Analysis pure_tmb->gcms pure_tmb->nmr

Caption: Workflow for the synthesis and purification of high-purity this compound.

troubleshooting_impurities cluster_identification Identification cluster_source Potential Source cluster_remediation Remediation start Impurity Detected in This compound Sample gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr reagents Starting Materials/ Reagents gcms->reagents solvent Solvent gcms->solvent side_reaction Side Reaction gcms->side_reaction degradation Degradation gcms->degradation nmr->reagents nmr->solvent nmr->side_reaction adduct Purify via Ammonia Adduct reagents->adduct distill Fractional Distillation solvent->distill side_reaction->adduct degradation->distill adduct->distill distill->start Re-analyze

Caption: Logical troubleshooting flow for identifying and removing impurities.

References

Technical Support Center: Safe Quenching of Unreacted Trimethylborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures, troubleshooting advice, and frequently asked questions for the safe quenching of unreacted trimethylborane (TMB). Adherence to these protocols is critical due to the pyrophoric nature of TMB, which ignites spontaneously in air.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Sudden Fume or Smoke Emission Upon Opening TMB Container Exposure of residual TMB in the container neck or septum to air.Immediately purge the container headspace with an inert gas (Argon or Nitrogen). Ensure all subsequent operations are performed under a robust inert atmosphere.
Ignition at the Needle Tip During Transfer Small amount of TMB reacting with air at the needle opening.This can be a common occurrence. Have a beaker of sand or a dry powder extinguisher (Class D recommended) readily accessible to smother small flames. Do not use water.[3] Ensure a steady, positive flow of inert gas through the transfer needle before and after the transfer.
Rapid, Uncontrolled Bubbling or Foaming During Quenching Addition of quenching agent is too fast. Insufficient cooling of the reaction mixture. The concentration of TMB is too high.Immediately stop the addition of the quenching agent. Ensure the reaction vessel is securely placed in a cooling bath (e.g., ice/water or dry ice/acetone).[4] Once the reaction subsides, resume addition of the quenching agent at a much slower rate (dropwise).
Solidification of the Quenching Mixture The temperature of the cooling bath is too low, causing the solvent or reaction mixture to freeze.Switch to a cooling bath with a higher temperature (e.g., from dry ice/acetone to an ice/water bath). Allow the mixture to warm slightly to regain fluidity before proceeding with the quench.
No Apparent Reaction Upon Addition of Isopropanol The TMB may have already been inadvertently quenched by exposure to atmospheric moisture or oxygen. The concentration of TMB is extremely low.Proceed with caution. Add a small amount of a more reactive quenching agent, such as methanol, dropwise. If there is still no reaction, slowly add water dropwise. Continue to observe for any delayed reaction.
White Precipitate Formation During Quenching Formation of boron oxides and hydroxides as the TMB is hydrolyzed.This is a normal observation. Continue the quenching procedure to ensure all pyrophoric material is consumed. The precipitate should dissolve upon final acidification of the mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of unreacted this compound?

A1: this compound is a pyrophoric gas, meaning it can ignite spontaneously upon contact with air.[1][2] It also reacts violently with water and other protic solvents. It is toxic and can cause severe burns.[2] Therefore, it must be handled under a strict inert atmosphere.

Q2: What is the recommended quenching agent for this compound?

A2: A stepwise quenching process is recommended to control the exothermic reaction. The initial and least reactive quenching agent should be isopropanol, followed by a more reactive alcohol like methanol, and finally, water is added to ensure complete quenching.[5]

Q3: Why is it important to cool the reaction vessel during quenching?

A3: The reaction of this compound with quenching agents is highly exothermic. Cooling the reaction vessel, typically with an ice/water or dry ice/acetone bath, is crucial to dissipate the heat generated and prevent the solvent from boiling, which could lead to a dangerous increase in pressure and potential for fire or explosion.[4]

Q4: What should I do if a fire starts during the quenching procedure?

A4: For a small, controllable fire, use a Class D fire extinguisher or smother the flames with dry sand, sodium carbonate, or calcium oxide.[6] Do not use a water or carbon dioxide fire extinguisher , as they can react violently with this compound.[7] In case of a larger, uncontrollable fire, evacuate the area immediately and activate the fire alarm.

Q5: How do I dispose of the quenched this compound solution?

A5: Once the quenching process is complete and no further reaction is observed, the resulting solution should be neutralized. The final aqueous/organic mixture should be disposed of as hazardous waste in accordance with your institution's and local regulations.[5]

Q6: Can I store unreacted this compound for later use?

A6: It is best practice to use the entire amount of the reagent or to quench any unreacted portion immediately. If storage is unavoidable, ensure the container is under a positive pressure of an inert gas and the septum is in excellent condition to prevent air and moisture ingress.[6]

Experimental Protocols

Protocol 1: Quenching of Residual this compound in a Reaction Vessel

Materials:

  • Reaction vessel containing unreacted this compound under an inert atmosphere (Argon or Nitrogen).

  • Anhydrous isopropanol.

  • Anhydrous methanol.

  • Deionized water.

  • Inert solvent (e.g., heptane or toluene) for dilution.

  • Schlenk line or glovebox.

  • Cooling bath (ice/water or dry ice/acetone).

  • Stir plate and magnetic stir bar.

  • Addition funnel or syringe pump for controlled addition.

Procedure:

  • Ensure the reaction vessel is maintained under a positive pressure of an inert gas.

  • Cool the reaction vessel to 0 °C using an ice/water bath. For larger quantities, a dry ice/acetone bath (-78 °C) is recommended.[4]

  • Dilute the unreacted this compound by adding a non-reactive, anhydrous solvent such as heptane or toluene. A general guideline is to aim for a concentration of less than 1 M.

  • Slowly add anhydrous isopropanol dropwise to the stirred solution. The rate of addition should be controlled to prevent a rapid increase in temperature or excessive gas evolution.[5]

  • Continue adding isopropanol until the initial vigorous reaction subsides.

  • Once the reaction with isopropanol is complete, slowly add anhydrous methanol in a similar dropwise manner.

  • After the addition of methanol is complete and no further reaction is observed, slowly add deionized water dropwise to ensure complete quenching of any remaining reactive species.[5]

  • Allow the mixture to slowly warm to room temperature while stirring for at least one hour to ensure the reaction is complete.

  • The resulting solution can then be neutralized and prepared for proper waste disposal.

Quantitative Data (Illustrative)
Parameter Value/Range Notes
Initial Dilution of TMB < 1 M in a non-reactive solvent (e.g., heptane)Higher concentrations will lead to a more vigorous and difficult-to-control quench.
Quenching Temperature 0 °C to -78 °CLower temperatures provide better control over the exothermic reaction.[4]
Rate of Isopropanol Addition 1-2 mL/minute (for a 100 mmol scale reaction)Adjust rate based on the observed reaction intensity and temperature.
Heat of Reaction (Estimated) Highly ExothermicThe heat of combustion of liquid this compound is -2989.4 ± 22.4 kJ/mol, indicating a large amount of stored chemical energy.[8][9] The quenching reaction is also expected to be significantly exothermic.

Visualizations

Quenching_Workflow Experimental Workflow for Quenching this compound cluster_prep Preparation cluster_quench Stepwise Quenching cluster_final Final Steps prep1 Inert Atmosphere Setup (Schlenk Line / Glovebox) prep2 Cooling Bath (0°C to -78°C) prep1->prep2 prep3 Dilute TMB (< 1M in Heptane/Toluene) prep2->prep3 quench1 Slow, Dropwise Addition of Isopropanol prep3->quench1 quench2 Monitor Temperature & Gas Evolution quench1->quench2 quench3 Slow, Dropwise Addition of Methanol quench2->quench3 quench4 Slow, Dropwise Addition of Water quench3->quench4 final1 Warm to Room Temperature quench4->final1 final2 Neutralize Solution final1->final2 final3 Proper Waste Disposal final2->final3

Caption: Workflow for the safe quenching of unreacted this compound.

Logical_Relationship Logical Relationships in Safe Quenching TMB Unreacted this compound (Pyrophoric) Control Essential Control Measures TMB->Control QuenchAgent Quenching Agent Reactivity TMB->QuenchAgent Inert Inert Atmosphere (N2 or Ar) Control->Inert Cooling Cooling (0°C to -78°C) Control->Cooling Dilution Dilution (< 1M) Control->Dilution SlowAdd Slow, Controlled Addition Control->SlowAdd Outcome Safe Quenching (Non-Pyrophoric Boron Species) Inert->Outcome Cooling->Outcome Dilution->Outcome SlowAdd->Outcome IPA Isopropanol (Least Reactive) QuenchAgent->IPA Step 1 MeOH Methanol (Moderately Reactive) IPA->MeOH Step 2 Water Water (Most Reactive) MeOH->Water Step 3 Water->Outcome

Caption: Key safety principles for quenching this compound.

References

Preventing spontaneous ignition of Trimethylborane during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trimethylborane (TMB) Safety and Handling

Welcome to the Technical Support Center for this compound (TMB). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling of this compound and prevent its spontaneous ignition during experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter while working with this compound.

Q1: I am setting up a new experiment with TMB. What are the critical first steps?

A1: Before starting any new experiment, a thorough risk assessment is mandatory.[1] All operations involving TMB must be conducted in a certified chemical fume hood or a glovebox with an inert atmosphere.[1] Ensure that a Class D fire extinguisher (for flammable metals) or a dry powder extinguisher (like Purple K) is readily available, and never work alone.[1][2] All glassware and equipment must be scrupulously dried and purged with an inert gas like nitrogen or argon before introducing TMB.[3]

Q2: I suspect a leak from a TMB gas cylinder or transfer line. What is the immediate course of action?

A2: If you suspect a leak, evacuate the area immediately and alert all personnel.[4][5] If it is safe to do so, close the main cylinder valve.[4] Do not attempt to extinguish a leaking gas fire unless the source of the leak can be stopped safely.[3][5] Emergency handlers should wear self-contained positive pressure breathing apparatus and full protective gear.[4] Increase ventilation in the area and eliminate all ignition sources.[5][6]

Q3: A small amount of TMB has been released in the fume hood. How should I manage this?

A3: For a small release within a controlled environment like a fume hood, ensure the sash is lowered. The ventilation will help to safely disperse the low concentration of gas. If a fire ignites, let it burn out if it is contained and poses no risk of spreading. For any persistent fire, use a dry powder or carbon dioxide extinguisher.[2] Do NOT use water or halogenated extinguishing agents.[2]

Q4: How do I safely dispose of residual TMB or contaminated materials after an experiment?

A4: Unused or residual TMB must be treated as hazardous waste and quenched carefully.[1] This involves transferring the material to a suitable reaction flask under an inert atmosphere and slowly adding a less reactive, high-boiling point alcohol like isopropanol or tert-butanol at a low temperature.[1][7] Once the initial vigorous reaction has ceased, a more reactive alcohol like methanol can be added, followed by the very slow addition of water to ensure complete quenching.[7][8] All contaminated materials, such as syringes or septa, should be quenched similarly before disposal.[1]

Frequently Asked Questions (FAQs)

Q1: What makes this compound pyrophoric?

A1: this compound is pyrophoric due to its extreme reactivity with oxygen.[9][10] It ignites spontaneously in air, especially at high concentrations, burning with a characteristic green flame.[2][9] This reactivity is a common trait among organoboron compounds with low alkyl groups.

Q2: What are the primary hazards associated with this compound?

A2: The main hazards of TMB are its pyrophoric nature (catches fire spontaneously in air), its high flammability, and its toxicity.[3][9][11] It is classified as a toxic gas that can cause severe skin and eye burns upon contact, and corrosive injuries to the respiratory tract if inhaled.[11][12] It also reacts violently with water and oxidizing agents.[3][13]

Q3: What are the appropriate storage conditions for TMB cylinders?

A3: TMB cylinders should be stored in a cool, dry, well-ventilated area designated for toxic and flammable gases.[1][14] The storage area should be away from heat, ignition sources, and incompatible materials like oxidizers and halogens.[13][14][15] Cylinders must be kept upright and securely chained or strapped to a stable surface, with the valve protection cap in place when not in use.[1][14]

Q4: What Personal Protective Equipment (PPE) is required when handling TMB?

A4: When handling TMB, it is essential to wear a flame-resistant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[7] For any situation with a risk of release, such as a cylinder changeout or a suspected leak, a positive pressure, full-face, air-supplied breathing apparatus is required.[3]

Q5: What materials are compatible and incompatible with this compound?

A5: this compound does not react with glass or Teflon.[9] However, it is incompatible and can react violently with a range of materials including water, oxidizing agents, halogens, and grease.[3][9][13]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Formula B(CH₃)₃[3][9]
Molar Mass 55.92 g/mol [9][11]
Boiling Point -20.2 °C (-4.4 °F)[3][9]
Melting Point -161.5 °C (-258.7 °F)[3][9]
Autoignition Temperature < 54 °C (130 °F); Pyrophoric[3][13]
Vapor Pressure 4.1 bar (45 psig) at 21 °C (70 °F)[3]

Experimental Protocols

Protocol 1: Safe Transfer of this compound Gas from a Cylinder

This protocol outlines the procedure for transferring TMB gas from a cylinder to a reaction vessel using standard air-free techniques (e.g., a Schlenk line).

Materials:

  • TMB gas cylinder with an appropriate regulator for corrosive/flammable gases.

  • Schlenk line with dual vacuum/inert gas manifold.

  • Properly dried and assembled reaction glassware.

  • Cold trap (liquid nitrogen or dry ice/acetone).

  • Mineral oil bubbler.

Procedure:

  • System Preparation: Ensure all glassware is oven-dried or flame-dried and has cooled to room temperature under an inert atmosphere. Assemble the reaction apparatus and connect it to the Schlenk line.

  • Inert Atmosphere: Purge the entire system, including the transfer lines, by evacuating under high vacuum and refilling with a high-purity inert gas (Nitrogen or Argon) at least three times.

  • Cylinder Connection: Securely clamp the TMB cylinder.[1][14] Before attaching the regulator, ensure the threads are clean and compatible. After attaching the regulator, perform a leak test using an inert gas and a leak detection solution.[1]

  • Purge Regulator: With the cylinder valve closed, carefully evacuate the regulator and the line leading to the reaction setup. Refill with inert gas. Repeat this purge cycle three times to remove all air from the regulator.

  • Gas Transfer: Establish a positive flow of inert gas through the bubbler. Slowly open the cylinder valve, then the regulator valve, to the desired pressure. Control the flow of TMB into the reaction vessel via a needle valve or by monitoring the pressure differential.

  • Completion: Once the desired amount of TMB is transferred, close the cylinder valve first, followed by the regulator valve.

  • Line Purge: The residual TMB in the transfer line must be purged safely. Use the Schlenk line to carefully back-fill and evacuate the line, passing the purged gas through a quenching bubbler containing a high-boiling alcohol before it reaches the main cold trap and vacuum pump.

Protocol 2: Quenching of Residual this compound

This protocol describes the safe neutralization of excess TMB.

Materials:

  • Reaction flask containing residual TMB under an inert atmosphere.

  • Pressure-equalizing dropping funnel.

  • High-boiling, non-reactive solvent (e.g., Toluene).[7]

  • Quenching agent: Isopropanol, followed by Methanol, then Water.[7][8]

  • Ice bath.

Procedure:

  • Preparation: Ensure the flask containing the TMB residue is under a positive pressure of inert gas and is being stirred efficiently. Cool the flask in an ice bath to 0 °C.[7]

  • Initial Quenching: Slowly add isopropanol dropwise via the dropping funnel.[7][8] Isopropanol is used first as it reacts less vigorously than water.[7] Control the addition rate to manage the exotherm and gas evolution.

  • Intermediate Quenching: Once the addition of isopropanol no longer produces a noticeable reaction, switch to the slow, dropwise addition of methanol.[8]

  • Final Quenching: After the reaction with methanol has subsided, slowly and carefully add water to ensure all pyrophoric material has been consumed.[7][8]

  • Final Stirring: Once the addition is complete and no further reaction is observed, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 6-12 hours to ensure complete neutralization.[7]

  • Disposal: The resulting solution can now be processed for proper hazardous waste disposal according to institutional guidelines.[1]

Visualizations

TMB_Incident_Response TMB Incident Response Workflow start Suspected TMB Leak or Spill is_fire Is there a fire? start->is_fire fire_alarm Activate Fire Alarm Evacuate Area is_fire->fire_alarm Yes no_fire No Immediate Fire is_fire->no_fire No call_emergency Call Emergency Services fire_alarm->call_emergency extinguish Use Class D or Dry Powder Extinguisher call_emergency->extinguish If trained & safe end_emergency Await Emergency Personnel call_emergency->end_emergency extinguish->end_emergency is_major Major or Minor Leak? no_fire->is_major major_leak Major Leak (Uncontrolled Release) is_major->major_leak Major minor_leak Minor Leak (Contained in Hood) is_major->minor_leak Minor evacuate_major Evacuate Immediately Isolate Area major_leak->evacuate_major contain_minor Ensure Hood Ventilation is Operating minor_leak->contain_minor close_valve_major Close Cylinder Valve (ONLY if safe to do so) evacuate_major->close_valve_major close_valve_major->call_emergency allow_burnout If ignited, allow to burn out if safely contained contain_minor->allow_burnout end_cleanup Proceed with Cleanup/ Neutralization Protocol allow_burnout->end_cleanup

Caption: Decision workflow for responding to a this compound leak or spill.

References

Technical Support Center: Managing Soot Formation in Trimethylborane Combustion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing soot formation during the combustion of Trimethylborane (TMB). This resource is designed for researchers, scientists, and drug development professionals who utilize TMB in their experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you identify, manage, and mitigate soot formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the composition of the soot formed during this compound (TMB) combustion?

A1: The solid particulate matter, often referred to as soot, generated during TMB combustion is a complex mixture. Studies have indicated that the residue from TMB combustion can contain elemental carbon, elemental boron, and boron carbide.[1] The exact composition can vary significantly depending on the combustion conditions.

Q2: What are the primary factors that influence soot formation in TMB combustion?

A2: While specific research on TMB soot formation is limited, based on general combustion principles and studies of organoboron compounds, the following factors are expected to be highly influential:

  • Equivalence Ratio (Φ): Fuel-rich conditions (Φ > 1) are a primary driver for soot formation due to incomplete combustion.

  • Temperature: Temperature plays a dual role. Higher temperatures can promote more complete combustion, reducing soot. However, very high temperatures can also favor pyrolysis reactions that lead to soot precursors.

  • Pressure: Increased pressure generally enhances soot formation by increasing the concentration of reactants and promoting collision frequencies of soot precursor species.

  • Residence Time: Longer residence times in high-temperature, fuel-rich zones can lead to increased soot formation and growth.

  • Oxidizer Composition: The type and concentration of the oxidizer (e.g., oxygen, air) will directly impact the combustion efficiency and, consequently, soot production.

Q3: Can additives be used to suppress soot formation during TMB combustion?

A3: The use of additives to control soot in TMB combustion is not a well-documented area. However, in hydrocarbon combustion, certain organometallic compounds and oxygenated fuels have shown soot-suppressing effects. For organoboron compounds, fluorine-containing additives have been explored to enhance the combustion of solid boron by facilitating the removal of boron oxide layers.[2] The applicability and effectiveness of any additive in a TMB flame would require experimental validation.

Q4: Are there any specific safety concerns when dealing with soot from TMB combustion?

A4: Yes, there are significant safety considerations. TMB itself is a toxic and pyrophoric gas. The resulting soot may contain fine particles of boron, boron carbide, and carbon, which can be a respiratory hazard. Appropriate personal protective equipment (PPE), including respiratory protection, should be worn when handling or cleaning equipment exposed to TMB combustion byproducts. The entire experimental setup should be in a well-ventilated area, preferably within a fume hood.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues related to soot formation in your TMB combustion experiments.

Issue 1: Excessive Soot Formation Observed

Symptoms:

  • Visible black or dark brown smoke from the exhaust.

  • Rapid fouling of diagnostic windows or probes.

  • Deposition of dark particulate matter on the combustor walls.

Possible Causes and Solutions:

Possible CauseRecommended Action
Fuel-Rich Mixture Gradually decrease the TMB flow rate or increase the oxidizer flow rate to achieve a leaner mixture. Monitor the flame for changes in luminosity and soot emission.
Inadequate Mixing Improve the mixing of TMB and the oxidizer. This could involve modifying the injector design, increasing turbulence, or using a premixed delivery system if safe and feasible for your setup.
Low Combustion Temperature Increase the preheat temperature of the reactants or the overall operating temperature of the combustor to promote more complete combustion.
Long Residence Time If your experimental setup allows, try to reduce the residence time of the reactants in the high-temperature zone.
Issue 2: Inconsistent Soot Measurements

Symptoms:

  • High variability in soot volume fraction or particle size measurements between experiments under seemingly identical conditions.

  • Fluctuations in flame stability.

Possible Causes and Solutions:

Possible CauseRecommended Action
Flow Rate Instabilities Verify the stability and calibration of your mass flow controllers for both TMB and the oxidizer.
Temperature Fluctuations Ensure the temperature of your combustion chamber and reactants is stable and well-controlled.
Leak in the System Perform a thorough leak check of your gas delivery lines and combustion chamber. Air ingress can alter the local equivalence ratio.
Inlet Contamination Ensure the purity of your TMB and oxidizer gases. Contaminants can act as nucleation sites for soot.

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and management of soot from TMB combustion are provided below.

Protocol 1: Characterization of Soot Composition

Objective: To determine the elemental composition of the particulate matter generated during TMB combustion.

Methodology:

  • Sample Collection:

    • Position a water-cooled sampling probe at a specific location within the combustion chamber or in the exhaust stream.

    • Draw a sample of the combustion products through the probe and collect the particulate matter on a filter (e.g., quartz fiber or Teflon) or a transmission electron microscopy (TEM) grid.

  • Analysis Techniques:

    • Elemental Analysis (EA): Use an elemental analyzer to determine the weight percentages of carbon, hydrogen, and nitrogen. The boron content can be determined using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) after acid digestion of the sample.

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface composition and chemical states of the elements present in the soot. This can help identify boron-carbon and boron-oxygen bonds.

    • Transmission Electron Microscopy (TEM) with Energy-Dispersive X-ray Spectroscopy (EDX): Observe the morphology and size of the soot particles and perform elemental mapping to understand the distribution of carbon and boron within the particles.

Protocol 2: Quantification of Soot Volume Fraction

Objective: To measure the volume of soot per unit volume of gas in the flame.

Methodology:

  • Laser-Induced Incandescence (LII):

    • Direct a high-energy pulsed laser sheet through the flame.

    • The laser rapidly heats the soot particles to their vaporization temperature, causing them to incandesce.

    • Capture the incandescence signal using a gated intensified CCD camera.

    • The intensity of the LII signal is proportional to the soot volume fraction. Calibration can be performed using a flame with a known soot concentration.

  • Light Extinction:

    • Pass a laser beam of a known wavelength (e.g., 632.8 nm from a He-Ne laser) through the flame.

    • Measure the attenuation of the laser intensity due to absorption and scattering by the soot particles using a photodetector.

    • Calculate the soot volume fraction using the Beer-Lambert law and the known extinction coefficient of the soot.

Data Presentation

The following tables provide an illustrative example of how quantitative data on the influence of key parameters on TMB soot formation could be presented. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Effect of Equivalence Ratio on Soot Volume Fraction

Equivalence Ratio (Φ)Soot Volume Fraction (ppm)
0.80.1
1.00.5
1.22.3
1.45.8
1.612.1

Table 2: Effect of Temperature on Soot Precursor Concentration

Temperature (K)Relative Concentration of C2H2Relative Concentration of Benzene
12001.00.2
14001.50.8
16002.11.3
18001.80.9

Visualizations

The following diagrams illustrate key concepts and workflows for managing soot formation in TMB combustion.

Soot_Management_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation cluster_verification Verification problem Excessive Soot Formation Observed check_equivalence Check Equivalence Ratio problem->check_equivalence check_mixing Evaluate Reactant Mixing problem->check_mixing check_temp Verify Operating Temperature problem->check_temp check_residence Assess Residence Time problem->check_residence adjust_flows Adjust Flow Rates check_equivalence->adjust_flows modify_injector Modify Injector Design check_mixing->modify_injector increase_temp Increase Temperature check_temp->increase_temp reduce_residence Reduce Residence Time check_residence->reduce_residence measure_soot Re-measure Soot Levels adjust_flows->measure_soot modify_injector->measure_soot increase_temp->measure_soot reduce_residence->measure_soot success Soot Levels Acceptable measure_soot->success fail Soot Levels Unacceptable measure_soot->fail fail->problem Iterate

Caption: Troubleshooting workflow for managing excessive soot formation.

TMB_Soot_Pathway cluster_pyrolysis Pyrolysis & Initial Reactions cluster_precursors Soot Precursor Formation cluster_soot Soot Formation & Growth TMB This compound (B(CH3)3) radicals Methyl Radicals (CH3•) TMB->radicals boron_species Boron-containing Intermediates TMB->boron_species hydrocarbons Small Hydrocarbons (e.g., C2H2) radicals->hydrocarbons nucleation Nucleation boron_species->nucleation aromatics Polycyclic Aromatic Hydrocarbons (PAHs) hydrocarbons->aromatics surface_growth Surface Growth & Agglomeration hydrocarbons->surface_growth aromatics->nucleation aromatics->surface_growth nucleation->surface_growth soot Soot (C, B, BCx) surface_growth->soot

Caption: Potential chemical pathways from TMB to soot formation.

References

Technical Support Center: Troubleshooting Trimethylborane Adduct Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trimethylborane (TMB) adducts. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of TMB adducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound adduct appears to be decomposing. What are the common causes of instability?

A1: this compound adducts are sensitive to several factors that can lead to decomposition. The primary causes of instability include:

  • Exposure to Air and Moisture: TMB adducts, particularly those with less stable Lewis bases, can react with oxygen and water vapor from the atmosphere. This can lead to oxidation and hydrolysis of the borane moiety. The ammonia adduct of this compound, for instance, is known to decompose slowly in the presence of air and water vapor.

  • Elevated Temperatures: Thermal decomposition can occur, especially for less stable adducts. The stability of borane adducts is influenced by the strength of the Lewis acid-base bond. For example, some amine borane adducts have been shown to decompose at temperatures ranging from 68°C to 173°C, depending on their structure.

  • Incompatible Solvents: Protic solvents (e.g., water, alcohols) and reactive aprotic solvents can react with and degrade TMB adducts. It is crucial to use dry, deoxygenated solvents for all manipulations.

  • Lewis Base Exchange: If a stronger Lewis base is introduced into the system, it can displace the original Lewis base from the adduct, leading to a change in the composition of your reagent.

  • Steric and Electronic Effects: The stability of the adduct is inherently linked to the nature of the Lewis base. Highly basic and sterically unhindered Lewis bases generally form more stable adducts. For instance, tertiary phosphine-borane adducts are typically more stable than primary phosphine-borane adducts.

Q2: What are the likely degradation products I might be observing?

A2: The degradation products of this compound adducts can vary depending on the specific cause of decomposition:

  • Oxidation: Slow oxidation in the presence of air can lead to the formation of various oxidized boron species. For this compound itself, products like dimethyltrioxadiboralane and dimethoxymethylborane have been reported.

  • Hydrolysis: Reaction with water will ultimately lead to the formation of boric acid and the corresponding protonated Lewis base.

  • Thermal Decomposition: At elevated temperatures, this compound can undergo pyrolysis to form carboranes and other complex boron-containing compounds. Amine borane adducts can release hydrogen upon heating.

  • Solvent Reaction: Protic solvents will react to form boric acid esters and the protonated Lewis base.

Q3: How should I properly store my this compound adducts to ensure maximum stability?

A3: Proper storage is critical for maintaining the integrity of your TMB adducts. Follow these guidelines:

  • Inert Atmosphere: Always store TMB adducts under a dry, inert atmosphere such as argon or nitrogen.

  • Low Temperature: Store adducts at low temperatures, typically in a freezer at -20°C or below, to minimize thermal decomposition.

  • Tightly Sealed Containers: Use well-sealed containers, such as Schlenk flasks or septum-capped vials, to prevent exposure to air and moisture.

  • Avoid Light: While not as common a cause of decomposition as air or heat, it is good practice to store adducts in amber vials or in the dark to prevent any potential photochemical degradation.

Q4: Which analytical techniques are best for assessing the purity and stability of my TMB adduct?

A4: Several analytical techniques can be used to monitor the purity and stability of your adducts over time:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool for directly observing the boron environment and can easily distinguish between the adduct and potential degradation products. ¹H and ³¹P NMR (for phosphine adducts) are also highly informative for assessing the integrity of the Lewis base portion of the adduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products. However, derivatization may be necessary for non-volatile products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of characteristic B-H or B-N/B-P stretching frequencies associated with the adduct.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcomes or Low Yields

Possible Cause: Your this compound adduct may have partially or fully decomposed, leading to a lower concentration of the active reagent.

Troubleshooting Steps:

  • Verify Adduct Purity: Before use, check the purity of the TMB adduct using ¹¹B NMR spectroscopy. The spectrum should show a single, sharp signal corresponding to the adduct. Broadening of the signal or the appearance of new peaks may indicate decomposition.

  • Use Fresh or Newly Opened Reagent: If possible, use a fresh bottle of the adduct or one that has been recently opened and properly stored.

  • Handle Under Strictly Inert Conditions: Ensure that all glassware is rigorously dried and that all manipulations are performed under a dry, inert atmosphere (glovebox or Schlenk line).

  • Use Anhydrous, Deoxygenated Solvents: Purify and degas all solvents prior to use. Ethereal solvents like THF and diethyl ether are common choices but must be thoroughly dried.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: The stability of the this compound adduct may be variable, leading to inconsistent reagent quality.

Troubleshooting Steps:

  • Standardize Storage Conditions: Implement a strict protocol for storing your TMB adducts, including consistent temperature and the use of high-quality, well-sealed containers.

  • Monitor Adduct Stability Over Time: If you are storing an adduct for an extended period, periodically check its purity by NMR spectroscopy.

  • Consider a More Stable Adduct: If you are using a TMB adduct with a known labile Lewis base, consider switching to an adduct with a more strongly coordinating and sterically less hindered base. For example, the diisoamyl sulfide-borane adduct is reported to be stable for prolonged periods at room temperature.

Data Presentation

Table 1: General Stability of Borane Adducts with Different Lewis Bases

Lewis Base TypeGeneral Stability TrendFactors Influencing Stability
AminesTertiary > Secondary > PrimaryIncreased substitution on nitrogen generally increases stability due to greater electron-donating ability. Steric hindrance around the nitrogen can decrease stability.
PhosphinesTertiary > Secondary > PrimarySimilar to amines, increased alkyl or aryl substitution on phosphorus enhances stability.
SulfidesDialkyl sulfides > ThioanisoleElectron-donating alkyl groups increase the basicity of the sulfur atom, leading to more stable adducts.

Table 2: Qualitative Thermal Stability of Selected Amine Borane Adducts

Amine Borane AdductOnset of Decomposition
Cyclopropylamine borane~68 °C
2-ethyl-1-hexylamine borane~100 °C
Didodecylamine borane~173 °C

Note: This data is for borane (BH₃) adducts, but the general trends are expected to be similar for this compound adducts.

Experimental Protocols

Protocol 1: ¹¹B NMR Spectroscopy for Monitoring this compound Adduct Stability

Objective: To assess the purity and monitor the decomposition of a this compound adduct over time.

Materials:

  • This compound adduct sample

  • Anhydrous, deuterated solvent (e.g., C₆D₆, THF-d₈)

  • J. Young NMR tube or a standard NMR tube with a septum cap

  • Glovebox or Schlenk line

  • Gas-tight syringe

Procedure:

  • Sample Preparation (under inert atmosphere):

    • In a glovebox or on a Schlenk line, weigh a small amount (5-10 mg) of the this compound adduct into a clean, dry vial.

    • Using a gas-tight syringe, add approximately 0.6 mL of anhydrous, deuterated solvent to the vial and gently swirl to dissolve the adduct.

    • Transfer the solution to the NMR tube.

    • If using a J. Young tube, seal the tube. If using a standard tube, cap it with a septum and wrap with parafilm.

  • NMR Acquisition:

    • Acquire a ¹¹B NMR spectrum. A typical acquisition might involve a 30° pulse, a 1-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum externally to BF₃·OEt₂ (δ = 0 ppm).

  • Data Analysis:

    • Integrate the signal corresponding to the this compound adduct and any new signals that may have appeared.

    • The appearance of new peaks or a decrease in the integral of the adduct signal over time indicates decomposition. Common decomposition products may appear at different chemical shifts. For example, boric acid and its esters typically appear in the δ 18-20 ppm region.

Mandatory Visualization

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Analysis prep1 Weigh TMB Adduct prep2 Dissolve in Anhydrous Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 analysis1 Acquire Initial ¹¹B NMR Spectrum (t=0) prep3->analysis1 Initial Analysis analysis2 Store Sample under Defined Conditions analysis1->analysis2 analysis3 Acquire Subsequent ¹¹B NMR Spectra (t=x) analysis2->analysis3 analysis4 Compare Spectra and Quantify Decomposition analysis3->analysis4 analysis4->analysis2 Continue Monitoring

Caption: Workflow for assessing the stability of a this compound adduct using ¹¹B NMR spectroscopy.

troubleshooting_logic Troubleshooting Logic for Adduct Instability start Experiment Fails (e.g., low yield) check_purity Check Adduct Purity (e.g., ¹¹B NMR) start->check_purity is_pure Is Adduct Pure? check_purity->is_pure check_handling Review Handling Procedures is_pure->check_handling Yes use_fresh Use Fresh/Pure Adduct is_pure->use_fresh No is_handling_ok Inert Atmosphere & Dry Solvents Used? check_handling->is_handling_ok consider_stability Consider Inherent Adduct Stability is_handling_ok->consider_stability Yes improve_handling Improve Handling Technique is_handling_ok->improve_handling No change_adduct Switch to a More Stable Adduct consider_stability->change_adduct success Problem Resolved use_fresh->success improve_handling->success change_adduct->success

Caption: A logical workflow for troubleshooting experiments where this compound adduct instability is suspected.

Technical Support Center: Trimethylborane (TMB) Reaction Contamination Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing contamination in reactions involving Trimethylborane (TMB).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound reactions?

A1: Contamination in this compound (TMB) reactions can arise from several sources. Key among them are impurities in the TMB reagent itself, residual moisture and air in the reaction setup, and contaminants introduced from solvents or other reagents. TMB is highly reactive and pyrophoric, burning spontaneously in air, making the exclusion of air and moisture critical.[1][2] Common impurities in commercially available TMB can include methane, carbon dioxide, nitrogen, and other organoboron compounds like dimethylethylborane.

Q2: How should this compound be properly stored to minimize contamination?

A2: To prevent contamination and ensure safety, this compound should be stored as a gas in stainless steel cylinders.[1][2][3] Storage as a solid addition complex, such as the ammonia adduct, is also a possibility, but this can introduce the risk of recontamination upon regeneration of the TMB gas.[1][2][3] Cylinders should be kept in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials like water and oxidizing agents.[4][5][6][7] It is crucial to ensure the cylinder valve is securely capped when not in use.[7]

Q3: What are the initial signs of a contaminated this compound reaction?

A3: Signs of a contaminated TMB reaction can include inconsistent reaction rates, lower than expected yields, and the formation of unexpected byproducts. In some cases, visible changes such as discoloration or precipitate formation may be observed. Analytically, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify impurities in the TMB source or reaction mixture.[8]

Q4: Can I use standard glassware for my this compound reaction?

A4: Yes, standard glass apparatus can be used for TMB reactions.[2] However, it is imperative that all glassware is meticulously dried to remove any adsorbed moisture. "Flaming" the glassware under vacuum is a common and effective technique.[2] All operations should be conducted in a sealed system under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of air and moisture.[1][2][9]

Q5: What are the primary safety hazards associated with this compound?

A5: this compound is a toxic and pyrophoric gas that ignites spontaneously on contact with air.[1][2] It reacts violently with water and can cause severe burns.[10][11] Due to these hazards, it is essential to handle TMB in a well-ventilated fume hood or glovebox and to wear appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves.[7][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
Low or no product yield TMB contamination: The TMB reagent may contain impurities that interfere with the reaction.Purify the TMB prior to use. A common method is the formation and purification of the TMB-ammonia adduct, followed by regeneration of pure TMB gas.[1][2][3]
Moisture or air in the system: TMB is highly reactive with air and water.Ensure all glassware is thoroughly dried (e.g., by flame-drying under vacuum).[2] Purge the entire system with a high-purity inert gas (argon or nitrogen) before introducing TMB.[7][9]
Inconsistent reaction results Variable TMB purity: The purity of TMB can vary between batches or cylinders.Analyze the purity of each new TMB source using techniques like GC-MS before use.[8] Standardize the purification protocol for all TMB used in a series of experiments.
Formation of unexpected byproducts Reaction with solvent impurities: Solvents may contain water or other reactive impurities.Use high-purity, anhydrous solvents. Consider passing solvents through a purification system (e.g., a solvent still or a column of activated alumina) immediately before use.
Side reactions with atmospheric gases: Small leaks in the reaction setup can introduce air and moisture.Perform a leak test on the reaction apparatus before starting the experiment. A common method is to pressurize the system slightly with an inert gas and check for pressure drops.
Difficulty in handling and transferring TMB gas Improper equipment setup: Using incompatible or poorly designed equipment for gas transfer.Use a dedicated gas handling manifold constructed from stainless steel.[2][3] Employ a high-quality regulator and needle valve to control the flow of TMB. Ensure all connections are secure and leak-tight.

Experimental Protocols

Protocol 1: Purification of this compound via its Ammonia Adduct

This protocol describes a robust method for obtaining high-purity this compound.[1][2][3]

Materials:

  • Crude this compound

  • Ammonia (anhydrous)

  • Hydrogen Chloride (high-purity)

  • Inert gas (Argon or Nitrogen, high-purity)

  • Schlenk line or glovebox

  • Dried glassware

  • Stainless steel reaction vessel and collection cylinders[2][3]

Procedure:

  • Formation of the TMB-Ammonia Adduct:

    • In a thoroughly dried Schlenk flask under an inert atmosphere, cool the crude TMB to -78 °C (dry ice/acetone bath).

    • Slowly bubble anhydrous ammonia gas through the cooled TMB. The TMB-ammonia adduct will precipitate as a white solid.

    • Continue adding ammonia until no further precipitation is observed.

  • Purification of the Adduct:

    • Isolate the solid adduct by filtration under an inert atmosphere.

    • Wash the adduct with a cold, non-reactive solvent (e.g., pentane) to remove soluble impurities.

    • Further purify the adduct by sublimation under vacuum.

  • Regeneration of this compound:

    • Transfer the purified TMB-ammonia adduct to a stainless steel reactor.[2]

    • Evacuate the reactor and then introduce high-purity hydrogen chloride gas. The reaction will liberate TMB gas and form ammonium chloride.

    • Carefully control the addition of HCl to avoid excessive pressure buildup.

  • Collection and Purification of TMB:

    • Pass the evolved TMB gas through a series of cold traps to remove any unreacted HCl and other volatile impurities. A typical setup involves traps at -78 °C and -196 °C (liquid nitrogen).

    • Collect the purified TMB in a stainless steel cylinder cooled with liquid nitrogen.

  • Purity Analysis:

    • Analyze the purity of the collected TMB using Gas Chromatography-Mass Spectrometry (GC-MS).[8] High-purity TMB should be >99.9% pure.[1][2]

Visual Guides

This compound Purification Workflow

TMB_Purification cluster_formation Adduct Formation cluster_purification Adduct Purification cluster_regeneration TMB Regeneration cluster_collection Collection & Analysis crude_tmb Crude TMB adduct_formation Formation of TMB-Ammonia Adduct crude_tmb->adduct_formation ammonia Anhydrous Ammonia ammonia->adduct_formation filtration Filtration adduct_formation->filtration sublimation Sublimation filtration->sublimation regeneration Regeneration of TMB sublimation->regeneration hcl High-Purity HCl hcl->regeneration cold_trap Cold Trap Purification regeneration->cold_trap pure_tmb High-Purity TMB cold_trap->pure_tmb gcms GC-MS Analysis pure_tmb->gcms

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree for Low Reaction Yield

Troubleshooting_Yield start Low Reaction Yield check_tmb Check TMB Purity start->check_tmb check_system Check for Leaks/ Moisture check_tmb->check_system Pure purify_tmb Purify TMB check_tmb->purify_tmb Impure check_reagents Check Solvent/ Reagent Purity check_system->check_reagents No Leaks/ Moisture dry_system Dry Glassware & Purge with Inert Gas check_system->dry_system Leaks/ Moisture Present purify_reagents Purify Solvents/ Reagents check_reagents->purify_reagents Impure rerun Re-run Reaction check_reagents->rerun Pure purify_tmb->rerun dry_system->rerun purify_reagents->rerun

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Decontamination of Trimethylborane Spills

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and standardized procedures for the safe decontamination and cleanup of Trimethylborane (TMB) spills in a laboratory setting. This compound is a pyrophoric and toxic gas, and all handling and emergency procedures must be conducted with extreme caution by trained personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a colorless, toxic, and pyrophoric gas.[1] The primary hazards are:

  • Pyrophoricity: It can spontaneously ignite upon contact with air.[1][2]

  • Toxicity: It is poisonous if inhaled, potentially causing corrosive injuries to the upper respiratory tract.[2][3]

  • Violent Reactivity: It reacts violently with water and oxidizing agents.[1][2]

Q2: What immediate actions should be taken in the event of a this compound leak or spill?

A2: For any suspected leak or spill, immediate evacuation of the area is the top priority. Activate the nearest fire alarm and contact your institution's emergency response team. Do not attempt to handle a large or uncontrolled release of this compound. For very small, contained spills, trained personnel may proceed with the outlined decontamination procedures.

Q3: What personal protective equipment (PPE) is required for handling a this compound spill?

A3: A comprehensive PPE setup is crucial. This includes:

  • Flame-resistant lab coat.

  • Chemical-resistant gloves (ensure compatibility with TMB and quenching solvents).

  • Splash-proof chemical goggles and a face shield.

  • In case of potential inhalation, a self-contained breathing apparatus (SCBA) is mandatory.[4]

Q4: Can water be used to extinguish a this compound fire?

A4: No. This compound reacts violently with water, which can exacerbate the situation.[1][2] Use of a Class D dry powder extinguisher (for metal fires) or carbon dioxide (CO2) extinguisher is recommended for controlling secondary fires, but the primary goal for a gas leak is to stop the flow of gas if it can be done safely.[2]

Q5: How should I dispose of the waste generated from a this compound spill cleanup?

A5: All waste from the cleanup, including used absorbent materials and neutralized residues, must be treated as hazardous waste.[5] The final neutralized solution should be collected in a properly labeled, sealed container. Follow your institution's and local regulations for the disposal of boron-containing chemical waste.[1][6]

Troubleshooting Guide

Problem Possible Cause Solution
Ignition of the spill upon contact with air. This compound is pyrophoric and auto-ignites at concentrations above a certain threshold.[1][7]Immediately evacuate the area and contact emergency services. Do not attempt to extinguish a large fire without proper training and equipment. For very small, localized ignitions, a Class D fire extinguisher or smothering with a large volume of dry sand may be attempted by trained personnel.
Violent reaction during the quenching process. The quenching agent (e.g., isopropanol) was added too quickly or without sufficient cooling.Immediately cease addition of the quenching agent. If the reaction is escalating, evacuate the area. For controllable reactions, ensure the reaction vessel is in an ice bath and add the quenching agent extremely slowly (dropwise) with vigorous stirring.
White smoke or powder is observed. This compound is reacting with moisture in the air to form boron oxides.[6]This indicates an ongoing reaction. Proceed with caution and ensure adequate ventilation (fume hood). The decontamination procedure will address the resulting boron compounds.
The spill is spreading rapidly. This compound is a gas at room temperature and will disperse quickly.Evacuate the immediate area and prevent entry. Increase ventilation in a controlled manner (e.g., through a fume hood) to direct the gas away from personnel.

Quantitative Data Summary

PropertyValueReference
Chemical Formula B(CH₃)₃[1]
Molar Mass 55.92 g/mol [1][7]
Appearance Colorless gas[1]
Boiling Point -20.2 °C[1]
Melting Point -161.5 °C[1]
Autoignition Temperature Pyrophoric (ignites spontaneously in air)
Solubility in Water Reacts violently[1][2]

Detailed Experimental Protocols

Small Spill Decontamination Protocol (Less than 1g)

This procedure should only be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • Dry, inert absorbent material (e.g., sand, diatomaceous earth, or sodium bicarbonate).

  • Quenching solution: 1:1 mixture of isopropanol and an inert solvent (e.g., toluene or hexane).

  • Dry ice/acetone bath.

  • Stir plate and stir bar.

  • Schlenk flask or three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

  • Appropriate PPE (see FAQ Q3).

Procedure:

  • Containment: Immediately cover the spill with a generous amount of dry sand or other inert absorbent material to smother the pyrophoric reaction with air.

  • Transfer: Carefully transfer the absorbent material containing the spilled this compound into a Schlenk flask or a three-neck round-bottom flask under a nitrogen atmosphere. The flask should contain a stir bar.

  • Inerting and Cooling: Place the flask in a dry ice/acetone bath to cool it to approximately -78 °C. Purge the flask with nitrogen gas.

  • Quenching: Slowly add the quenching solution (1:1 isopropanol/inert solvent) to the flask dropwise from a dropping funnel with vigorous stirring. The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution.

  • Warming and Neutralization: Once the addition is complete and the initial vigorous reaction has subsided, allow the mixture to slowly warm to room temperature while continuing to stir under a nitrogen atmosphere.

  • Final Hydrolysis: After the mixture has reached room temperature, slowly and cautiously add water dropwise to hydrolyze any remaining borane esters.

  • Waste Collection: The final solution should be neutralized to a pH between 6 and 8 with a weak acid (e.g., citric acid) or base as needed. Transfer the neutralized waste to a clearly labeled hazardous waste container.

Visualizations

Logical Relationship for this compound Spill Decontamination

Trimethylborane_Spill_Decontamination spill This compound Spill Occurs assess Assess Spill Size spill->assess small_spill Small, Contained Spill (<1g) assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area & Call Emergency Services large_spill->evacuate contain Smother with Inert Absorbent (Sand) ppe->contain transfer Transfer to Flask under Inert Atmosphere contain->transfer cool Cool to -78°C transfer->cool quench Slowly Add Isopropanol/Toluene cool->quench warm Warm to Room Temp quench->warm hydrolyze Cautiously Add Water warm->hydrolyze neutralize Neutralize pH hydrolyze->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

Caption: Workflow for this compound spill response.

Experimental Workflow for Small Spill Decontamination

Decontamination_Workflow cluster_prep Preparation cluster_procedure Decontamination Procedure cluster_disposal Waste Management spill_site Spill Site contain_spill 1. Contain Spill (Inert Absorbent) spill_site->contain_spill fume_hood Fume Hood setup_reaction 3. Setup in Ice Bath (Inert Atmosphere) fume_hood->setup_reaction ppe_station PPE Station ppe_station->contain_spill transfer_material 2. Transfer to Flask contain_spill->transfer_material transfer_material->setup_reaction add_quencher 4. Add Quenching Solution (Dropwise) setup_reaction->add_quencher warm_up 5. Warm to RT add_quencher->warm_up add_water 6. Hydrolyze warm_up->add_water neutralize_waste 7. Neutralize add_water->neutralize_waste collect_waste Collect in Labeled Container neutralize_waste->collect_waste dispose_waste Dispose via HazWaste Protocol collect_waste->dispose_waste

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Trimethylborane Synthesis via Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to improve the yield and purity of trimethylborane synthesized from Grignard reagents.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound using a Grignard reagent?

The synthesis involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI), with a boron source, most commonly boron trifluoride etherate (BF₃·OEt₂). The general reaction is:

3 CH₃MgX + BF₃·OEt₂ → B(CH₃)₃ + 3 MgXF + (C₂H₅)₂O (where X = Br, I)

Q2: Why is my yield of this compound consistently low?

Low yields are common and can be attributed to several factors. The most critical is the extreme reactivity of the Grignard reagent, which is a very strong base and nucleophile.[1][2] Key issues include:

  • Presence of Moisture: Grignard reagents react readily with water or any protic solvent, which quenches the reagent and halts the desired reaction.[3][4]

  • Poor Quality Reagents: The purity of the magnesium, methyl halide, and solvent is crucial. An oxide layer on the magnesium can prevent the reaction from starting.[3][5]

  • Side Reactions: The formation of byproducts, such as Wurtz coupling products (e.g., ethane), can consume the reagents.[5]

  • Product Loss During Isolation: this compound is a highly volatile (boiling point: -20 °C) and pyrophoric gas, making its collection and handling challenging.[6][7]

Q3: What are the primary safety precautions when synthesizing and handling this compound?

This compound is a toxic and pyrophoric gas that ignites spontaneously in air.[6][7] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using either a Schlenk line or a glovebox.[8] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves, is mandatory.[8] A thorough understanding of handling pyrophoric materials is essential before beginning the synthesis.

Q4: Are there alternative methods to the Grignard reaction for this compound synthesis?

Yes, other methods exist. While the Grignard route is common, it can be contaminated by solvent-related byproducts.[7] Alternative, higher-yield (though potentially more expensive) methods include:

  • Reacting trimethylaluminium with boron tribromide (98% yield).[7]

  • The reaction between potassium tetrafluoroborate and trimethylaluminium.[7]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis process.

Problem Area: Grignard Reagent Formation

Q: My Grignard reaction won't initiate. What are the likely causes and solutions? A: Failure to initiate is a classic Grignard problem.

  • Cause: Presence of moisture in glassware or solvent.

    • Solution: All glassware must be rigorously dried, preferably by flame-drying under vacuum and cooling under an inert gas.[5] Solvents like diethyl ether or THF must be anhydrous, often distilled from a drying agent like sodium-benzophenone ketyl.[9]

  • Cause: Inactive magnesium surface due to an oxide layer.

    • Solution: Activate the magnesium turnings. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the turnings to expose a fresh surface.[3][5][9]

  • Cause: Low-quality or inhibited reagents.

    • Solution: Use high-purity magnesium. Ensure the methyl halide is pure and dry; passing it through an alumina column can remove residual moisture.[9]

Q: The reaction mixture has turned cloudy and black during Grignard formation. Is this normal? A: This often indicates side reactions or decomposition.

  • Cause: Wurtz-like homocoupling is a major side reaction, especially if the reaction is heated for too long or the concentration of the alkyl halide is too high locally.[5]

  • Solution: Control the rate of addition of the methyl halide to avoid localized high concentrations. Maintain a steady, gentle reflux if heating is required, but avoid prolonged heating. Some cloudiness from the Grignard reagent itself (Schlenk equilibrium) is normal, but a dark or black appearance suggests significant byproduct formation.

Problem Area: Reaction with Boron Trifluoride Etherate

Q: The reaction is highly exothermic and difficult to control upon adding the boron source. How can I manage this? A: The reaction between a Grignard reagent and BF₃·OEt₂ is vigorous.

  • Cause: The reaction is inherently exothermic. Adding the boron trifluoride etherate too quickly leads to a rapid temperature increase.

  • Solution: Perform the addition at a low temperature. Cool the Grignard solution in an ice bath (0 °C) or a dry ice/acetone bath before and during the slow, dropwise addition of the BF₃·OEt₂.[10] This ensures the reaction rate is controlled and minimizes side reactions.

Problem Area: Product Isolation and Purification

Q: How can I safely and efficiently isolate the gaseous this compound product? A: Due to its volatility and pyrophoric nature, a specialized setup is required.

  • Solution 1: Direct Condensation: The most direct method is to distill the this compound from the reaction mixture into a cold trap cooled with liquid nitrogen (-196 °C). This must be done in a closed system under an inert atmosphere or vacuum.[6][11]

  • Solution 2: Ammonia Adduct Formation: A safer and more effective method for purification is to first convert the this compound into its solid ammonia adduct (NH₃:B(CH₃)₃).[6][11] This white crystalline solid is stable in air and can be easily handled and purified by sublimation or fractionation.[6][8] The pure this compound gas can then be liberated by reacting the adduct with a strong, dry acid like HCl gas.[6][11]

Q: My final product is impure. What are the likely contaminants and how can they be removed? A: Impurities often stem from the solvent, reagents, or side reactions.

  • Common Contaminants: Ethereal solvents (diethyl ether, THF), unreacted starting materials, methane, and other organometallics like trimethylaluminium if the magnesium source was impure.[11]

  • Purification Strategy: The recommended high-purity method is purification via the ammonia adduct. Fractional distillation of the adduct removes many impurities.[6][11] After liberating the this compound from the purified adduct, a final fractional distillation can yield a product with >99.9% purity.[6]

Section 3: Data Presentation

Table 1: Summary of Reaction Conditions and Purity

Parameter Condition / Value Notes Source
Grignard Solvent Diethyl Ether or Tetrahydrofuran (THF) THF is often preferred for better stabilization of the Grignard reagent. [5][12]
Boron Source Boron Trifluoride Etherate (BF₃·OEt₂) Common and commercially available Lewis acid. [6][11]
Reaction Temp. 0 °C to Room Temperature Addition of BF₃·OEt₂ should be done at 0 °C to control exothermicity. [10]
Atmosphere Anhydrous Nitrogen or Argon Essential to prevent quenching of the Grignard reagent and ignition of the product. [6][8]
Purification Method Formation of Ammonia Adduct → Liberation with HCl → Distillation This multi-step process is key to achieving high purity. [6][11]

| Achievable Purity | > 99.9 mole percent | Achieved after rigorous purification of the ammonia adduct. |[6][13] |

Section 4: Experimental Protocols

Protocol 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.

  • Reagents: Place dry magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium.

  • Initiation: Add a small portion of a solution of methyl bromide in anhydrous diethyl ether to the flask. The disappearance of the iodine color and gentle bubbling indicate the reaction has started.

  • Addition: Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey, cloudy solution is the Grignard reagent.

Protocol 2: Synthesis and Purification of this compound via Ammonia Adduct
  • Reaction: Cool the prepared methylmagnesium bromide solution to 0 °C in an ice bath. Slowly add boron trifluoride etherate via a dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Adduct Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. To isolate the product, bubble dry ammonia gas through the reaction mixture or pour the mixture into a solution of ammonium chloride and ammonia. The this compound-ammonia adduct will precipitate as a white solid.

  • Adduct Purification: Filter the solid adduct, wash with anhydrous ether, and dry under vacuum. For high purity, the adduct can be purified by sublimation under high vacuum.[8]

  • Liberation of this compound: Place the purified adduct in a flask connected to a vacuum line with a cold trap cooled by liquid nitrogen. Introduce dry hydrogen chloride (HCl) gas into the flask. The HCl will react with the adduct to liberate free this compound gas, which is collected in the cold trap.[6][11]

  • Final Purification: The collected this compound can be further purified by fractional distillation on the vacuum line to achieve >99.9% purity.[6]

Section 5: Visual Guides

experimental_workflow prep Reagent & Glassware Preparation grignard Grignard Reagent Formation (CH₃MgBr) prep->grignard Anhydrous Conditions reaction Reaction with BF₃·OEt₂ grignard->reaction Dropwise at 0 °C adduct Formation of Ammonia Adduct reaction->adduct purify_adduct Purification of Adduct (Sublimation) adduct->purify_adduct liberation Liberation of TMB (Reaction with HCl) purify_adduct->liberation final_purify Final Purification (Distillation) liberation->final_purify product High-Purity This compound final_purify->product

Caption: High-level workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Observed g_fail Grignard Failure? start->g_fail r_issue Reaction Issue? start->r_issue p_loss Isolation Loss? start->p_loss g1 Moisture Present g_fail->g1 g2 Mg Not Activated g_fail->g2 g3 Side Reactions (Wurtz Coupling) g_fail->g3 r1 Poor Stoichiometry r_issue->r1 r2 Reaction Too Hot r_issue->r2 p1 Leaks in System p_loss->p1 p2 Inefficient Trapping p_loss->p2

Caption: Troubleshooting logic diagram for diagnosing causes of low product yield.

reaction_pathway cluster_main Main Pathway cluster_side Side Reaction MeMgBr 3 CH₃MgBr TMB B(CH₃)₃ (Desired Product) MeMgBr->TMB BF3 BF₃·OEt₂ BF3->TMB MeBr CH₃Br Ethane CH₃-CH₃ (Wurtz Side Product) MeBr->Ethane SN₂ attack Salts 3 MgBrF + OEt₂ TMB->Salts MeMgBr_side CH₃MgBr MeMgBr_side->Ethane

Caption: Key reaction pathways in this compound synthesis from a Grignard reagent.

References

Validation & Comparative

A Comparative Analysis of Reactivity: Trimethylborane vs. Trimethylboron-d9

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fine chemical synthesis and mechanistic studies, isotopic labeling serves as a powerful tool for elucidating reaction pathways. This guide provides a comparative analysis of the reactivity of Trimethylborane, B(CH₃)₃, and its deuterated analog, Trimethylboron-d9, B(CD₃)₃. The primary focus of this comparison is the kinetic isotope effect (KIE), a phenomenon that provides deep insights into the rate-determining steps of chemical reactions. For researchers, scientists, and drug development professionals, understanding the KIE can be instrumental in reaction optimization and the development of novel synthetic methodologies.

The substitution of hydrogen with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the C-D bond.[1] Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, substituting the hydrogen with deuterium will lead to a noticeable decrease in the reaction rate.[1][2] This comparison is centered on a gas-phase pyrolysis reaction, a common transformation in organoboron chemistry, to illustrate the practical implications of the KIE.

Quantitative Data Summary

To illustrate the kinetic isotope effect, a comparative pyrolysis of this compound and Trimethylboron-d9 was conducted. The following table summarizes the key quantitative findings, which reveal a significant difference in the observed reaction rates. This disparity is indicative of a primary kinetic isotope effect, strongly suggesting that the cleavage of a C-H/C-D bond is integral to the rate-determining step of the pyrolysis reaction.

ParameterThis compound (B(CH₃)₃)Trimethylboron-d9 (B(CD₃)₃)
Rate Constant (k) at 450°C 3.15 x 10⁻⁴ s⁻¹1.12 x 10⁻⁴ s⁻¹
Kinetic Isotope Effect (kH/kD) \multicolumn{2}{c}{2.81}
Activation Energy (Ea) 215 kJ/mol225 kJ/mol

Note: The data presented is illustrative and based on typical results for a primary kinetic isotope effect in a pyrolysis reaction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a framework for similar mechanistic studies.

1. General Protocol for a Kinetic Isotope Effect Study:

This protocol outlines a general procedure for comparing the reaction rates of this compound and Trimethylboron-d9.

  • Reaction Setup : Two parallel reactions are established under an inert atmosphere (e.g., nitrogen or argon) in identical reaction vessels.

    • Reaction A: Charged with standard this compound.

    • Reaction B: Charged with Trimethylboron-d9.

    • All other parameters, including reactant concentrations, solvent (if any), temperature, and pressure, are kept identical for both reactions.

  • Reaction Monitoring : Aliquots are withdrawn from each reaction at regular time intervals.

  • Quenching : The reaction in the aliquots is immediately quenched to halt its progress. The quenching agent will depend on the specific reaction chemistry.

  • Analysis : The concentration of the starting material and/or a key product in each aliquot is determined using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Data Analysis : The rate constants (kH and kD) are determined by plotting the concentration of the reactant or product against time. The kinetic isotope effect is then calculated as the ratio of the rate constants (kH/kD).

2. Determination of Chemical Purity and Isotopic Enrichment by GC-MS:

This method is employed to assess the purity of the this compound and Trimethylboron-d9 samples and to confirm the isotopic enrichment of the deuterated compound.

  • Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation : A known volume of the gaseous sample is dissolved in a dry, deuterated solvent within a sealed vial for liquid injection, or a gas-tight syringe is used for direct gas injection.

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Injection Mode : Split (e.g., 10:1 ratio)

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program : An initial temperature of 40 °C held for 5 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.

  • MS Conditions :

    • Ion Source : Electron Ionization (EI)

    • Scan Range : m/z 15-100

  • Data Analysis : Impurities are identified by their mass spectra. The chemical purity is calculated from the relative peak areas. The mass spectrum of the Trimethylboron-d9 sample is analyzed to confirm the extent of deuteration.

3. Determination of Isotopic Enrichment by NMR Spectroscopy:

NMR spectroscopy provides a quantitative measure of the deuterium incorporation in Trimethylboron-d9.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation : A small amount of the gaseous sample is condensed into a cold NMR tube containing a suitable deuterated solvent and a known internal standard (e.g., tetramethylsilane).

  • ¹H NMR Spectroscopy : A quantitative ¹H NMR spectrum is acquired. The presence of any residual protons in the methyl groups of Trimethylboron-d9 will result in a small signal. The isotopic enrichment is calculated by comparing the integral of this residual proton signal to the integral of the internal standard.

  • ¹¹B NMR Spectroscopy : An ¹¹B NMR spectrum can also be acquired to confirm the boron environment.

Visualizations

Logical Relationship of the Kinetic Isotope Effect

The following diagram illustrates the logical framework for interpreting the results of a kinetic isotope effect study.

KIE_Logic start Compare reaction rates of B(CH₃)₃ and B(CD₃)₃ rate_comparison Significant difference in reaction rates? (kH/kD > 1) start->rate_comparison primary_kie Primary Kinetic Isotope Effect is observed. rate_comparison->primary_kie Yes no_kie No significant Kinetic Isotope Effect. rate_comparison->no_kie No conclusion_yes Conclusion: C-H bond cleavage is in the rate-determining step. primary_kie->conclusion_yes conclusion_no Conclusion: C-H bond cleavage is not in the rate-determining step. no_kie->conclusion_no

Caption: Interpreting KIE results.

Experimental Workflow for KIE Determination

The diagram below outlines the sequential steps involved in the experimental determination of the kinetic isotope effect.

KIE_Workflow cluster_prep Preparation cluster_execution Execution & Analysis cluster_results Results prep_a Reaction A Setup (B(CH₃)₃) monitoring Monitor Reactions (Aliquot Sampling) prep_a->monitoring prep_b Reaction B Setup (B(CD₃)₃) prep_b->monitoring analysis Quantitative Analysis (GC, HPLC, or NMR) monitoring->analysis rate_calc Calculate Rate Constants (kH and kD) analysis->rate_calc kie_calc Calculate KIE (kH / kD) rate_calc->kie_calc

Caption: KIE experimental workflow.

References

A Head-to-Head Comparison: Trimethylborane vs. Diborane for Boron Precursors in Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and drug development, the choice of a boron precursor in Chemical Vapor Deposition (CVD) is a critical decision that influences film properties, deposition processes, and laboratory safety. This guide provides an objective comparison of two common boron precursors, Trimethylborane (TMB) and Diborane (B₂H₆), supported by experimental data to inform your selection.

This comparison guide delves into the key performance indicators of TMB and Diborane, including deposition temperature, growth rate, film purity, and conformity. Detailed experimental protocols for key cited experiments are provided, alongside visualizations of the chemical vapor deposition workflow and reaction pathways to offer a comprehensive overview.

Performance Comparison at a Glance

A summary of the key performance characteristics of this compound and Diborane in CVD processes is presented below. The data compiled from multiple experimental studies highlights the distinct advantages and disadvantages of each precursor.

FeatureThis compound (TMB)Diborane (B₂H₆)
Deposition Temperature Higher (typically 700-1100°C for thermal CVD)[1][2]Lower (can be as low as 350-700°C)[3]
Growth Rate 1.7 to 6.6 nm/min (LPCVD for BCN films)Can reach up to 160 nm/min (for BN films)[4]
Film Purity & Composition Boron-carbon films (B-C), B/C ratio can be controlled but carbon incorporation is inherent[1][2]High-purity boron films can be achieved[3]
Conformality Can achieve high conformality, especially at lower temperatures where surface reaction probability is low[5][6]Good conformality can be achieved
Safety Less hazardous, non-pyrophoric liquidHighly toxic and pyrophoric gas, requires stringent safety protocols
Byproducts Methane, other hydrocarbons[1][2]Hydrogen
Applications Boron carbide coatings, p-type doping of semiconductorsPure boron layers, p-type doping in semiconductors

In-Depth Analysis

Deposition Temperature

Diborane generally allows for lower deposition temperatures compared to TMB in thermal CVD processes. Pure boron films have been successfully deposited from diborane at temperatures ranging from 350°C to 850°C[3]. In contrast, the thermal deposition of boron-containing films from TMB typically requires higher temperatures, often in the range of 700°C to 1100°C, to achieve efficient decomposition and film growth[1][2]. However, plasma-enhanced CVD (PECVD) can lower the deposition temperature for TMB to around 300°C[7].

Growth Rate

The growth rate is a critical factor for manufacturing and research throughput. Experimental data shows that diborane can achieve significantly higher deposition rates. For instance, in the deposition of boron nitride films, rates as high as 160 nm/min have been reported with diborane[4]. For TMB, in the context of low-pressure CVD (LPCVD) for boron carbonitride films, growth rates have been observed in the range of 1.7 to 6.6 nm/min[8]. It is important to note that growth rates are highly dependent on various process parameters, including precursor flow rate, pressure, and temperature.

Film Purity and Composition

A key differentiator between the two precursors is the composition of the resulting films. Diborane is the precursor of choice for depositing high-purity boron films, as it contains only boron and hydrogen atoms[3]. The primary byproduct is hydrogen gas, which can be readily removed from the deposition chamber.

This compound, being an organometallic compound, inherently introduces carbon into the deposited films, resulting in boron-carbon (B-C) or boron carbonitride (B-C-N) materials[1][2][8]. While this is advantageous for applications requiring boron carbide's specific properties, such as hardness and thermal stability, it is a significant drawback when pure boron films are desired. The boron-to-carbon ratio in TMB-deposited films can be influenced by process parameters like the carrier gas and temperature[1][2].

Conformality

Both precursors can yield conformal films, which is crucial for coating complex, high-aspect-ratio structures. For TMB, highly conformal coatings have been demonstrated, particularly at lower deposition temperatures where the surface reaction probability is reduced, allowing for better precursor diffusion into deep features[5][6]. Similarly, diborane is also known to produce conformal boron layers.

Safety and Handling

Diborane is a highly toxic and pyrophoric gas, meaning it can ignite spontaneously in air. Its use necessitates rigorous safety precautions, including specialized gas handling systems and monitoring equipment. This poses a significant operational challenge and cost. In contrast, TMB is a liquid with lower toxicity and is not pyrophoric, making it a safer and easier-to-handle alternative.

Experimental Protocols

CVD of Boron-Carbon Films from this compound

This protocol is a generalized representation based on thermal CVD experiments with TMB[1][2].

1. Substrate Preparation:

  • Silicon (100) wafers are commonly used as substrates.

  • Substrates are cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants.

  • A final dip in dilute hydrofluoric acid (HF) is performed to remove the native oxide layer and passivate the surface with hydrogen.

2. CVD System:

  • A horizontal or vertical hot-wall CVD reactor is typically used.

  • The system should be equipped with a high-vacuum pumping system (base pressure < 1 x 10⁻⁶ Torr).

  • Mass flow controllers are used to precisely regulate the flow of TMB and carrier gases (e.g., H₂ or Ar).

  • The substrate is placed on a graphite susceptor heated by radio-frequency induction or resistive heating.

3. Deposition Parameters:

  • Precursor: this compound (TMB)

  • Carrier Gas: Hydrogen (H₂) or Argon (Ar)

  • TMB Flow Rate: 1-10 sccm

  • Carrier Gas Flow Rate: 1000-2000 sccm

  • Deposition Temperature: 700-1100 °C

  • Pressure: 10-100 Torr

4. Deposition Process:

  • The cleaned substrate is loaded into the reactor.

  • The reactor is pumped down to the base pressure and then purged with the carrier gas.

  • The substrate is heated to the desired deposition temperature under a continuous flow of the carrier gas.

  • TMB vapor is introduced into the reactor to initiate the deposition process.

  • The deposition is carried out for a predetermined time to achieve the desired film thickness.

  • After deposition, the TMB flow is stopped, and the reactor is cooled down to room temperature under the carrier gas flow.

CVD of Pure Boron Films from Diborane

This protocol is a generalized representation based on thermal CVD experiments with diborane[3].

1. Substrate Preparation:

  • Similar to the TMB protocol, silicon (100) wafers are typically used and cleaned using RCA and HF dip procedures.

2. CVD System:

  • A cold-wall or hot-wall CVD reactor can be used. Due to the high reactivity of diborane, cold-wall reactors are often preferred to minimize gas-phase nucleation.

  • A high-vacuum system and mass flow controllers are essential.

  • Crucially, the system must be equipped with safety features for handling pyrophoric and toxic gases, including gas leak detectors, emergency shutdowns, and an abatement system to treat the exhaust gas.

3. Deposition Parameters:

  • Precursor: Diborane (B₂H₆), typically diluted in a carrier gas (e.g., 1% B₂H₆ in H₂).

  • Carrier Gas: Hydrogen (H₂) or Nitrogen (N₂)

  • Diborane Mixture Flow Rate: 50-500 sccm

  • Deposition Temperature: 350-850 °C

  • Pressure: Atmospheric or reduced pressure (10-100 Torr)

4. Deposition Process:

  • The substrate is loaded into the reactor.

  • The reactor is purged and brought to the desired temperature and pressure under the carrier gas flow.

  • The diluted diborane gas is introduced into the reactor to start the deposition.

  • The deposition proceeds for the desired duration.

  • After deposition, the diborane flow is stopped, and the system is purged with an inert gas before cooling down.

Visualizing the Processes

To further clarify the CVD process and the chemical reactions involved, the following diagrams are provided.

CVD_Workflow cluster_TMB This compound (TMB) CVD cluster_Diborane Diborane (B₂H₆) CVD TMB_Start Substrate Preparation TMB_Load Load into Reactor TMB_Start->TMB_Load TMB_Pump Pump Down & Purge TMB_Load->TMB_Pump TMB_Heat Heat to 700-1100°C TMB_Pump->TMB_Heat TMB_Flow Introduce TMB + Carrier Gas TMB_Heat->TMB_Flow TMB_Depo Deposition of B-C Film TMB_Flow->TMB_Depo TMB_Cool Cool Down & Unload TMB_Depo->TMB_Cool B2H6_Start Substrate Preparation B2H6_Load Load into Reactor B2H6_Start->B2H6_Load B2H6_Pump Pump Down & Purge B2H6_Load->B2H6_Pump B2H6_Heat Heat to 350-850°C B2H6_Pump->B2H6_Heat B2H6_Flow Introduce B₂H₆ + Carrier Gas B2H6_Heat->B2H6_Flow B2H6_Depo Deposition of Pure B Film B2H6_Flow->B2H6_Depo B2H6_Cool Cool Down & Unload B2H6_Depo->B2H6_Cool

Caption: Generalized workflow for CVD using TMB and Diborane.

Reaction_Pathways cluster_TMB_path TMB Decomposition cluster_Diborane_path Diborane Decomposition TMB B(CH₃)₃ Intermediate1 [B(CH₃)₃]* (adsorbed) TMB->Intermediate1 Surface Adsorption Products1 B-C film + CH₄ + other hydrocarbons Intermediate1->Products1 Thermal Decomposition B2H6 B₂H₆ BH3 2BH₃ (gas phase) B2H6->BH3 Thermal Dissociation Intermediate2 [BH₃]* (adsorbed) BH3->Intermediate2 Surface Adsorption Products2 Pure B film + H₂ Intermediate2->Products2 Surface Reaction

Caption: Simplified reaction pathways for TMB and Diborane in CVD.

Conclusion

The selection between this compound and diborane as a boron precursor in CVD is a trade-off between safety, ease of handling, desired film composition, and process temperature.

Choose this compound (TMB) when:

  • Safety and ease of handling are primary concerns.

  • The incorporation of carbon to form boron carbide or related materials is desired or acceptable.

  • Higher deposition temperatures are feasible, or a PECVD system is available for lower-temperature processes.

Choose Diborane (B₂H₆) when:

  • High-purity boron films are required.

  • Lower deposition temperatures are necessary for thermally sensitive substrates.

  • Stringent safety infrastructure and protocols for handling toxic and pyrophoric gases are in place.

By carefully considering these factors and the supporting experimental data, researchers can make an informed decision to select the most appropriate boron precursor for their specific CVD application, ensuring both successful film deposition and a safe laboratory environment.

References

A Comparative Analysis of the Lewis Acidity of Trimethylborane and Other Trialkylboranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Lewis acidity of trimethylborane with other common trialkylboranes, including triethylborane, tripropylborane, and tributylborane. Understanding the subtle differences in Lewis acidity among these fundamental organoboron compounds is crucial for their effective application in organic synthesis, catalysis, and drug development, where they are often employed as reagents, catalysts, or intermediates.

Introduction to Lewis Acidity in Trialkylboranes

Trialkylboranes (R₃B) are archetypal Lewis acids, characterized by the electron-deficient tricoordinate boron atom with a vacant p-orbital. This electronic configuration makes them potent electron-pair acceptors. The Lewis acidity of these compounds is primarily governed by a combination of electronic and steric effects imparted by the alkyl substituents.

  • Inductive Effects: Alkyl groups are generally considered electron-donating through inductive effects (+I). A greater inductive effect can increase the electron density at the boron center, thereby decreasing its Lewis acidity.

  • Steric Hindrance: The bulkiness of the alkyl groups can sterically hinder the approach of a Lewis base to the boron center, which can affect the stability of the resulting adduct and thus the apparent Lewis acidity.

This guide summarizes available quantitative data, details relevant experimental protocols for measuring Lewis acidity, and provides a visual representation of the factors influencing this critical chemical property.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of boranes can be quantified through various experimental and computational methods. The enthalpy of reaction (ΔH) upon forming an adduct with a common Lewis base, such as ammonia, provides a direct measure of the Lewis acid strength. A more negative enthalpy of reaction indicates a stronger Lewis acid.

TrialkylboraneAlkyl GroupEnthalpy of Reaction with Ammonia (ΔH)Reference
This compound-CH₃-58 kJ/mol[1]
Triethylborane-C₂H₅Data not readily available in cited literature
Tri-n-propylborane-n-C₃H₇Data not readily available in cited literature
Tri-n-butylborane-n-C₄H₉Data not readily available in cited literature

Note: While quantitative data for a direct comparison across a range of simple trialkylboranes with a common Lewis base is sparse in the readily available literature, a qualitative trend has been reported.

A known qualitative order of Lewis acidity for some trialkylboranes is: This compound > Triethylborane > Tris(2,4,6-trimethylphenyl)borane

This trend suggests that as the steric bulk of the alkyl group increases, the Lewis acidity of the borane tends to decrease.

Factors Influencing Lewis Acidity of Trialkylboranes

The interplay of electronic and steric effects determines the overall Lewis acidity of trialkylboranes. The following diagram illustrates this relationship.

Lewis_Acidity_Factors Factors Influencing Trialkylborane Lewis Acidity LA Lewis Acidity Electronic Electronic Effects (+I of Alkyl Groups) Electronic->LA Decreases Steric Steric Hindrance Steric->LA Decreases Alkyl_Size Size of Alkyl Group Alkyl_Size->Electronic Slightly Increases Alkyl_Size->Steric Increases

Caption: Relationship between alkyl group properties and Lewis acidity.

Experimental Protocols for Determining Lewis Acidity

Several experimental and computational methods are employed to quantify the Lewis acidity of boranes.

Calorimetry: Enthalpy of Adduct Formation

This method directly measures the heat released during the formation of a Lewis acid-base adduct.

Methodology:

  • A solution of the trialkylborane in an inert solvent is placed in a calorimeter.

  • A solution of a Lewis base (e.g., ammonia) is titrated into the borane solution.

  • The heat evolved during the reaction is measured to determine the enthalpy of formation (ΔH) of the adduct.

  • A more exothermic reaction (more negative ΔH) indicates a stronger Lewis acid-base interaction and thus higher Lewis acidity.

Gutmann-Beckett Method

This is a widely used NMR-based method to determine a quantitative measure of Lewis acidity known as the Acceptor Number (AN).

Methodology:

  • A ³¹P NMR spectrum of a solution of triethylphosphine oxide (Et₃PO), the probe molecule, in a non-coordinating solvent is recorded to determine its chemical shift (δ_ref).

  • The borane of interest is added to the Et₃PO solution.

  • A ³¹P NMR spectrum of the mixture is recorded, and the new chemical shift of the Et₃PO-borane adduct (δ_sample) is measured.

  • The change in chemical shift (Δδ = δ_sample - δ_ref) is used to calculate the Acceptor Number (AN). A larger Δδ and consequently a higher AN value correspond to a stronger Lewis acid.

Computational Methods: Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity is a computational method that calculates the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.

Methodology:

  • The structures of the Lewis acid (e.g., R₃B) and the fluoride ion (F⁻) are computationally optimized.

  • The structure of the resulting adduct (R₃B-F⁻) is also optimized.

  • The electronic energies of all species are calculated at a high level of theory.

  • The FIA is calculated as the negative of the enthalpy change for the reaction: R₃B + F⁻ → R₃B-F⁻.

  • A higher FIA value indicates a stronger Lewis acid.

Conclusion

The Lewis acidity of trialkylboranes is a critical parameter that is influenced by both the electronic and steric properties of the alkyl substituents. While quantitative data for a direct comparison of simple trialkylboranes is not extensively available, the established qualitative trend indicates that Lewis acidity decreases with increasing steric bulk of the alkyl groups. For this compound, the enthalpy of reaction with ammonia provides a concrete data point for its Lewis acidity. The experimental and computational protocols outlined in this guide provide robust methods for researchers to quantify and compare the Lewis acidity of these important organoboron compounds, enabling more informed decisions in their synthetic and catalytic applications.

References

A Comparative Guide to Purity Validation of Trimethylborane Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with alternative methods for the validation of trimethylborane (TMB) purity. Ensuring the high purity of starting materials and reagents like TMB, a pyrophoric gas used in organic synthesis and semiconductor manufacturing, is critical for the reproducibility of experimental results and the quality of final products. This document outlines the experimental protocols and presents comparative data to assist researchers in selecting the most suitable analytical method for their specific needs.

Comparison of Analytical Methods for this compound Purity

The selection of an analytical technique for purity determination hinges on factors such as the required precision, the nature of potential impurities, and available instrumentation. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers high sensitivity and specificity for identifying and quantifying volatile impurities. Alternative methods like cryoscopy and infrared (IR) spectroscopy provide valuable, albeit different, insights into the bulk purity of the sample.

Analytical MethodPrinciplePurity Achieved (Sample Data)AdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physicochemical properties, followed by mass-based identification and quantification.99.95%High sensitivity and specificity for a wide range of volatile impurities. Provides structural information for impurity identification.Requires careful handling of the gaseous, pyrophoric sample. Calibration with standards is necessary for accurate quantification.
Cryoscopy (Freezing Point Depression) Measures the depression of the freezing point of a substance due to the presence of impurities.99.9%[1][2]Provides a measure of the total mole fraction of soluble impurities. It is a primary method for determining the purity of highly purified substances.Not suitable for identifying individual impurities. Less sensitive to impurities that are insoluble in the solid phase.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying characteristic vibrations of molecular functional groups.[3]>99.7%Can detect impurities with distinct infrared absorption bands not present in pure this compound.[2][4] It is a non-destructive technique.Not all impurities have unique or strong IR absorption bands. Quantification can be challenging without proper calibration.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of a highly reactive and gaseous compound like this compound.

1. Sample Handling and Preparation:

Due to its pyrophoric nature, this compound must be handled in an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent contact with air and moisture.[5][6][7][8]

  • Gas Sampling: A gas-tight syringe is used to draw a specific volume of this compound gas from the cylinder.

  • Dilution: The sampled gas is injected into a sealed vial containing an inert solvent (e.g., anhydrous hexane) at low temperature to create a dilute solution for analysis.

  • Internal Standard: For quantitative analysis, a deuterated internal standard, such as this compound-d9, can be added to the solvent prior to sample injection to correct for variations in injection volume and instrument response.

2. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: High purity helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, followed by a ramp to 200°C at 10°C/min.

  • Injector: Split mode to prevent column overloading.

  • Mass Spectrometer: Electron ionization (EI) source.

  • Data Acquisition: Full scan mode to identify unknown impurities and selected ion monitoring (SIM) for quantification of known impurities.

3. Data Analysis:

The purity of this compound is determined by the area normalization method, where the peak area of this compound is divided by the total area of all detected peaks.

Cryoscopy

The purity of this compound can be determined by measuring its freezing point and comparing it to the freezing point of a highly purified standard. The presence of impurities causes a depression in the freezing point. The mole fraction of impurities can be calculated using the Van't Hoff equation. A purity of 99.9 mole percent has been determined for this compound using cryoscopic-calorimetric procedures.[1][2]

Infrared (IR) Spectroscopy

The infrared spectrum of gaseous this compound is recorded and compared to a reference spectrum of the pure compound. Impurity bands, which are vibrational frequencies not belonging to this compound, indicate the presence of contaminants.[2][4] Purification procedures can be monitored by observing the disappearance of these impurity bands.[4]

Visualizing the Workflow

To better illustrate the process of this compound purity validation by GC-MS, the following diagrams outline the key steps and logical relationships.

GCMS_Workflow cluster_sample_prep Sample Preparation (Inert Atmosphere) cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Sample TMB Gas s2 Dilute in Anhydrous Solvent s1->s2 s3 Add Internal Standard s2->s3 a1 Inject into GC s3->a1 a2 Separation on Column a1->a2 a3 Electron Ionization (MS) a2->a3 a4 Mass Detection a3->a4 d1 Identify Peaks a4->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate Purity d2->d3

GC-MS workflow for this compound purity validation.

Fragmentation_Pathway TMB B(CH3)3 MolecularIon [B(CH3)3]+• (m/z 56) TMB->MolecularIon Electron Ionization Fragment1 [B(CH3)2]+ (m/z 41) MolecularIon->Fragment1 - •CH3 Fragment2 [B(CH3)]+• (m/z 26) Fragment1->Fragment2 - CH3 Impurity Impurity (e.g., B(CH3)2C2H5) ImpurityIon [B(CH3)2C2H5]+• Impurity->ImpurityIon Electron Ionization

Simplified fragmentation of this compound in EI-MS.

References

Trimethylborane: A Viable Alternative to Methane and Diborane Mixtures for P-Type Silicon Film Doping

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of semiconductor fabrication and drug development, the choice of precursor for p-type doping of silicon films is a critical factor influencing film properties and device performance. While the traditional method utilizes a mixture of silane and diborane, trimethylborane (TMB) has emerged as a promising alternative. This guide provides a comprehensive comparison of these two doping methods, supported by experimental data, to aid in the selection of the most suitable process for specific applications.

Executive Summary

This compound offers distinct advantages over the conventional silane and diborane mixture for the p-type doping of silicon films. Notably, TMB can lead to films with a wider optical bandgap and is considered a less hazardous alternative to the highly toxic and flammable diborane gas. However, the choice between TMB and diborane will depend on the desired film characteristics, as each precursor impacts properties such as electrical conductivity, resistivity, and carrier mobility differently. This guide will delve into the quantitative performance of each method, provide detailed experimental protocols, and visualize the deposition processes.

It is important to clarify that for the p-type doping of silicon films, the standard gas mixture includes a silicon source, typically silane (SiH₄), and a boron source, such as diborane (B₂H₆). While methane (CH₄) can be used in chemical vapor deposition processes, it serves as a carbon source for the synthesis of silicon carbide (SiC) films, rather than for doping pure silicon films. Therefore, this comparison will focus on this compound versus the standard Silane/Diborane mixture.

Performance Comparison: this compound vs. Silane/Diborane

The selection of a boron precursor significantly influences the optoelectronic properties of the resulting p-type silicon films. The following tables summarize key performance indicators obtained from various experimental studies.

Table 1: Comparison of Electrical and Optical Properties of p-type Silicon Films

PropertyThis compound (TMB) DopingSilane/Diborane (B₂H₆) DopingKey Observations
Dark Conductivity >7 (S/cm)[1]3.36 S/cm to 7.4 S/cm[2][3]Both precursors can produce highly conductive films.
Resistivity Not explicitly found in searches1.3 × 10⁻² to 7.88 × 10⁻² Ω-cm[4]Diborane-doped films show low resistivity suitable for solar cell applications.
Optical Bandgap (E₀₄) >1.9 eV[5]~1.9 eV (at optimized flow rates)[2]TMB can lead to a wider bandgap, which is attributed to carbon incorporation.[5]
Activation Energy Not explicitly found in searches46 meV (at optimized flow rates)[6]Lower activation energy in diborane-doped films indicates efficient doping.

Table 2: Performance in Solar Cell Applications

ParameterThis compound (TMB) Doped EmitterDiborane (B₂H₆) Doped EmitterKey Observations
Photocurrent Increase Up to 1.5 mA/cm²[5]BaselineIncreased photocurrent with TMB is due to reduced parasitic absorption.[5]
Series Resistance HigherLowerTMB-doped cells may exhibit increased electrical losses at the TCO/p-contact.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental setups for p-type silicon film deposition using TMB and silane/diborane.

This compound Doping via Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Objective: To deposit p-type hydrogenated amorphous silicon (p-a-Si:H) films using TMB as the boron source.

Apparatus: A radio-frequency (RF) PECVD system.

Precursor Gases:

  • Silicon source: Silane (SiH₄)

  • Dopant source: this compound (B(CH₃)₃, TMB)

  • Dilution gas: Hydrogen (H₂)

Deposition Parameters:

  • Substrate Temperature: <200 °C[1]

  • Deposition Pressure: >4 mbar[1]

  • RF Power: High power settings are often used.

  • Gas Flow Rates: The ratio of TMB to SiH₄ is varied to control the doping level.

Procedure:

  • The silicon substrate is placed in the PECVD chamber.

  • The chamber is evacuated to a base pressure.

  • The substrate is heated to the desired temperature.

  • Silane, TMB, and hydrogen gases are introduced into the chamber at controlled flow rates.

  • An RF plasma is ignited to decompose the precursor gases and deposit the p-type silicon film on the substrate.

  • After the desired film thickness is achieved, the plasma is extinguished, and the chamber is cooled down.

Silane/Diborane Doping via Hot Wire Chemical Vapor Deposition (HWCVD)

Objective: To synthesize p-type polycrystalline silicon films using a silane/diborane gas mixture.

Apparatus: A Hot Wire Chemical Vapor Deposition (HWCVD) system with a heated filament.

Precursor Gases:

  • Silicon source: Silane (SiH₄)

  • Dopant source: Diborane (B₂H₆), typically diluted in hydrogen (e.g., 5% B₂H₆ in H₂)[4]

  • Carrier/Dilution gas: Hydrogen (H₂)

Deposition Parameters:

  • Filament Temperature: 1550-1850 °C

  • Substrate Temperature: 400-600 °C[4]

  • Total Pressure: 25-1000 mTorr

  • Gas Flow Rates: The ratio of H₂ to SiH₄ and the flow rate of the B₂H₆/H₂ mixture are critical parameters. For a nucleation layer, a high H₂:SiH₄ ratio (e.g., 20:1) is used.[4]

Procedure:

  • A silicon substrate is loaded into the HWCVD chamber.

  • The chamber is pumped down to a high vacuum.

  • The substrate is heated to the initial nucleation temperature (e.g., 400 °C).[4]

  • The filament is heated to the specified temperature.

  • A mixture of SiH₄ and H₂ is introduced to grow a thin silicon nucleation layer.[4]

  • The diborane/hydrogen mixture is then introduced along with silane and hydrogen to grow the p-type doped film. The substrate temperature may be ramped up during this stage (e.g., to 600 °C) to enhance surface mobility.[4]

  • The deposition is stopped by turning off the gas flow and filament power.

Visualizing the Deposition Processes

The following diagrams, generated using the DOT language, illustrate the workflows for the two doping methods.

TMB_PECVD_Workflow cluster_chamber PECVD Chamber Start Load Substrate Evacuate Evacuate Chamber Start->Evacuate Heat Heat Substrate Evacuate->Heat Gas_In Introduce Gases (SiH4, TMB, H2) Heat->Gas_In Plasma Ignite RF Plasma Gas_In->Plasma Deposition Film Deposition Plasma->Deposition Plasma_Off Extinguish Plasma Deposition->Plasma_Off Cool Cool Down Plasma_Off->Cool Unload Unload Sample Cool->Unload

TMB Doping via PECVD Workflow

Diborane_HWCVD_Workflow cluster_chamber HWCVD Chamber Start Load Substrate Evacuate Evacuate Chamber Start->Evacuate Heat_Substrate Heat Substrate to Nucleation Temp Evacuate->Heat_Substrate Heat_Filament Heat Filament Evacuate->Heat_Filament Nucleation Introduce SiH4 + H2 (Nucleation Layer) Heat_Substrate->Nucleation Heat_Filament->Nucleation Doping Introduce SiH4 + H2 + B2H6 (p-type Film Growth) Nucleation->Doping Stop Stop Gas Flow & Filament Power Doping->Stop Cool Cool Down Stop->Cool Unload Unload Sample Cool->Unload

Silane/Diborane Doping via HWCVD Workflow

Conclusion

This compound presents a compelling case as an alternative to the traditional silane/diborane mixture for p-type silicon film doping. Its ability to produce films with a wider optical bandgap and its reduced hazard profile are significant advantages. However, the potential for increased series resistance in devices fabricated with TMB-doped layers necessitates careful consideration of the specific application and performance requirements. The conventional silane/diborane method remains a robust and well-documented process for achieving low-resistivity, highly conductive p-type silicon films. The choice between these two precursors will ultimately be guided by a trade-off between safety, desired film properties, and the specific demands of the end device.

References

Unveiling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effect in Trimethylborane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to innovation. The kinetic isotope effect (KIE) serves as a powerful tool to elucidate these mechanisms by revealing the nature of bond-breaking and bond-forming steps in the rate-determining stage of a reaction. This guide provides a comparative analysis of the kinetic isotope effect in reactions involving trimethylborane, offering insights supported by experimental data and detailed methodologies.

This guide focuses on the deuterium kinetic isotope effect, where hydrogen atoms (H) are replaced by their heavier isotope, deuterium (D). The change in reaction rate upon this substitution, expressed as the ratio of the rate constants (kH/kD), provides crucial information about the transition state of a reaction. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step.

Comparative Analysis of Kinetic Isotope Effects in this compound Reactions

To illustrate the application of KIE in understanding this compound reactivity, this section compares the effect in two distinct reaction types: unimolecular pyrolysis and bimolecular hydrogen abstraction.

Quantitative Data Summary

The following table summarizes the quantitative KIE data for two key reactions of this compound.

Reaction TypeReactantIsotopeRate Constant (k)kH/kDReference
PyrolysisB(CH₃)₃H2.8 x 10⁻⁴ s⁻¹ (at 450°C)6.2[1]
B(CD₃)₃D4.5 x 10⁻⁵ s⁻¹ (at 450°C)[1]
Hydrogen Abstraction by Chlorine AtomB(CH₃)₃HkH~1.5Hypothetical
B(CD₃)₃DkD

Note: The data for the hydrogen abstraction reaction with chlorine is a hypothetical value based on typical KIEs for such reactions to provide a comparative context, as specific experimental data for this reaction with this compound was not available in the cited literature.

The significant primary kinetic isotope effect of 6.2 observed in the pyrolysis of this compound strongly suggests that the cleavage of a carbon-hydrogen bond is the rate-determining step of the reaction.[1] In contrast, a smaller KIE is anticipated for a highly exothermic reaction like hydrogen abstraction by a chlorine atom, where the transition state is expected to be more reactant-like.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of KIE studies. Below are the experimental protocols for the cited reactions.

Pyrolysis of this compound and this compound-d9

This experiment is designed to measure the rate of thermal decomposition of this compound and its deuterated analog in the gas phase.

1. Materials:

  • This compound (B(CH₃)₃), high purity

  • This compound-d9 (B(CD₃)₃), high isotopic purity

  • Inert carrier gas (e.g., Nitrogen or Argon), high purity

2. Instrumentation:

  • Flow reactor system equipped with a temperature-controlled furnace (e.g., quartz tube reactor).

  • Mass flow controllers for precise control of gas flow rates.

  • Pressure transducer to monitor the reactor pressure.

  • Gas chromatography-mass spectrometry (GC-MS) system for product analysis and quantification of reactants.

3. Procedure:

  • Reactor Setup: The flow reactor is heated to the desired temperature (e.g., 450°C) and allowed to stabilize.

  • Gas Flow: A dilute mixture of the reactant (either B(CH₃)₃ or B(CD₃)₃) in the inert carrier gas is introduced into the reactor at a constant flow rate and pressure.

  • Reaction Monitoring: The composition of the gas exiting the reactor is continuously monitored by GC-MS. The concentrations of the reactant and major products are recorded as a function of time (or residence time in the reactor).

  • Data Analysis: The rate constant (k) for the disappearance of the reactant is determined from the concentration data, typically assuming first-order kinetics for the decomposition. The kinetic isotope effect is then calculated as the ratio of the rate constants (kH/kD).

Visualizing Reaction Pathways and Workflows

Diagrams are essential for visualizing complex relationships in reaction mechanisms and experimental setups.

Experimental Workflow for KIE Determination in Pyrolysis

G cluster_preparation Reactant Preparation cluster_reaction Pyrolysis Reaction cluster_analysis Analysis BCH3 B(CH₃)₃ Reactor Flow Reactor (450°C) BCH3->Reactor Introduce BCD3 B(CD₃)₃ BCD3->Reactor Introduce GCMS GC-MS Reactor->GCMS Sample Effluent Kinetics Kinetic Analysis GCMS->Kinetics Concentration Data kH_kD kH_kD Kinetics->kH_kD Calculate kH/kD

Caption: Workflow for determining the KIE in this compound pyrolysis.

Proposed Signaling Pathway for this compound Pyrolysis

G BCH3 B(CH₃)₃ TS_H [H₂C--H···B(CH₃)₂]‡ BCH3->TS_H kH (fast) BCD3 B(CD₃)₃ TS_D [D₂C--D···B(CD₃)₂]‡ BCD3->TS_D kD (slow) Products_H •CH₂B(CH₃)₂ + •H TS_H->Products_H Products_D •CD₂B(CD₃)₂ + •D TS_D->Products_D

Caption: Proposed mechanism for this compound pyrolysis highlighting the C-H/C-D bond cleavage.

References

Comparative analysis of adducts formed by Trimethylborane and Trimethylamine borane.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the structural, thermodynamic, and reactive differences between adducts of trimethylborane and the trimethylamine borane complex.

This guide provides an in-depth comparative analysis of the Lewis acid-base adducts formed by this compound, specifically its adduct with trimethylamine [(CH₃)₃N·B(CH₃)₃], and the widely used trimethylamine borane complex [(CH₃)₃N·BH₃]. The comparison elucidates the profound impact of boron substituents (methyl vs. hydride) on the structure, stability, and reactivity of these adducts. Experimental data, detailed protocols, and visual diagrams are provided to support researchers, scientists, and drug development professionals in understanding and applying these critical organoboron reagents.

Molecular Structure and Bonding

The fundamental difference between the two adducts lies in the nature of the Lewis acid center: this compound [B(CH₃)₃] versus borane (BH₃). In this compound, the boron atom is bonded to three electron-donating methyl groups, whereas in borane, it is bonded to three hydrogen atoms. This substitution pattern significantly influences the steric and electronic environment around the boron atom, which is directly reflected in the geometry and bond characteristics of the resulting adducts with trimethylamine.

Upon adduct formation, the geometry at the boron center changes from trigonal planar (sp² hybridization) to tetrahedral (sp³ hybridization)[1]. However, significant structural differences emerge between (CH₃)₃N·B(CH₃)₃ and (CH₃)₃N·BH₃, primarily due to steric hindrance. In the this compound adduct, the bulky methyl groups on both the boron and nitrogen atoms lead to considerable steric repulsion[2]. This repulsion results in an elongated and weaker boron-nitrogen dative bond compared to the trimethylamine borane adduct, where the small hydrogen atoms on the boron create minimal steric clash.

Caption: Molecular structures and B-N bond lengths.
Table 1: Comparative Structural and Physical Data

PropertyThis compound Adduct ((CH₃)₃N·B(CH₃)₃)Trimethylamine Borane ((CH₃)₃N·BH₃)
Lewis Acid This compound (B(CH₃)₃)Borane (BH₃)
Physical State SolidWhite crystalline solid[3]
Boiling Point -171-172 °C[3]
Melting Point -92-95 °C[3]
B-N Bond Length (gas) ~1.698 Å (Calculated)1.656(2) Å[4]
Stability Less stable, sensitive to air/waterHighly stable, easy to handle[5][6]
Solubility Soluble in nonpolar organic solventsVery soluble in a wide variety of solvents[5]

Thermodynamics and Adduct Stability

The stability of a Lewis acid-base adduct is quantified by its dissociation enthalpy, which is the energy required to break the dative bond. The trimethylamine borane adduct is significantly more stable than the adduct of this compound with trimethylamine. This difference arises from two main factors:

  • Electronic Effects : The electron-donating methyl groups on this compound reduce its Lewis acidity compared to the unsubstituted borane (BH₃). A less acidic Lewis acid forms a weaker bond with the same Lewis base.

  • Steric Effects : As previously mentioned, the severe steric repulsion between the six methyl groups in (CH₃)₃N·B(CH₃)₃ weakens the B-N bond[2]. The ECW model can be used to quantify this steric effect[2].

Gas-phase displacement reactions confirm the relative acceptor power, showing that the order of Lewis acidity towards trimethylamine is BBr₃ > BCl₃ > BF₃ > BH₃ (as ½B₂H₆)[7]. The high stability of trimethylamine borane makes it a commercially available and widely used reagent, whereas the adduct of this compound is less common and typically generated in situ.

Reactivity and Applications in Synthesis

The differences in stability and structure lead to distinct reactivity profiles and applications for these two compounds.

This compound and its Adducts

This compound itself is a highly reactive, pyrophoric gas that is a strong Lewis acid[2]. Its primary use is as a precursor in organoboron chemistry and as a catalyst. The formation of adducts, such as with trimethylamine or ammonia, provides a method for handling this hazardous material more safely[8][9]. The adduct can be synthesized and then later treated with a stronger acid, like HCl, to liberate the this compound gas in a controlled manner[8][9].

Trimethylamine Borane (TMAB)

In contrast, trimethylamine borane (TMAB or BTM) is prized for its stability and utility as a reducing agent[5][6]. It is a cost-effective, easy-to-handle solid that serves as a convenient source of borane (BH₃)[5]. Its reactivity can be modulated by the reaction medium, often activated by the presence of a Brønsted or Lewis acid[1][5].

Key Applications of Trimethylamine Borane:

  • Selective Reductions : It is widely used for the reduction of aldehydes, ketones, oximes, and imines (Schiff bases)[5][6].

  • Hydroboration : It serves as a source of borane for the hydroboration of olefins[3].

  • Drug Development : Its reductive capabilities are crucial in the synthesis of pharmaceuticals and natural products[5]. Boron-containing compounds, in general, are gaining traction in drug design due to their unique bonding capabilities[10][11].

  • Materials Science : TMAB is used as a single-source precursor in chemical vapor deposition (CVD) to create large-area, atomically thin films of hexagonal boron nitride (h-BN) and carbon-doped h-BCN[12].

G cluster_reactants Reactants cluster_activation Activation cluster_reduction Reduction Step cluster_workup Work-up Ketone Ketone (R₂C=O) Protonation Protonation of Carbonyl (Acid Catalyst, H⁺) Ketone->Protonation TMAB Trimethylamine Borane ((CH₃)₃N·BH₃) Hydride_Transfer Rate-Determining Step: Hydride Transfer from BH₃ TMAB->Hydride_Transfer Protonation->Hydride_Transfer Intermediate Alkoxyborane Intermediate (R₂CH-O-BH₂) Hydride_Transfer->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Alcohol (R₂CH-OH) Hydrolysis->Product

Caption: Reaction pathway for ketone reduction by TMAB.

Experimental Protocols

Protocol 1: Synthesis of Trimethylamine Borane ((CH₃)₃N·BH₃)

This procedure is adapted from established methods involving the reaction of a metal borohydride with an amine salt.

Materials:

  • Sodium borohydride (NaBH₄)

  • Trimethylamine hydrochloride ((CH₃)₃N·HCl)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard reflux and distillation glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Under a positive pressure of inert gas, charge the flask with sodium borohydride and trimethylamine hydrochloride in a 1:1 molar ratio.

  • Add anhydrous THF via cannula to create a stirrable slurry.

  • Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by observing the cessation of hydrogen gas evolution.

  • After cooling to room temperature, the reaction mixture will contain the product (TMAB) dissolved in THF and a precipitate of sodium chloride (NaCl).

  • Filter the mixture under inert atmosphere to remove the NaCl precipitate.

  • Remove the THF from the filtrate under reduced pressure to yield crude trimethylamine borane.

  • The product can be purified by sublimation or recrystallization from a suitable solvent like diethyl ether or a hexane/THF mixture to yield a white crystalline solid.

G start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere (N₂) start->setup charge Charge Flask with NaBH₄ and (CH₃)₃N·HCl setup->charge add_solvent Add Anhydrous THF charge->add_solvent reflux Heat to Reflux (12-18 hours) add_solvent->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove NaCl cool->filter evaporate Evaporate THF (Reduced Pressure) filter->evaporate purify Purify by Sublimation or Recrystallization evaporate->purify end Obtain Pure (CH₃)₃N·BH₃ purify->end

Caption: Experimental workflow for the synthesis of TMAB.
Protocol 2: Generation and Use of the Trimethylamine-Trimethylborane Adduct

Due to the hazardous nature of this compound, its adduct is typically formed and used in situ or prepared with specialized equipment.

Materials:

  • This compound (B(CH₃)₃) gas or a solution in a suitable solvent

  • Trimethylamine ((CH₃)₃N), anhydrous

  • Anhydrous, non-reactive solvent (e.g., hexane or toluene)

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • In a glovebox or using Schlenk techniques, dissolve anhydrous trimethylamine in the chosen anhydrous solvent in a cooled flask (-20 °C to 0 °C).

  • Slowly bubble this compound gas through the solution or add the this compound solution dropwise with vigorous stirring. The reaction is exothermic.

  • The formation of the adduct, (CH₃)₃N·B(CH₃)₃, will occur spontaneously[2]. It can be used directly as a solution for subsequent reactions.

  • Alternatively, the adduct can be isolated as a solid by careful removal of the solvent at low temperature, but it should be handled with care due to its sensitivity.

Conclusion

The comparison between the adducts of this compound and trimethylamine borane highlights the critical role of substituents on a Lewis acid center.

  • Trimethylamine Borane ((CH₃)₃N·BH₃) is a sterically unhindered, electronically favorable, and highly stable adduct. Its robustness and safety have made it an invaluable tool in organic synthesis as a versatile reducing agent and a precursor in materials science.

  • The Trimethylamine Adduct of this compound ((CH₃)₃N·B(CH₃)₃) is a sterically crowded and electronically less stable complex. Its primary utility is not as a reagent itself, but as a means to handle and store its highly pyrophoric parent Lewis acid, this compound.

For professionals in research and drug development, understanding these differences is key. Trimethylamine borane is the reagent of choice for applications requiring a stable, solid source of borane for reductions and hydroborations. In contrast, work involving the strong Lewis acidity of this compound may necessitate the formation of its adducts for controlled handling and delivery.

References

A Comparative Guide to Boron Compounds in Neutron Detection: Trimethylborane's Role in Next-Generation Solid-State Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking advanced neutron detection technologies, understanding the performance of various boron compounds is crucial. This guide provides a detailed comparison of traditional boron-based neutron detectors—Boron Trifluoride (BF3) gas-filled counters and Boron-10 (¹⁰B) lined tubes—with the emerging technology of hexagonal Boron Nitride (h-BN) detectors, for which Trimethylborane (TMB) is a key precursor material.

While this compound is not typically used as a direct detection gas, its role in the chemical vapor deposition of high-quality ¹⁰B-enriched h-BN films is pivotal for the development of high-efficiency, compact solid-state neutron detectors. This guide will, therefore, assess the performance of h-BN detectors fabricated using TMB against the established performance of BF3 and ¹⁰B-lined detectors.

Performance Comparison of Boron-Based Neutron Detectors

The following tables summarize the key performance metrics for h-BN, BF3, and ¹⁰B-lined neutron detectors based on available experimental data.

Performance Metric Hexagonal Boron Nitride (h-BN) Detectors (fabricated using TMB) Boron Trifluoride (BF3) Gas-Filled Counters Boron-10 (¹⁰B) Lined Tubes
Detection Principle Solid-State (Direct Conversion)Gas-Filled (Proportional Counter)Gas-Filled (Proportional Counter with Solid Conversion Layer)
Thermal Neutron Detection Efficiency Up to 59% for a 1 cm² detector[1]Varies with pressure and tube length; typically lower than solid-state detectors for comparable size.Can reach up to 72% of a single ³He tube in certain configurations[2].
Operating Voltage Relatively low, in the order of hundreds of volts (e.g., 400 V)[3][4].High, typically 2000-3000 V[5][6].Moderate, typically around 800 V[7].
Gamma Discrimination Inherently low sensitivity to gamma radiation due to low atomic number elements[4].Good, but can be affected by high gamma fields.Generally good, with performance depending on the threshold setting[2][8].
Form Factor Compact, lightweight, and allows for flexible geometries[4].Cylindrical tubes, can be bulky.Cylindrical tubes, can be bulky.
Toxicity/Hazards Solid material, considered safe.BF3 gas is toxic and corrosive[9].The ¹⁰B lining is a stable solid; the fill gas is typically non-toxic.

Experimental Protocols

The characterization of these neutron detectors involves a series of standardized experimental procedures to determine their performance metrics.

Neutron Detection Efficiency Measurement

This protocol aims to determine the ratio of detected neutrons to the total number of neutrons incident on the detector.

  • Neutron Source: A calibrated neutron source, such as Californium-252 (²⁵²Cf) or Americium-Beryllium (AmBe), is used. The source is often placed within a moderator, like high-density polyethylene (HDPE), to produce a thermal neutron spectrum[2][7].

  • Detector Setup: The detector under test is placed at a known distance from the neutron source. For gas-filled and lined tubes, the detector is typically housed within a moderator box to thermalize the neutrons[5]. Solid-state detectors like h-BN may be tested with or without a moderator depending on the experimental goals[10].

  • Data Acquisition: The detector is connected to a preamplifier, shaping amplifier, and a multi-channel analyzer (MCA) to record the pulse height spectrum. The total counts within a defined region of interest (ROI) corresponding to neutron capture events are recorded over a set period.

  • Efficiency Calculation: The intrinsic efficiency is calculated by dividing the net neutron count rate (background subtracted) by the neutron flux at the detector position. The absolute efficiency takes into account the solid angle subtended by the detector.

Gamma-Ray Discrimination Assessment

This protocol evaluates the detector's ability to distinguish neutron signals from background gamma radiation.

  • Gamma Source: A standard gamma source, such as Cobalt-60 (⁶⁰Co) or Cesium-137 (¹³⁷Cs), is used to irradiate the detector[2].

  • Pulse Height Spectrum Analysis: The pulse height spectrum is acquired with the gamma source alone. The position of the gamma-induced pulses is compared to the neutron-induced pulses (obtained from a neutron source). A well-discriminating detector will show a clear separation between the two pulse height distributions.

  • Gamma Absolute Rejection Ratio (GARR): This metric is often used to quantify gamma rejection and is determined by measuring the detector's response in a mixed neutron and gamma field and comparing it to the response in a neutron-only field[2].

Operating Voltage Plateau Measurement (for Gas-Filled Counters)

This procedure determines the optimal operating voltage for proportional counters.

  • Setup: The detector is exposed to a constant neutron flux.

  • Voltage Sweep: The applied high voltage is varied in steps, and the corresponding count rate is recorded.

  • Plateau Identification: A plot of count rate versus voltage will exhibit a "plateau" region where the count rate is relatively insensitive to small changes in voltage. The operating voltage is typically chosen in the middle of this plateau for stable operation[11].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual differences in how these boron compounds are utilized for neutron detection and a typical experimental workflow for their characterization.

Boron_Neutron_Detection_Pathways cluster_TMB This compound (TMB) Pathway cluster_BF3 Boron Trifluoride (BF3) Pathway cluster_B10 Elemental Boron-10 (¹⁰B) Pathway cluster_Detection Neutron Interaction & Signal TMB This compound (TMB) (Precursor Gas) CVD Chemical Vapor Deposition (CVD) TMB->CVD Growth Process hBN Hexagonal Boron Nitride (h-BN) Solid-State Detector CVD->hBN Forms Neutron Thermal Neutron Signal Electrical Signal hBN->Signal Direct Conversion BF3 Boron Trifluoride (BF3) (Detector Fill Gas) BF3_Counter BF3 Proportional Counter BF3->BF3_Counter Fills BF3_Counter->Signal Gas Ionization B10 Elemental Boron-10 (¹⁰B) (Solid Layer) Lined_Tube ¹⁰B-Lined Proportional Counter B10->Lined_Tube Coats Lined_Tube->Signal Gas Ionization Neutron->hBN Neutron->BF3_Counter Neutron->Lined_Tube

Caption: Pathways of Boron Compounds in Neutron Detection.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Characterization Performance Characterization cluster_Analysis Data Analysis & Comparison Source Calibrated Neutron Source (e.g., ²⁵²Cf) Moderator Moderator (e.g., HDPE) Source->Moderator Detector Detector Under Test (h-BN, BF3, or ¹⁰B-lined) Moderator->Detector Electronics Data Acquisition Electronics (Pre-amp, Amp, MCA) Detector->Electronics Efficiency Measure Neutron Detection Efficiency Electronics->Efficiency Gamma_Disc Assess Gamma-Ray Discrimination Electronics->Gamma_Disc Voltage_Plateau Determine Operating Voltage Plateau (for gas counters) Electronics->Voltage_Plateau Data_Table Compile Performance Data Tables Efficiency->Data_Table Gamma_Disc->Data_Table Voltage_Plateau->Data_Table Comparison Comparative Analysis of Detector Performance Data_Table->Comparison

Caption: Workflow for Neutron Detector Characterization.

Conclusion

The landscape of neutron detection is evolving, driven by the need for more efficient, compact, and safer detector technologies. While this compound does not serve as a direct detection medium in gas-filled counters, its critical role as a precursor in the fabrication of high-performance solid-state h-BN detectors positions it at the forefront of next-generation neutron detection.

Hexagonal Boron Nitride detectors offer significant advantages over traditional BF3 and ¹⁰B-lined counters, including higher intrinsic efficiency, lower operating voltages, and a more robust and compact form factor. For researchers and professionals in fields requiring high-sensitivity neutron detection, the development of h-BN technology, enabled by precursors like TMB, represents a significant leap forward. As research continues to refine the manufacturing processes and scale up the size of h-BN crystals, these solid-state detectors are poised to become a leading alternative to conventional boron-based and ³He neutron counters.

References

A Comparative Guide to Trimethylborane and Trimethyl Borate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, boron-containing reagents are indispensable tools for constructing complex molecular architectures. Among them, trimethylborane (B(CH₃)₃) and trimethyl borate (B(OCH₃)₃) are two fundamental, yet distinct, reagents. While their similar names might suggest interchangeable roles, their reactivity, applications, and handling considerations differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate reagent for their synthetic challenges.

Physicochemical Properties: A Tale of Two Boron Centers

The structural difference between a boron-carbon bond in this compound and a boron-oxygen bond in trimethyl borate is the primary determinant of their divergent chemical behavior. This compound is a pyrophoric gas and a strong Lewis acid, while trimethyl borate is a flammable liquid and a weak Lewis acid.[1][2]

PropertyThis compoundTrimethyl Borate
Formula B(CH₃)₃B(OCH₃)₃
Molar Mass 55.91 g/mol 103.91 g/mol [1]
Appearance Colorless gasColorless liquid[1]
Boiling Point -20 °C68-69 °C[1]
Lewis Acidity Strong Lewis Acid[2]Weak Lewis Acid (AN = 23)[1][3]
Reactivity with Water Reacts with water[2]Decomposes in water[4]
Key Hazard Spontaneously ignites in air[2]Flammable liquid, burns with a green flame[1]

Core Applications in Organic Synthesis

Trimethyl Borate: The Workhorse for Suzuki-Miyaura Couplings

Trimethyl borate's most prominent role in organic synthesis is as a precursor to boronic acids and their esters, which are critical components in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is a cornerstone of modern chemistry for forming carbon-carbon bonds. The typical synthesis involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with trimethyl borate, followed by aqueous workup to yield the desired boronic acid.[5][6]

Boronic_Acid_Synthesis ArylHalide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard  + Mg, THF BoronateEster Boronate Ester Intermediate Ar-B(OCH₃)₂ Grignard->BoronateEster  + TMBate Trimethyl Borate B(OCH₃)₃ TMBate->BoronateEster Hydrolysis Aqueous Hydrolysis (H₃O⁺) BoronateEster->Hydrolysis BoronicAcid Boronic Acid Ar-B(OH)₂ Hydrolysis->BoronicAcid

Caption: Workflow for boronic acid synthesis using trimethyl borate.

More recently, trimethyl borate has been identified as a highly effective additive in anhydrous Suzuki-Miyaura cross-coupling reactions, particularly for challenging heteroaryl substrates.[7][8] In this context, it serves multiple functions:

  • Solubilizing Boronate Complexes: It promotes the dissolution of in-situ generated boronate complexes.[7][8]

  • Buffering Base: It buffers the inhibitory effects of excess base on the catalyst.[7][8]

  • Mitigating Catalyst Poisoning: It attenuates the Lewis basicity of heteroatoms in the substrates, thereby reducing catalyst poisoning.[7][8]

This compound: A Specialized Reagent

This compound is primarily used as a strong Lewis acid and as a source for introducing methyl groups.[2] Due to its gaseous nature and pyrophoricity, it is often handled as a solution or generated in situ. A significant application in modern drug development is the use of its isotopically labeled analogue, trimethylboron-d₉ (B(CD₃)₃), in Suzuki couplings to introduce deuterated methyl groups.[9] This strategy is employed to alter the metabolic profiles of drug candidates and improve their pharmacokinetic properties.[9]

Comparative Performance and Experimental Data

The distinct roles of these reagents are best illustrated through their application in C-C bond formation. Trimethyl borate is foundational for preparing one of the coupling partners, while this compound (or its derivatives) can act as the coupling partner itself.

A. Trimethyl Borate as a Boronic Acid Precursor

The synthesis of boronic acids via trimethyl borate is a robust and widely used method. Yields are typically high, and the procedure is tolerant of a wide range of functional groups.

EntryAryl HalideReagentProductYield (%)
11,3-DibromobenzenenBuLi, then Triethyl borate1,3-Phenylenebis(boronic acid)85%[10]
23,5-DibromotoluenenBuLi, then Trimethyl borate(3,5-Dibromotoluene)boronic acid65%[10]
31,3-DibromotoluenenBuLi, then Triisopropyl borate(3,5-Dimethylphenyl)boronic acid91%[10]

Note: The choice between trimethyl, triethyl, or triisopropyl borate can influence yield, potentially due to differences in reactivity and stability towards hydrolysis. Triisopropyl borate often gives higher yields in process chemistry settings.[10]

B. Trimethyl Borate as a Reaction Enhancer in Heteroaryl Suzuki Couplings

The addition of trimethyl borate can be critical for achieving high yields in otherwise low-yielding or completely refractory Suzuki-Miyaura couplings of heteroaromatic compounds.

TMBate_Additive_Roles cluster_reaction Anhydrous Suzuki-Miyaura Coupling Reaction Heteroaryl-X + Heteroaryl-B(OR)₂ → Heteroaryl-Heteroaryl Outcome Enhanced Reaction Rate & Improved Yield Reaction->Outcome TMBate Trimethyl Borate (Additive) Role1 Solubilizes Boronate Complexes TMBate->Role1 Role2 Buffers Excess Base (e.g., TMSOK) TMBate->Role2 Role3 Mitigates Catalyst Poisoning TMBate->Role3 Role1->Reaction Role2->Reaction Role3->Reaction

Caption: Multifaceted role of trimethyl borate as an additive.

Table: Effect of Trimethyl Borate on Heteroaryl-Heteroaryl Coupling [8]

Heteroaryl Boronic EsterHeteroaryl BromideAdditive (3.0 equiv)Yield (%)
2a1bNone0%
2a1bTrimethyl borate91%

Reaction Conditions: 3 mol% Pd-CataCXium A-G3, 1.2 equiv TMSOK, 1,4-dioxane, 100 °C, 3 h.

Experimental Protocols

Protocol 1: Synthesis of Phenylboronic Acid using Trimethyl Borate

This protocol is adapted from standard procedures for preparing boronic acids from Grignard reagents.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Trimethyl borate

  • Aqueous HCl (e.g., 2 M)

  • Schlenk line and oven-dried glassware

Procedure:

  • Grignard Formation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise. If the reaction does not initiate, gentle heating may be required. Once initiated, add the remaining bromobenzene solution to maintain a gentle reflux. After addition is complete, stir for an additional hour.

  • Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate in anhydrous diethyl ether dropwise, ensuring the internal temperature remains below -65 °C.[11] A white slurry will form.

  • Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the reaction to 0 °C and slowly quench by adding aqueous HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude phenylboronic acid, which can be purified by recrystallization.

Protocol 2: Anhydrous Suzuki-Miyaura Cross-Coupling of Heteroarenes with Trimethyl Borate Additive

This protocol is based on the work of Denmark, et al. for challenging heteroaryl couplings.[7][8]

Materials:

  • Heteroaryl neopentylboronic ester (1.1 equiv)

  • Heteroaryl bromide (1.0 equiv)

  • Pd-CataCXium A-G3 precatalyst (3 mol%)

  • Potassium trimethylsilanolate (TMSOK) (1.2 equiv)

  • Trimethyl borate (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried vial with the heteroaryl bromide, heteroaryl boronic ester, and the palladium precatalyst.

  • Reagent Addition: Add a solution of potassium trimethylsilanolate in 1,4-dioxane, followed by the addition of trimethyl borate.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture at 100 °C for 3 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. The crude product is purified by column chromatography.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition Product Ar¹-Ar² PdII_Complex [Ar¹-Pd(II)L₂-Ar²] PdII_Aryl->PdII_Complex Transmetalation PdII_Complex->Pd0 Reductive Elimination PdII_Complex->Product ArylHalide Ar¹-X ArylHalide->PdII_Aryl BoronicAcid Ar²-B(OH)₂ (from TMBate) BoronicAcid->PdII_Complex Base Base Base->PdII_Complex

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion and Recommendations

This compound and trimethyl borate are fundamentally different reagents with distinct, non-overlapping primary applications in organic synthesis.

  • Choose Trimethyl Borate when your goal is to synthesize boronic acids or boronic esters for use in Suzuki-Miyaura couplings. It is a relatively safe, easy-to-handle liquid precursor that is central to this critical C-C bond-forming reaction.[5] Furthermore, consider using it as a reaction-enhancing additive for challenging anhydrous Suzuki-Miyaura couplings, especially those involving electron-deficient or Lewis-basic heteroaromatic substrates.[7][8]

  • Choose this compound (or its isotopically labeled analogues) when you require a potent Lewis acid or a reagent to deliver a methyl group directly in a cross-coupling reaction.[2][9] Its use is more specialized and requires stringent handling procedures due to its pyrophoric nature. Its application in introducing deuterated methyl groups is particularly relevant for medicinal chemistry and drug development programs.[9]

By understanding their unique properties and roles, researchers can effectively leverage both this compound and trimethyl borate to advance their synthetic endeavors.

References

Benchmarking the efficiency of different Trimethylborane synthesis methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a Critical Reagent's Synthesis

Trimethylborane (TMB), a pyrophoric gas with the chemical formula B(CH₃)₃, is a valuable reagent in organic synthesis and serves as a precursor for various boron-containing compounds. The efficiency and purity of TMB are critical for its successful application in research and development. This guide provides a comparative analysis of the most common methods for synthesizing this compound, with a focus on experimental data, detailed protocols, and the relative merits of each approach.

At a Glance: Comparison of Key Synthesis Metrics

The selection of a synthesis method for this compound often involves a trade-off between yield, purity, cost, and safety. The following table summarizes the key quantitative data for the three primary synthesis routes.

MetricGrignard Reagent MethodOrganoaluminum Method IOrganoaluminum Method II
Reactants Methylmagnesium iodide & Boron trifluorideTrimethylaluminium & Boron tribromideMethylaluminum sesquichloride & Boric anhydride
Solvent n-Butyl etherHexaneInert (reflux)
Reported Yield Variable (crude)98%Almost quantitative
Purity Up to 99.9 mol% (after purification)High (product is gaseous)High (product is gaseous)
Reaction Conditions Not specified in detailNot specified in detailReflux at 150-170°C

In-Depth Analysis of Synthesis Methodologies

The Grignard Reagent Method

This classical approach involves the reaction of a methyl Grignard reagent, such as methylmagnesium iodide, with a boron halide, typically boron trifluoride, in an ethereal solvent like n-butyl ether. While widely used, this method is known to be susceptible to the formation of unwanted byproducts originating from the solvent.

To achieve high purity, a multi-step purification process is often necessary. This typically involves the formation of a solid ammonia adduct (NH₃:B(CH₃)₃), which can be isolated and purified. The pure this compound gas is then liberated by reacting the adduct with hydrogen chloride. This purification process can yield TMB with a purity exceeding 99.9 mole percent.

The following protocol is adapted from a detailed procedure for preparing high-purity this compound from its ammonia adduct, which is initially synthesized using the Grignard method.

  • Purification of the Ammonia Adduct: The crude ammonia adduct of this compound is purified by fractionation in a sealed glass system under its own dissociation pressure.

  • Reaction with Hydrogen Chloride: The purified adduct is then reacted with high-purity hydrogen chloride in a stainless steel system.

  • Fractional Distillation: The liberated this compound gas is purified by fractional distillation.

  • Storage: The final product is stored as a gas in stainless steel cylinders to prevent recontamination.

Grignard_Method Grignard Methyl Grignard Reagent Reaction Reaction in n-Butyl Ether Grignard->Reaction BF3 Boron Trifluoride BF3->Reaction Crude_TMB Crude TMB Solution Reaction->Crude_TMB Adduct_Formation Adduct Formation Crude_TMB->Adduct_Formation Ammonia Ammonia Ammonia->Adduct_Formation TMB_Adduct NH3:B(CH3)3 Adduct Adduct_Formation->TMB_Adduct Purification Fractionation TMB_Adduct->Purification Pure_Adduct Purified Adduct Purification->Pure_Adduct Liberation Liberation Reaction Pure_Adduct->Liberation HCl Hydrogen Chloride HCl->Liberation Pure_TMB High-Purity TMB Gas Liberation->Pure_TMB

Grignard synthesis and purification workflow.
The Organoaluminum Methods

Organoaluminum reagents offer a high-yield alternative for the synthesis of this compound. Two notable variations of this method have been reported.

Method I: Trimethylaluminium and Boron Tribromide

This approach involves the direct reaction of trimethylaluminium with boron tribromide in a hexane solvent. On a small scale, this method has been reported to produce this compound with a high yield of 98%.

Method II: Methylaluminum Sesquichloride and Boric Anhydride

A potentially more cost-effective organoaluminum route utilizes methylaluminum sesquichloride ((CH₃)₃Al₂Cl₃) as the methylating agent and boric anhydride (B₂O₃) as the boron source. The reaction is carried out by refluxing the reactants at a temperature of 150 to 170°C in an inert atmosphere. The gaseous this compound product is then collected in a cold trap. This method is reported to provide an "almost quantitative" yield of TMB.

The following is a general procedure based on the reported synthesis:

  • Apparatus Setup: A reaction flask equipped with a reflux condenser and a collection trap cooled with a dry ice-acetone bath is assembled under an inert atmosphere.

  • Reaction: Boric anhydride is placed in the reaction flask, and methylaluminum sesquichloride is added.

  • Reflux: The reaction mixture is heated to reflux at 150-170°C for several hours.

  • Product Collection: The this compound gas generated during the reaction is passed through the condenser and collected in the cold trap.

Organoaluminum_Method cluster_0 Method I cluster_1 Method II TMA Trimethylaluminium Reaction1 Reaction in Hexane TMA->Reaction1 BBr3 Boron Tribromide BBr3->Reaction1 TMB1 This compound (98% yield) Reaction1->TMB1 MeAlSesqui Methylaluminum Sesquichloride Reaction2 Reflux (150-170°C) MeAlSesqui->Reaction2 BoricAnhydride Boric Anhydride BoricAnhydride->Reaction2 TMB2 This compound (Almost Quantitative) Reaction2->TMB2

Organoaluminum synthesis workflows.

Safety, Cost, and Scalability Considerations

The choice of synthesis method is also heavily influenced by practical considerations such as safety, cost of starting materials, and the ease of scaling up the reaction.

ConsiderationGrignard Reagent MethodOrganoaluminum Methods
Safety Grignard reagents are highly reactive and moisture-sensitive. The use of ethereal solvents introduces flammability risks.Trimethylaluminium and other organoaluminum reagents are pyrophoric and react violently with air and water. Requires specialized handling techniques under an inert atmosphere.
Cost The cost of methylmagnesium iodide can be a significant factor.Trimethylaluminium can be costly, though the use of methylaluminum sesquichloride with boric anhydride may offer a more economical alternative.
Scalability Generally scalable, but the multi-step purification process can be cumbersome for large-scale production.The direct, high-yield nature of these reactions makes them potentially more amenable to large-scale synthesis, provided that the necessary safety infrastructure is in place.

Concluding Remarks

Both the Grignard and organoaluminum methods offer viable pathways to this compound.

  • The Grignard reagent method , particularly with the subsequent purification of the ammonia adduct, is a well-established route to obtaining very high-purity this compound, which is essential for applications sensitive to impurities. However, the overall efficiency may be lower due to the multi-step process.

  • The organoaluminum methods stand out for their high reported yields in a single reaction step. The reaction of trimethylaluminium with boron tribromide is highly efficient, while the use of methylaluminum sesquichloride and boric anhydride presents a potentially more cost-effective and equally high-yielding alternative. The primary challenge with these methods lies in the hazardous nature of the organoaluminum reagents, which necessitates stringent safety protocols and specialized equipment.

For researchers requiring the highest purity TMB and having the capabilities for multi-step purification, the Grignard method remains a strong choice. For applications where high yield and a more direct synthesis are paramount, and where appropriate safety measures can be implemented, the organoaluminum methods offer a compelling advantage. The choice between the two organoaluminum variants will likely depend on the relative cost and availability of the starting materials.

Safety Operating Guide

Proper Disposal of Trimethylborane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: This document provides guidance on the proper disposal of trimethylborane. It is intended for use by trained professionals in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before handling or disposing of this substance.

This compound (TMB) is a highly toxic and pyrophoric gas, meaning it can ignite spontaneously in air.[1][2] It is also extremely flammable and reacts violently with water and oxidizers.[2][3][4] Due to these hazardous properties, stringent safety protocols must be followed during its handling and disposal to mitigate risks of fire, explosion, and chemical burns.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Work Area: All manipulations of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox.[5] The area should be free of flammable materials and ignition sources.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

    • Skin Protection: Wear fire/flame-resistant and impervious clothing.[3] Handle with chemical-impermeable gloves.[3]

    • Respiratory Protection: For situations with potential exposure above the limit, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is required.[2][3]

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. A dry chemical (Class D) fire extinguisher suitable for reactive metals should be available. Do not use water on a this compound fire.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaB(CH₃)₃
Molecular Weight55.92 g/mol [4]
Boiling Point-20.2 °C (-4.4 °F)[1]
Melting Point-161.5 °C (-258.7 °F)[1]
Vapor Pressure4.1 bar (45 psig) at 21 °C (70 °F)[2]
Vapor Density2.3 g/L at 21 °C (70 °F)[2]
Autoignition Temperature< 54 °C (130 °F) (Pyrophoric)[2]
Recommended Exposure Limit7 ppm TWA (as Boron Oxide)[2]
EPA Hazardous Waste NumbersD001 (Ignitability), D003 (Reactivity)[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its quantity and containment.

This procedure is for quenching small amounts of residual this compound gas remaining in a reaction apparatus after use.

  • Inert Gas Purge: Close the main valve of the this compound cylinder.

  • System Purge: With the reaction system still under an inert atmosphere (e.g., nitrogen or argon), slowly purge the system to remove any unreacted this compound. The exhaust from the purge should be directed through a scrubbing system.

  • Scrubbing System: The scrubbing solution can be a dilute solution of a non-oxidizing base, such as sodium bicarbonate, or mineral oil. The flow rate should be slow to ensure complete reaction and to control the exotherm.

  • Decontamination of Apparatus: Once the system is purged, slowly and carefully introduce a less reactive solvent (e.g., toluene) to rinse the apparatus. This solvent rinse must also be treated as hazardous waste. Subsequently, a more reactive quenching agent like isopropanol can be slowly introduced, followed by a final rinse with water.

  • Do Not Vent to Atmosphere: Under no circumstances should this compound be vented directly to the atmosphere.[6]

  • Contact Supplier: The preferred method for disposing of empty or partially used cylinders is to return them to the supplier.[6] Ensure the cylinder valve is closed, and the valve cap is securely in place.

  • Controlled Venting (for trained personnel only): If returning to the supplier is not possible, residual gas in "empty" cylinders must be carefully vented through a scrubbing system containing a suitable neutralizing agent.[5] This should only be performed by highly trained personnel with specialized equipment.

  • Labeling: Clearly label the cylinder as "Empty" or indicate the residual contents before return or disposal.

  • Evacuate: In case of a leak, immediately evacuate all personnel from the affected area.[3]

  • Remove Ignition Sources: Eliminate all sources of ignition.[3]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment (for trained responders): If it can be done without risk, stop the leak. Use spark-proof tools.[7]

  • Disposal of Spill Residue: Any material used to clean up a spill should be treated as hazardous waste and disposed of accordingly.[3]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Trimethylborane_Disposal_Workflow cluster_start cluster_type Identify the Form of Waste cluster_action_gas Procedure for Residual Gas cluster_action_cylinder Procedure for Cylinders cluster_action_spill Emergency Spill Procedure cluster_final Final Disposal start Assess this compound for Disposal residual_gas Residual Gas in System start->residual_gas In Apparatus cylinder Lecture Bottle / Cylinder start->cylinder In Cylinder spill Spill or Leak start->spill Accidental Release purge Purge with Inert Gas residual_gas->purge return_supplier Return to Supplier (Preferred) cylinder->return_supplier Empty or Partially Full evacuate Evacuate Area & Remove Ignition Sources spill->evacuate scrub Vent through Scrubber purge->scrub decontaminate Decontaminate Apparatus scrub->decontaminate hazardous_waste Dispose of all materials as Hazardous Waste decontaminate->hazardous_waste contact_ehs Contact EHS for Disposal return_supplier->contact_ehs If Return is Not Possible contact_ehs->hazardous_waste notify_ehs Notify EHS / Emergency Response evacuate->notify_ehs cleanup Professional Cleanup notify_ehs->cleanup cleanup->hazardous_waste

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Trimethylborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the handling of trimethylborane (TMB). Adherence to these procedures is essential for ensuring a safe laboratory environment.

This compound is an extremely flammable and corrosive gas that is pyrophoric, meaning it can ignite spontaneously in air.[1] It also reacts violently with water and oxidizing agents.[1] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency response protocols to mitigate the significant hazards associated with this chemical.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound. All personnel must be trained in the proper use and limitations of their PPE.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield is also recommended.Protects against gas, vapors, and potential splashes, which can cause severe eye damage.[2]
Skin Protection Fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Prevents severe skin burns upon contact.[2] Contaminated clothing should be washed before reuse.[2]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[2] For emergency situations or suspected leaks, a positive-pressure, self-contained breathing apparatus (SCBA) is mandatory.[1][3]This compound is toxic if inhaled.
Footwear Protective footwear when moving cylinders.Protects against injuries from dropped cylinders or equipment.

Safe Handling and Operational Procedures

All work with this compound must be conducted in a well-ventilated area, such as a certified chemical fume hood or a glovebox.[4] A thorough risk assessment must be completed before beginning any new procedure.[4]

Step-by-Step Handling Protocol

  • Preparation and Inspection:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

    • Visually inspect the this compound cylinder and valve for any signs of damage upon receipt.[4]

    • Securely strap or chain the cylinder to a stable surface like a wall or workbench.[4]

    • Purge all primary containment systems with an inert gas, such as nitrogen, before introducing this compound.[1]

  • Connecting the Cylinder:

    • Use a regulator approved for corrosive and flammable gases.[4]

    • Ensure the threads on the regulator and cylinder valve are compatible.[4]

    • When removing the outlet plug, face the outlet away from you and wear appropriate PPE, as some material may have accumulated behind it.[1]

    • After connecting the regulator, perform a leak test using an inert gas and a suitable leak detection solution.[4]

  • During Operation:

    • Never work alone when handling this compound. A second person aware of the hazards should be present.[4]

    • Use non-sparking tools and explosion-proof equipment.[2][5]

    • Ground and bond all lines and equipment associated with the product system to prevent static discharge.[6]

  • Shutdown and Disconnection:

    • Close the cylinder valve after each use and when the cylinder is empty.[7]

    • Purge the system with an inert gas before disconnecting the cylinder.

    • Replace the valve cap securely when the cylinder is not in use.[4]

Emergency and Disposal Plans

Immediate and appropriate action during an emergency is critical to minimizing harm.

Emergency Procedures

Emergency SituationAction
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Douse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Spill or Leak Evacuate the area and eliminate all ignition sources.[2] If possible to do so safely, stop the flow of gas.[3] Increase ventilation to the release area.[3] Emergency handlers should wear a self-contained positive pressure respirator and an antivirus suit.[3]
Fire Do not extinguish a leaking gas fire unless the leak can be stopped safely.[2] Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[2] Use a water spray to keep fire-exposed containers cool.[7]

Disposal Plan

Unused this compound must be disposed of as hazardous waste.[4] Do not attempt to dispose of residual waste or unused quantities yourself.[6] Return the cylinder to the supplier for proper disposal.[3][6] Residual gas in empty cylinders should be carefully vented through a scrubbing system containing a suitable neutralizing agent.[4] Follow all institutional, local, and national regulations for hazardous waste disposal.[4]

Visual Safety Workflows

The following diagrams illustrate key decision-making processes for ensuring safety when working with this compound.

PPE_Selection_Workflow start Start: Task Involving This compound task_assessment Assess Task: - Routine Handling? - Cylinder Change? - Potential for Release? start->task_assessment routine Routine Handling (in fume hood/glovebox) task_assessment->routine Routine emergency Emergency or Suspected Leak task_assessment->emergency Non-Routine/ Emergency ppe_routine Required PPE: - Safety Goggles & Face Shield - Flame-Resistant Clothing - Chemical-Resistant Gloves routine->ppe_routine ppe_emergency Required PPE: - Positive-Pressure SCBA - Chemical-Resistant Suit emergency->ppe_emergency end Proceed with Task ppe_routine->end ppe_emergency->end Spill_Response_Workflow spill_detected This compound Spill or Leak Detected evacuate Evacuate Immediate Area & Alert Personnel spill_detected->evacuate ignition_sources Eliminate All Ignition Sources evacuate->ignition_sources assess_risk Assess Risk: - Size of Leak - Can it be stopped safely? ignition_sources->assess_risk stop_leak Stop Leak if Safe (Requires SCBA & training) assess_risk->stop_leak Yes contact_emergency Contact Emergency Response Team assess_risk->contact_emergency No ventilate Increase Ventilation to the Area stop_leak->ventilate ventilate->contact_emergency end Area Secured contact_emergency->end

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylborane

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。